1H-Pyrazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUHDUEXWHZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311547 | |
| Record name | 1H-Pyrazol-5(4H)-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-44-0 | |
| Record name | 5-Pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrazol-5(4H)-one | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243823 | |
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| Record name | 1H-Pyrazol-5(4H)-one | |
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| Record name | 4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43TJN4CTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, a pivotal heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the condensation reaction of ethyl acetoacetate and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis. This document offers a detailed mechanistic elucidation, a step-by-step experimental protocol with justifications for each procedural choice, and a discussion on the tautomeric nature of the final product. Furthermore, it presents key analytical data and highlights the significance of this compound as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this fundamental synthetic transformation.
Introduction: The Enduring Significance of the Pyrazolone Core
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous established and investigational drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The compound 3-methyl-1H-pyrazol-5(4H)-one, also known as 3-methyl-5-pyrazolone, is a foundational building block for the synthesis of a diverse array of more complex pharmaceutical agents.[2][5] Its straightforward and efficient synthesis from readily available starting materials makes it a cornerstone in drug discovery and development programs. This guide will provide a thorough examination of its synthesis from ethyl acetoacetate and hydrazine hydrate, a reaction that has been a staple in heterocyclic chemistry for over a century.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine is a classic illustration of the Knorr pyrazole synthesis.[6][7][8] This reaction involves the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative. The generally accepted mechanism proceeds through a series of nucleophilic attack and dehydration steps.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.[9] While the reaction can be performed without a catalyst, it is often facilitated by a weak acid.[9]
Diagram 1: Reaction Mechanism of 3-Methyl-1H-pyrazol-5(4H)-one Synthesis
Caption: A simplified representation of the Knorr pyrazole synthesis mechanism.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl Acetoacetate | 130.14 | 0.1 | ~12.8 mL |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 0.12 | ~6.0 mL |
| Ethanol (Absolute) | 46.07 | - | 40 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of absolute ethanol.
-
Rationale: Ethanol serves as a suitable solvent that dissolves both reactants and facilitates a homogenous reaction mixture. The reflux condenser prevents the loss of volatile solvent and reactants during heating.
-
-
Addition of Reactants: To the ethanol, add 0.1 mol of ethyl acetoacetate. Begin stirring the solution. Slowly, add 0.12 mol of hydrazine hydrate dropwise to the stirred solution.
-
Rationale: A slight excess of hydrazine hydrate (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, ethyl acetoacetate, thereby maximizing the yield.[10] The dropwise addition helps to control the initial exothermic reaction.
-
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 3 hours with continuous stirring.[10]
-
Rationale: Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. A 3-hour reflux period is generally sufficient for this transformation.
-
-
Crystallization and Isolation: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to induce crystallization.
-
Rationale: The product, 3-methyl-1H-pyrazol-5(4H)-one, has lower solubility in cold ethanol, which promotes its precipitation from the solution.
-
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with cold ethanol removes any soluble impurities without significantly dissolving the desired product.
-
-
Drying and Characterization: Dry the product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The expected yield is typically high, often exceeding 80%.[10][11] The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Diagram 2: Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of 3-methyl-1H-pyrazol-5(4H)-one.
Tautomerism: A Key Structural Feature
An important characteristic of 3-methyl-1H-pyrazol-5(4H)-one is its existence in different tautomeric forms.[12][13] The three principal tautomers are the CH-form (4,5-dihydro), the OH-form (5-hydroxy), and the NH-form (3-hydroxy). In the solid state and in solution, an equilibrium exists between these forms. The keto (CH) form is often the most stable and is the one typically depicted.[9] However, the enol (OH) form can be significant and its presence can influence the reactivity of the molecule, particularly in subsequent derivatization reactions.[14]
Analytical Data and Characterization
The identity and purity of the synthesized 3-methyl-1H-pyrazol-5(4H)-one should be confirmed through various analytical techniques.
| Parameter | Expected Value | Reference |
| Melting Point | 222-225 °C | [11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| -CH₃ | ~2.1 | [11] |
| -CH₂- | ~3.2 | |
| -NH- | ~5.2 (CH-form), ~9.5 & ~11.5 (NH-form) | [11] |
| IR (KBr, cm⁻¹) | ||
| N-H stretch | ~3350 | [3] |
| C=O stretch | ~1740 | [3] |
| C=N stretch | ~1600 | |
| Mass Spectrum (m/z) | 98 (M⁺) | [11] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Safety Considerations: Handling Hydrazine Hydrate
Hydrazine hydrate is a corrosive and toxic substance that must be handled with appropriate safety precautions.[15][16][17] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid inhalation of vapors and direct contact with skin and eyes.[15] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[15]
Conclusion: A Versatile Intermediate for Future Discoveries
The synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate is a highly efficient and reliable method for producing a key intermediate in drug discovery. Its straightforward preparation, coupled with the diverse reactivity of the pyrazolone ring, ensures its continued importance in the development of novel therapeutic agents. A thorough understanding of its synthesis, mechanism, and chemical properties, as outlined in this guide, is essential for any researcher working in the field of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
- 18. reddit.com [reddit.com]
Tautomeric Equilibrium in 1H-Pyrazol-5(4H)-one Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Significance of Prototropic Shift in Pyrazolone Scaffolds
1H-Pyrazol-5(4H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, agrochemicals, and dyes.[1][2] Their prevalence stems from their synthetic accessibility and diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[2][3] A critical, yet often overlooked, aspect of their chemistry is the phenomenon of prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton.[1][4] This seemingly subtle intramolecular shift has profound implications for a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), hydrogen bonding capacity, and ultimately, its pharmacokinetic and pharmacodynamic profile.[3] Understanding and controlling this tautomeric landscape is therefore not merely an academic exercise but a crucial step in rational drug design and development.
This guide provides an in-depth exploration of the tautomerism in this compound derivatives, offering field-proven insights into the factors governing the equilibrium and the analytical techniques required for its characterization.
The Tautomeric Forms: A Dynamic Interplay of CH, OH, and NH Isomers
Derivatives of this compound can exist in three primary tautomeric forms, creating a dynamic equilibrium in solution.[1][5][6] The predominance of any single tautomer is not fixed but is rather a delicate balance influenced by the molecule's substitution pattern and its surrounding environment.
-
The CH Form (Keto Form): Formally named 2,4-dihydro-3H-pyrazol-3-one, this tautomer is characterized by a methylene group at the C4 position of the pyrazolone ring.[1][2]
-
The OH Form (Enol Form): Referred to as 1H-pyrazol-5-ol, this aromatic tautomer features a hydroxyl group at the C5 position.[1][7]
-
The NH Form (Amine Form): Known as 1,2-dihydro-3H-pyrazol-3-one, this form is characterized by a proton on one of the ring nitrogen atoms and an exocyclic double bond.[1][4][7]
The interplay between these forms is a classic example of keto-enol tautomerism, with the NH form adding another layer of complexity.[8][9]
Caption: Prototropic tautomeric equilibrium in this compound derivatives.
Governing the Equilibrium: The Decisive Role of Solvents and Substituents
The position of the tautomeric equilibrium is highly sensitive to both the surrounding solvent and the electronic nature of the substituents on the pyrazolone ring. Manipulating these factors allows for a degree of control over the predominant tautomeric form, which can be leveraged in drug design.
Solvent Effects: A Polarity-Driven Shift
The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing or destabilizing different tautomers.[5]
-
Apolar Solvents (e.g., Chloroform, Benzene): In nonpolar environments, the CH (keto) form is often the most prevalent.[5] Some studies have shown that in nonpolar solvents, the OH (enol) form can dominate through the formation of intermolecularly hydrogen-bonded dimers.[4]
-
Polar Aprotic Solvents (e.g., DMSO, THF): In these solvents, a mixture of the OH and NH forms is typically observed, existing in a dynamic equilibrium.[5] The strong hydrogen bond acceptor nature of solvents like DMSO can disrupt intermolecular hydrogen bonds, favoring monomeric species.[4]
-
Polar Protic Solvents (e.g., Methanol, Water): The presence of labile protons in these solvents can further complicate the equilibrium, with evidence suggesting that the keto and enol forms are often present.[10] Water, in particular, can facilitate proton transfer, lowering the energetic barrier between tautomers.[11]
| Solvent | Predominant Tautomer(s) | Rationale |
| Chloroform (CDCl₃) | CH form often observed[2][5] | Low polarity favors the less polar keto form. |
| DMSO-d₆ | Mixture of OH and NH forms[2][5] | Polar aprotic nature stabilizes the more polar tautomers. |
| Benzene-d₆ | CH form or OH-dimers[4][12] | Apolar environment; self-association can favor the enol form. |
| Methanol-d₄ | Keto and Enol forms often present[10] | Protic nature can facilitate interconversion and stabilize both forms. |
Substituent Effects: Electronic Tuning of Tautomeric Preference
The electronic properties of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system, such as alkyl or amino groups, can influence the equilibrium.[11] For instance, EDGs at the C3 position tend to shift the equilibrium towards the CH form.[2]
-
Electron-Withdrawing Groups (EWGs): Groups that pull electron density from the ring, such as nitro or carboxyl groups, also exert a strong influence.[11] EWGs can stabilize the enol form through resonance.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in predicting the effects of various substituents on tautomeric stability.[9][11][13] These theoretical calculations can guide synthetic efforts by predicting which substitution patterns will favor a desired tautomeric form.
Analytical Characterization: Visualizing the Invisible Equilibrium
A multi-pronged analytical approach is essential to accurately determine the tautomeric composition of a pyrazolone derivative in a given state. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.[14] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.[4][7]
Key Diagnostic Signals:
-
¹H NMR: The presence of a signal for a methylene group (CH₂) around 3.5-4.5 ppm is indicative of the CH form .[5] A broad signal in the downfield region (9-13 ppm) can suggest an acidic proton, such as that in the OH or NH forms.[5][10]
-
¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal around 40-50 ppm suggests a sp³-hybridized carbon, confirming the CH form .[5] In the OH and NH forms, this carbon is sp²-hybridized and resonates further downfield.
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to their protonation state and hybridization, making ¹⁵N NMR a powerful, albeit less commonly used, tool for distinguishing between the NH and OH tautomers.[4]
To conclusively assign the signals to a specific tautomer, it is often necessary to synthesize "fixed" derivatives where the mobile proton is replaced with a group that cannot tautomerize, such as a methyl group (e.g., O-methyl vs. N-methyl).[4][7] Comparing the NMR spectra of the tautomerically labile compound with these fixed analogues allows for unambiguous identification of the predominant form.[7]
Caption: Experimental workflow for NMR-based tautomer analysis.
Protocol: NMR Analysis of Pyrazolone Tautomerism
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazolone derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium. The analysis should be performed in solvents relevant to future applications (e.g., biological assays, formulation).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the spectral window to ensure all signals, particularly potentially broad and downfield OH/NH protons, are observed.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for identifying the C4 methylene group of the CH tautomer.
-
-
Data Analysis and Interpretation:
-
Identify key diagnostic signals as outlined above.
-
If available, compare the chemical shifts of the compound of interest with those of its O-methylated and N-methylated analogues. A close match in the chemical shifts of the pyrazole ring carbons and protons provides strong evidence for the predominant tautomer.
-
Self-Validation: The consistency between ¹H and ¹³C NMR data provides an internal check. For example, the observation of a CH₂ group in the ¹H spectrum should correspond to an sp³ carbon signal around 40-50 ppm in the ¹³C spectrum.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a complementary technique that provides information about the conjugated systems within the different tautomers.[6] Each tautomer possesses a unique electronic structure and will therefore exhibit a distinct absorption spectrum.
-
CH Form: Typically shows absorption maxima corresponding to the N-phenyl substituent conjugated with the pyrazolone ring.[6]
-
OH/NH Forms: The extended conjugation in these aromatic or pseudo-aromatic forms often results in different absorption maxima compared to the CH form.
By comparing the experimental spectrum with theoretical spectra calculated for each tautomer using methods like CIS/6-31G**, one can infer the tautomeric composition.[6]
Conclusion: From Fundamental Understanding to Practical Application
The tautomerism of this compound derivatives is a fundamental property with significant practical implications for drug discovery and development. The dynamic equilibrium between the CH, OH, and NH forms is delicately balanced by solvent and substituent effects. A thorough understanding and characterization of this equilibrium, using a combination of high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling, are essential. This knowledge empowers researchers to select appropriate substitution patterns and formulation conditions to favor the tautomer with the optimal biological activity and physicochemical properties, ultimately leading to the development of safer and more effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-Depth Technical Guide to the Spectroscopic Properties (NMR, IR) of 1H-Pyrazol-5(4H)-one
Authored by: A Senior Application Scientist
Abstract
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the nuanced structural features of the parent molecule, 1H-pyrazol-5(4H)-one, is fundamental for the rational design of novel derivatives. This technical guide provides an in-depth exploration of the spectroscopic properties of this compound, with a strong focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the critical role of tautomerism and how these spectroscopic techniques can be expertly employed to elucidate the dominant forms in different environments, providing a foundational understanding for researchers, scientists, and drug development professionals.
The Crucial Role of Tautomerism in this compound
A defining characteristic of this compound is its existence as a mixture of tautomers. The position of a proton can shift, leading to three possible forms, each with distinct electronic and structural features.[2] The equilibrium between these forms is sensitive to the surrounding environment, particularly the solvent, and the presence of substituents.[3] A thorough understanding of this tautomeric behavior is paramount, as the biological activity and physicochemical properties of pyrazolone derivatives are often dictated by the predominant tautomeric form.
The three principal tautomers are:
-
The CH Form (this compound): Characterized by a methylene group at the C4 position.
-
The OH Form (1H-pyrazol-5-ol): An aromatic pyrazole ring with a hydroxyl group at the C5 position.
-
The NH Form (1,2-dihydro-3H-pyrazol-3-one): Possesses an exocyclic imine and an amide-like character.
The interplay between these forms can be visualized as a dynamic equilibrium.
Caption: Tautomeric equilibrium of this compound.
Infrared (IR) Spectroscopy: A Diagnostic Tool for Functional Groups
Infrared spectroscopy is a powerful and rapid technique for identifying the key functional groups present in a sample, thereby providing strong evidence for the predominant tautomeric form.
Spectral Interpretation
The IR spectrum of a this compound sample will display a combination of absorption bands corresponding to the tautomers present. The most informative regions are the O-H/N-H stretching region (3000-3500 cm⁻¹) and the carbonyl/imine stretching region (1600-1750 cm⁻¹).
-
CH-Form: The most prominent feature will be a strong absorption band for the C=O stretch , typically observed in the range of 1700-1720 cm⁻¹ .[4] A broad N-H stretch will also be present around 3100-3300 cm⁻¹ .
-
OH-Form: This tautomer is characterized by the absence of a C=O stretch. Instead, a broad O-H stretching band will appear around 3200-3400 cm⁻¹ , and a C=N stretching vibration will be visible in the 1590-1620 cm⁻¹ region.[4]
-
NH-Form: Similar to the CH-form, a C=O stretch will be present, but potentially at a slightly lower frequency due to conjugation. A distinct N-H stretch will also be observed.
Summary of Key IR Absorption Frequencies
| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | CH, NH | 3100 - 3300 | Medium, Broad |
| O-H Stretch | OH | 3200 - 3400 | Medium, Broad |
| C-H Stretch (sp²) | OH | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | CH | 2850 - 3000 | Medium |
| C=O Stretch | CH, NH | 1700 - 1720 | Strong |
| C=N Stretch | OH | 1590 - 1620 | Medium |
| C=C Stretch | OH | 1450 - 1550 | Medium |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis. For solution-state studies, a solvent with minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane) should be chosen.
-
Background Collection: A background spectrum of the empty sample compartment (or the pure solvent) must be collected to subtract atmospheric and solvent absorbances.
-
Sample Analysis: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Tautomeric Puzzle
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of this compound, as it allows for the unambiguous identification and quantification of the different tautomers in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and the presence of exchangeable protons.
-
CH-Form: This tautomer will exhibit a characteristic singlet for the CH₂ protons at C4, typically in the range of 3.0-3.5 ppm . The NH proton will appear as a broad singlet at higher chemical shifts, which can be confirmed by D₂O exchange.
-
OH-Form: The aromatic nature of this form results in two distinct signals for the CH protons on the pyrazole ring, likely appearing as doublets in the 5.5-7.5 ppm region. The OH proton will be a broad, exchangeable singlet.
-
NH-Form: The spectrum will show signals for the CH proton at C4 and the two NH protons .
The choice of solvent will significantly influence the observed spectra due to its effect on the tautomeric equilibrium.[2] For instance, in a non-polar solvent like CDCl₃, the CH form might be more prevalent, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the equilibrium may shift towards the OH form.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon framework.
-
CH-Form: A key signal will be the C=O carbon , which is expected to resonate in the downfield region of 170-180 ppm .[4] The CH₂ carbon at C4 will appear in the aliphatic region, around 35-45 ppm .
-
OH-Form: The C-OH carbon at C5 will be significantly shielded compared to a carbonyl carbon, appearing around 155-165 ppm . The other ring carbons will have chemical shifts characteristic of an aromatic heterocyclic system.
-
NH-Form: The C=O carbon will be present, similar to the CH-form.
Summary of Predicted NMR Chemical Shifts (in DMSO-d₆)
¹H NMR
| Proton | Tautomeric Form | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₂ (C4) | CH | ~3.2 | Singlet |
| NH | CH, NH | >10.0 | Broad Singlet |
| CH (C4) | OH | ~5.8 | Doublet |
| CH (C3) | OH | ~7.5 | Doublet |
| OH | OH | >9.0 | Broad Singlet |
¹³C NMR
| Carbon | Tautomeric Form | Predicted Chemical Shift (ppm) |
| C=O (C5) | CH, NH | ~175 |
| CH₂ (C4) | CH | ~40 |
| C-OH (C5) | OH | ~160 |
| C4 | OH | ~90 |
| C3 | OH | ~140 |
Experimental Workflow for NMR Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a nuanced task that requires a deep understanding of its tautomeric nature. IR spectroscopy offers a rapid assessment of the functional groups present, providing initial clues about the dominant tautomer. However, NMR spectroscopy, through the detailed analysis of ¹H and ¹³C chemical shifts and couplings, provides the definitive evidence for structural elucidation and the quantification of tautomeric ratios in solution. By judiciously applying these techniques and carefully considering the influence of the experimental conditions, researchers can gain a comprehensive understanding of this vital heterocyclic core, paving the way for the informed design of next-generation pharmaceuticals.
References
Strategic One-Pot Synthesis of Substituted 1H-Pyrazol-5(4H)-ones: A Guide to Modern, Efficient Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anti-inflammatory, antimicrobial, anticancer, and analgesic applications.[1][2][3] Traditional multi-step syntheses, while foundational, are often hampered by laborious intermediate isolations, significant solvent waste, and extended reaction times. This guide provides a comprehensive overview of modern one-pot synthetic strategies that overcome these limitations. By integrating classical condensation principles with contemporary catalytic systems and energy sources, these methodologies offer unparalleled efficiency, atom economy, and rapid access to structurally diverse pyrazolone libraries. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and analyze the causality behind procedural choices, empowering researchers to design and execute robust synthetic campaigns for drug discovery and development.
The Strategic Imperative for One-Pot Synthesis
In the landscape of drug development, speed, efficiency, and sustainability are paramount. The synthesis of compound libraries for screening requires methodologies that are not only high-yielding but also operationally simple and environmentally benign. The one-pot, or tandem, reaction paradigm directly addresses these needs.
Traditional vs. One-Pot Approach:
The classical approach to many pyrazolone derivatives, such as 4-arylidenepyrazolones, involves a two-step process:
-
Knorr Pyrazole Synthesis: Condensation of a β-ketoester with a hydrazine to form the pyrazolone ring.[4][5]
-
Knoevenagel Condensation: Reaction of the isolated pyrazolone intermediate with a substituted aldehyde.
This linear approach, while effective, introduces a purification step, increases solvent usage, and extends the overall synthesis time. A one-pot strategy elegantly circumvents this by telescoping these sequential reactions into a single, uninterrupted process. This not only enhances efficiency but also improves atom economy by minimizing material loss between steps.[5][6]
Mechanistic Foundations: The Knorr Condensation Core
The cornerstone of pyrazolone synthesis is the Knorr condensation, a robust reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative.[1][4] Understanding this mechanism is critical to optimizing one-pot protocols.
The reaction proceeds via two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate that subsequently eliminates alcohol (e.g., ethanol) to yield the stable pyrazolone ring.[4]
This reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl groups.[4]
References
The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1H-Pyrazol-5(4H)-one Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazol-5(4H)-one core is a venerable scaffold in medicinal chemistry, with a rich history dating back to the synthesis of Antipyrine in 1883.[1] Its enduring legacy is a testament to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, from anti-inflammatory and analgesic agents to treatments for cancer and neurodegenerative diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery of novel this compound derivatives, designed to empower researchers and drug development professionals with the knowledge and practical insights necessary to innovate in this exciting field. We will delve into the intricacies of rational drug design, explore both classical and cutting-edge synthetic methodologies, provide detailed experimental protocols, and illuminate the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.
The Strategic Imperative for New Pyrazolone Derivatives
The continued exploration of the this compound scaffold is driven by several key factors. The emergence of drug resistance and the need for more targeted therapies with improved safety profiles necessitate the development of new chemical entities.[4] The pyrazolone core, with its multiple points of diversification, offers a fertile ground for the generation of vast chemical libraries. Furthermore, a deeper understanding of disease biology is unveiling novel molecular targets, and the adaptability of the pyrazolone scaffold makes it an ideal candidate for the design of inhibitors with high specificity and potency.
Rational Design and Bioisosteric Replacement Strategies
The journey to novel pyrazolone derivatives begins with a robust rational design strategy. This involves a thorough understanding of the target biology and the application of modern medicinal chemistry principles.
Target-Centric Design
A successful drug discovery campaign is anchored in a deep understanding of the molecular target. For instance, in the design of novel anticancer agents, targeting protein kinases is a well-established strategy.[3] Pyrazolone derivatives have been successfully developed as kinase inhibitors, often by mimicking the adenine region of ATP and binding to the ATP-binding site of the kinase.[3][5]
The Power of Bioisosterism and Scaffold Hopping
Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a powerful tool for optimizing lead compounds.[4] This strategy can be employed to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[6] For example, the strategic replacement of a phenyl ring with a bioisosteric heterocycle can modulate the compound's solubility and metabolic stability.
Scaffold hopping, a more dramatic evolution of this concept, involves replacing the entire core scaffold of a known active compound with a novel one while retaining the key pharmacophoric elements. This can lead to the discovery of entirely new chemical classes with improved intellectual property positions and potentially superior therapeutic profiles. A notable example is the evolution of pyrazolone-based SHP2 inhibitors to a novel class of azaindole inhibitors, a transition guided by scaffold hopping and bioisosteric replacement principles.[7][8]
Synthetic Methodologies: From Classical to Contemporary
The synthesis of this compound derivatives is well-established, with a variety of methods available to the modern chemist.
The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazolone chemistry.[1] This condensation reaction between a β-ketoester and a hydrazine derivative is a robust and versatile method for accessing a wide range of substituted pyrazolones.[9][10]
-
Reactants:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[11]
-
Heat the reaction mixture under reflux for 1 hour.[11]
-
Cool the resulting syrup in an ice bath.[11]
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.[11]
-
Collect the crude product by vacuum filtration and wash with diethyl ether.[11]
-
Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[11]
-
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[4]
Modern Synthetic Innovations: Multicomponent and Catalytic Reactions
While the Knorr synthesis is a workhorse, modern organic chemistry has ushered in more efficient and environmentally friendly approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of atom economy and operational simplicity.[12] Catalytic methods, employing either acid or base catalysts, can accelerate reaction rates and improve yields.[13]
Biological Evaluation: Unveiling Therapeutic Potential
A robust biological evaluation strategy is critical for identifying promising lead compounds. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.
Anticancer Activity
The anticancer potential of novel pyrazolone derivatives is often initially assessed using in vitro cytotoxicity assays against a panel of cancer cell lines.[14] The MTT assay is a commonly used colorimetric assay to determine cell viability.[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
The antimicrobial activity of pyrazolone derivatives can be evaluated using standard methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Spread the microbial suspension evenly onto the surface of an agar plate.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrazolone derivative solution (dissolved in a suitable solvent like DMSO) to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. This knowledge is then used to guide the design of more potent and selective compounds.
Anticancer SAR
For pyrazolone derivatives with anticancer activity, SAR studies have revealed several key insights. For instance, in a series of pyrazole-based kinase inhibitors, the nature and position of substituents on the pyrazole and appended aryl rings can significantly impact their inhibitory potency against kinases like VEGFR-2.[15]
| Compound | R1 | R2 | IC50 (µM) vs. Cancer Cell Line |
| 1a | H | H | > 50 |
| 1b | Cl | H | 15.2 |
| 1c | H | OCH3 | 8.5 |
| 1d | Cl | OCH3 | 2.1 |
Table 1: Representative SAR data for a series of anticancer pyrazolone derivatives.
Anti-inflammatory SAR
In the realm of anti-inflammatory pyrazolones, the substitution pattern on the N1-phenyl ring and at the C4 position of the pyrazolone core plays a critical role in determining their inhibitory activity against cyclooxygenase (COX) enzymes.[17]
Mechanism of Action: Elucidating the Molecular Interactions
Understanding the mechanism of action of a novel compound is paramount for its further development. For pyrazolone derivatives, a variety of mechanisms have been elucidated, depending on their therapeutic application.
Kinase Inhibition in Cancer
Many pyrazolone-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3]
References
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- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
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The Pyrazolone Scaffold: A Cornerstone of Modern Therapeutics and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Versatile Heterocycle
First synthesized in 1883 by Ludwig Knorr, the pyrazolone scaffold has established itself as a "privileged structure" in medicinal chemistry and agrochemical research.[1][2] This five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms and a keto group, serves as the foundational framework for a multitude of biologically active compounds.[2] Its remarkable versatility and synthetic tractability have fueled over a century of research, leading to the development of numerous clinically successful drugs and essential agricultural products.[3][4][5] This guide provides a comprehensive exploration of the biological significance of the pyrazolone core, delving into its diverse pharmacological activities, underlying mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.
I. The Chemical Core: Synthesis and Properties
The widespread application of pyrazolone derivatives stems from their accessible synthesis. The most common and classical method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[6][7] This straightforward reaction allows for the introduction of a wide variety of substituents at different positions of the pyrazolone ring, enabling the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: General Synthesis of a 3-Methyl-1-Phenyl-Pyrazolone Derivative
This protocol outlines a standard laboratory procedure for the synthesis of a simple pyrazolone scaffold.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete (typically several hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-1-phenylpyrazol-5-one.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
II. A Spectrum of Biological Activities: From Pain Relief to Cancer Therapy
The pyrazolone scaffold is a testament to the power of a single chemical motif to elicit a diverse array of biological responses. This pluripotency has been exploited to develop drugs for a wide range of therapeutic areas.
A. Anti-inflammatory and Analgesic Properties: The Classic Application
The earliest and most well-known applications of pyrazolone derivatives are as anti-inflammatory and analgesic agents.[8][9] Drugs like antipyrine and aminopyrine were among the first synthetic organic compounds to be widely used for pain and fever relief.[2][8]
Mechanism of Action: COX Inhibition
The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[9][10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolone-based drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Some newer derivatives have been designed to selectively inhibit COX-2, which is primarily induced during inflammation, with the aim of reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Caption: Mechanism of action of pyrazolone-based anti-inflammatory drugs.
B. Anticancer Activity: A Promising Frontier
In recent years, the pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[11][12] Pyrazolone derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[11][13][14]
Mechanisms of Anticancer Action:
The anticancer effects of pyrazolone derivatives are often multifactorial and can involve:
-
Kinase Inhibition: Many pyrazolone compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[15][16]
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Pyrazolone compounds can halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[13]
-
Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors with nutrients and oxygen is another reported mechanism.
| Pyrazolone Derivative Class | Target Cancer Cell Line | Reported IC50 Values (µM) | Reference |
| 1,3-Diarylpyrazolones | A549 (Lung), NCI-H522 (Lung) | Promising activity, less cytotoxic to non-cancerous cells | [13] |
| Pyrazole Chalcones | MCF-7 (Breast), HeLa (Cervical) | Compound 111c showed highest inhibition | [12] |
| Pyrazole-Thiazolidinone Hybrids | Lung cancer cell lines | Moderate inhibition rate of 31.01% for compound 4a | [17] |
| Cu(II) complex of pyrazolone | HEPG2 (Liver), PC3 (Prostate) | IC50 = 0.061 and 0.389 µg/ml respectively | [11] |
C. Antimicrobial and Antifungal Properties: Combating Infectious Diseases
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazolone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[1][18][19] In general, the antibacterial effect of pyrazolones is often better than their antifungal effect.[1]
Proposed Mechanisms of Antimicrobial Action:
While the exact mechanisms are still under investigation for many derivatives, potential modes of action include:
-
Inhibition of Essential Enzymes: Pyrazolones may target and inhibit enzymes that are vital for microbial survival and replication.
-
Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell death.
-
Interference with Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis is another plausible mechanism.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pyrazolone compound against a bacterial strain.
Materials:
-
Synthesized pyrazolone compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution of the Compound: Prepare a series of twofold dilutions of the pyrazolone compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
D. Antiviral Activity: A New Avenue of Exploration
Recent studies have highlighted the potential of pyrazolone scaffolds in the development of antiviral agents.[20][21][22] Derivatives have shown activity against a range of viruses, including coronaviruses like SARS-CoV-2.[22][23][24]
Mechanism of Action: Targeting Viral Enzymes
A key mechanism of antiviral action for some pyrazolone derivatives is the inhibition of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[22] This enzyme is essential for the replication of the virus, and its inhibition can effectively block the viral life cycle.
Caption: Inhibition of viral replication by pyrazolone-based protease inhibitors.
III. Beyond Medicine: Applications in Agrochemicals
The biological activity of pyrazolone derivatives is not limited to pharmaceuticals. The pyrazolone scaffold is also a key component in a number of commercially successful agrochemicals, including herbicides and insecticides.[25][26][27]
Herbicidal Activity: Certain pyrazolone derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[28] This enzyme is crucial for the synthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching of the plant and ultimately, its death.
Insecticidal Activity: Some pyrazolone-based compounds exhibit insecticidal properties by acting on the nervous system of insects. For instance, they can act as chloride channel blockers.[26]
IV. Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on pyrazolone derivatives has led to a deep understanding of their structure-activity relationships.[8][29][30][31] The biological activity of a pyrazolone compound can be significantly influenced by the nature and position of substituents on the heterocyclic ring. For example, in the context of anti-inflammatory activity, the presence of a benzenesulfonamide moiety at the 1-position has been shown to enhance activity.[8]
The future of pyrazolone research is bright. The combination of established synthetic methodologies, a deep understanding of SAR, and modern drug discovery techniques such as computational modeling and high-throughput screening will undoubtedly lead to the development of new and improved pyrazolone-based drugs and agrochemicals.[1][32] The versatility of this scaffold ensures its continued relevance in addressing a wide range of scientific and societal challenges.
V. Conclusion
The pyrazolone scaffold, from its humble beginnings as the core of an early synthetic analgesic, has evolved into a cornerstone of modern medicinal chemistry and agrochemical science. Its broad spectrum of biological activities, coupled with its synthetic accessibility, has solidified its status as a privileged structure. As research continues to uncover new therapeutic applications and refine the design of next-generation pyrazolone derivatives, the legacy of this remarkable heterocycle is set to endure for the foreseeable future.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. japsonline.com [japsonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. ijnrd.org [ijnrd.org]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Exploring the Structural Diversity of 1H-Pyrazol-5(4H)-one Analogues: A Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazol-5(4H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable therapeutic effects and robust pharmacological potency.[1] First identified in 1883 by Ludwig Knorr during the synthesis of Antipyrine, this five-membered lactam ring has become a "privileged structure," forming the core of numerous clinically significant agents.[2][3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective effects.[2][4][5] This guide provides an in-depth exploration of the structural diversity of this compound analogues. We will dissect the core synthetic strategies, delve into site-specific modifications at the N-1, C-3, and C-4 positions, and analyze the structure-activity relationships (SAR) that govern their therapeutic potential. This document serves as a technical resource for researchers engaged in the design and development of novel pyrazolone-based therapeutic agents.
The this compound Core: A Privileged Scaffold
The pyrazolone ring is a versatile heterocyclic system characterized by two adjacent nitrogen atoms and a carbonyl group.[6] Its unique electronic and structural features, including the ability to undergo keto-enol tautomerism, provide multiple reactive sites for chemical modification. This inherent reactivity is a key reason for its prevalence in drug discovery, allowing chemists to fine-tune the molecule's physicochemical properties and biological activity.[5][7]
The core structure features three primary sites for diversification: the N-1 and N-2 positions of the pyrazole ring and the highly reactive C-4 position, which possesses an active methylene group. Electrophilic substitution at the C-4 position is a particularly effective and common route for constructing a vast library of derivatives.[2][8]
Several FDA-approved drugs underscore the therapeutic importance of this scaffold. For instance, Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS), while Eltrombopag is employed to manage low blood platelet counts.[1][2] These successes continue to inspire the exploration of novel pyrazolone analogues for a multitude of therapeutic targets.
Foundational Synthetic Strategies
The construction of the pyrazolone core is well-established, with the Knorr pyrazole synthesis being the classical and most widely adopted method. However, modern advancements have introduced more efficient and environmentally benign approaches.
The Knorr Pyrazole Synthesis
This foundational method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative.[2][9] The choice of hydrazine dictates the substituent at the N-1 position, providing an initial layer of structural diversity.
Caption: General workflow for the Knorr pyrazole synthesis.
This protocol is adapted from established literature procedures.[10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in absolute ethanol (10 mL/mmol of ester).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Scientist's Insight: The acid catalyst protonates the carbonyl of the ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, IR spectroscopy, and Mass Spectrometry. The expected product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is a white solid.
Structural Diversification at Key Positions
The true power of the pyrazolone scaffold lies in the ability to introduce diverse functional groups at its N-1, C-3, and C-4 positions.
C-4 Position: The Hub of Diversity
The active methylene group at the C-4 position is the most common site for derivatization, readily undergoing reactions with various electrophiles.
A primary strategy for C-4 functionalization is the Knoevenagel condensation with aromatic or aliphatic aldehydes. This reaction, typically catalyzed by a weak base like piperidine, yields 4-arylidene or 4-alkylidene derivatives, forming a C=C double bond.[11]
This protocol is based on the methodology described by Sobhi et al.[11]
-
Reaction Setup: In a suitable flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equiv.) and the desired aromatic aldehyde (1 equiv.) in absolute ethanol.
-
Catalysis: Add a few drops of piperidine as a basic catalyst.
-
Scientist's Insight: Piperidine abstracts a proton from the C-4 position, generating a nucleophilic enolate that attacks the aldehyde carbonyl, initiating the condensation.
-
-
Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, the product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-arylidene derivative.
The substituents on the aryl ring introduced at the C-4 position have a profound impact on biological activity.
-
Anticancer Activity: The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has yielded compounds with significant cytotoxic properties.[10] For example, derivatives with electron-withdrawing groups (e.g., nitro, halo) on the aryl ring often show enhanced activity.
-
Anti-inflammatory Activity: Pyrazolone analogues structurally related to Celecoxib have been synthesized, where modifications at the C-4 position are crucial for achieving dual inhibition of cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX).[12]
N-1 Position: Modulating Physicochemical Properties
The substituent at the N-1 position, typically introduced via the choice of hydrazine in the Knorr synthesis, plays a critical role in modulating the compound's lipophilicity, solubility, and receptor-binding interactions.[5]
-
SAR Insights: In the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position of the pyrazole ring was found to be a key requirement for potent and selective CB1 receptor activity.[13] Similarly, for anti-inflammatory pyrazolones, the presence of a substituted phenyl ring at N-1 can significantly influence COX-2 selectivity.[12]
C-3 Position: Fine-Tuning Activity
While less commonly modified than C-4, the C-3 position offers another avenue for structural optimization. The substituent here is determined by the choice of β-ketoester in the initial synthesis.
-
SAR Insights: Using ethyl acetoacetate yields a C-3 methyl group, a common feature in many active compounds. However, employing other β-ketoesters can introduce different alkyl or aryl groups. For a series of pyrazole-based inhibitors of meprin α and β, structural variations at the C-3(5) position were evaluated to explore the structure-activity relationship.[14]
Applications in Drug Discovery: Selected Case Studies
The structural versatility of pyrazolones has led to the discovery of potent agents against a wide range of diseases.
Anti-inflammatory Agents
Pyrazolone derivatives have long been recognized for their analgesic and anti-inflammatory properties.[3] Modern research focuses on developing selective inhibitors of specific inflammatory targets.
A study by Gomaa et al. synthesized a series of pyrazolone analogues as dual COX-2/5-LOX inhibitors.[12] The goal was to create potent anti-inflammatory agents with a better gastric safety profile than traditional NSAIDs.
| Compound | R | COX-2 Selectivity Index | 5-LOX Inhibition (%) |
| 3f | 4-F-Ph | 185.3 | 65.4 |
| 3h | 4-Cl-Ph | 215.7 | 71.2 |
| 3l | 4-SO₂NH₂-Ph | >250 | 75.8 |
| 3p | 4-SO₂Me-Ph | 224.6 | 68.9 |
| Celecoxib | - | 205.4 | 25.3 |
| Data synthesized from Gomaa, et al., 2020.[12] |
The results indicated that compounds with a sulfonamide (3l) or chloro (3h) substituent on the N-1 phenyl ring exhibited excellent COX-2 selectivity and potent 5-LOX inhibition, making them promising leads for safer anti-inflammatory drugs.[12]
Anticancer Agents
The pyrazolone core is present in numerous compounds evaluated for their antiproliferative activity. A series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and tested against the colorectal RKO carcinoma cell line.[10]
| Compound | Ar-Substituent | IC₅₀ (μM) vs. RKO Cells | DPPH Scavenging IC₅₀ (μM) |
| 3d | 3-NO₂ | 21.3 ± 2.5 | 18.5 ± 1.1 |
| 3i | 3-OH, 4-OCH₃ | 9.9 ± 1.1 | 6.2 ± 0.6 |
| 3l | 4-NO₂ | 15.6 ± 1.8 | 25.1 ± 1.9 |
| 3m | 4-F | 25.4 ± 3.1 | 15.4 ± 1.3 |
| Data synthesized from Rojas, et al., 2021.[10] |
Compound 3i , featuring a vanillin-derived substituent, proved to be a particularly potent cytotoxic agent, inducing p53-mediated apoptosis.[10] This highlights the potential of combining the pyrazolone scaffold with other pharmacophores to enhance anticancer efficacy.
Conclusion and Future Outlook
The this compound framework remains a highly privileged and fruitful scaffold in the field of medicinal chemistry. Its synthetic tractability, particularly at the C-4 position, allows for the creation of vast and structurally diverse compound libraries. The continued exploration of novel substitution patterns, guided by robust structure-activity relationship studies and modern computational methods, promises to unlock the next generation of pyrazolone-based therapeutics. Future efforts will likely focus on multi-target agents and the development of highly selective inhibitors to minimize off-target effects and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
The Knoevenagel Condensation: A Mechanistic Blueprint for Pyrazolone Synthesis
An In-Depth Technical Guide
Abstract
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and versatility.[1][2] This guide provides a comprehensive exploration of the Knoevenagel condensation's mechanism as it applies to the synthesis of pyrazolone derivatives. Pyrazolones are a critical class of heterocyclic compounds, forming the structural core of numerous analgesics, anti-inflammatory agents, and industrial dyes.[3] We will dissect the reaction mechanism under both basic and acidic catalysis, offering field-proven insights into experimental design, reactant selection, and protocol optimization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, causality-driven understanding of this pivotal synthetic transformation.
Foundational Principles: The Intersection of Knoevenagel and Pyrazolone Chemistry
The synthesis of functionalized pyrazolones is a significant objective in medicinal chemistry. The Knoevenagel condensation provides an elegant and powerful route to achieve this, typically by reacting a pyrazolone, which serves as the active methylene compound, with an aldehyde or ketone.
The core of this reaction's success lies in the unique structure of the pyrazolone ring. The methylene group (-CH2-) at the C4 position is flanked by two carbonyl groups (or their enol tautomers), rendering the protons on this carbon acidic and easily removable by a base. This creates a potent carbon nucleophile (an enolate), poised to attack an electrophilic carbonyl carbon. The subsequent dehydration step drives the reaction to completion, yielding a stable, conjugated arylidene-pyrazolone product. These products are not only valuable in their own right but also serve as versatile intermediates for more complex heterocyclic systems through tandem reactions like Michael additions.[4][5][6][7]
The Core Mechanism: A Stepwise Dissection
The Knoevenagel condensation can be effectively catalyzed by either a base or an acid. While the outcome is the same, the mechanistic pathways differ significantly.
Base-Catalyzed Mechanism: The Prevalent Pathway
The base-catalyzed route is the most frequently employed method due to its efficiency with a wide range of substrates. It proceeds through the formation of a stabilized carbanion.
-
Step 1: Enolate Formation: A base (e.g., piperidine, glycine, or an amine) abstracts a proton from the active C4-methylene group of the pyrazolone. This deprotonation results in a resonance-stabilized enolate ion, which is the key nucleophilic species in the reaction.
-
Step 2: Nucleophilic Attack: The newly formed pyrazolone enolate attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms a transient, negatively charged tetrahedral intermediate, often referred to as an aldol-type adduct.[1]
-
Step 3: Protonation: The tetrahedral intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a neutral β-hydroxy pyrazolone derivative.
-
Step 4: Dehydration: This final step is the thermodynamic driving force of the reaction. The β-hydroxy intermediate undergoes elimination of a water molecule (dehydration), often facilitated by heat, to form a highly stable, conjugated carbon-carbon double bond. The resulting product is the 4-arylidene-pyrazolone derivative.
Below is a diagram illustrating the base-catalyzed mechanistic pathway.
Caption: Base-catalyzed mechanism of Knoevenagel condensation.
Acid-Catalyzed Mechanism: An Alternative Route
Acid catalysis offers an alternative, particularly when dealing with reactants sensitive to basic conditions. This pathway enhances the electrophilicity of the carbonyl component.
-
Step 1: Carbonyl Activation: A Brønsted acid (e.g., H⁺ from boric or acetic acid) protonates the carbonyl oxygen of the aldehyde. This activation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Step 2: Enol Tautomerization: The pyrazolone, existing in a tautomeric equilibrium between its keto and enol forms, is driven towards the enol form in the presence of acid.[3][8]
-
Step 3: Nucleophilic Attack: The electron-rich C=C bond of the pyrazolone's enol tautomer acts as the nucleophile, attacking the activated carbonyl carbon of the protonated aldehyde.
-
Step 4: Deprotonation and Dehydration: A sequence of proton transfers and the elimination of a water molecule results in the formation of the final conjugated 4-arylidene-pyrazolone product.
Experimental Design and Protocols
The successful synthesis of pyrazolones via Knoevenagel condensation hinges on the judicious selection of reactants, catalysts, and conditions.
Reactant and Catalyst Selection
The choice of catalyst is paramount and often dictates the reaction's efficiency, yield, and environmental impact. A variety of catalysts have been successfully employed, each with its own advantages.
| Catalyst Type | Examples | Typical Solvents | Temperature | Key Advantages |
| Organic Bases | Piperidine, Glycine[4][9] | Ethanol, Methanol | Room Temp. to Reflux | High efficiency, mild conditions. |
| Brønsted Acids | Glacial Acetic Acid, Boric Acid[1][10] | Glacial Acetic Acid, Aqueous Ethanol | Reflux | Effective for specific substrates, simple. |
| Green Catalysts | Ammonium Carbonate, Baker's Yeast[11][12] | Aqueous Media, Ethanol | Room Temp. | Environmentally benign, cost-effective. |
| Heterogeneous | 3-Aminopropylated Silica Gel[1] | Ethanol | Reflux | Easy separation and reusability of catalyst. |
Field-Validated Experimental Protocol
This protocol describes a conventional synthesis of a 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivative, a common scaffold in medicinal chemistry.[10]
Objective: Synthesize 4-(Thiophen-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone (0.002 mol)
-
Thiophene-2-carbaldehyde (0.002 mol)
-
Glacial Acetic Acid (4 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-phenyl-5-pyrazolone (0.002 mol) and thiophene-2-carbaldehyde (0.002 mol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (4 mL), which serves as both the solvent and the acid catalyst.
-
Heating: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.
-
Isolation: Pour the cooled mixture into crushed ice or cold water to ensure complete precipitation of the product. Filter the solid product using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or acetic acid, to afford the pure compound.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, IR, Mass Spectrometry) and determine the melting point.
The following diagram outlines the general experimental workflow.
Caption: Standard workflow for pyrazolone synthesis.
Synthetic Utility: Beyond the Initial Condensation
The 4-arylidene-pyrazolone products of the Knoevenagel condensation are valuable not just as final compounds but also as highly reactive intermediates. The α,β-unsaturated system created is a classic Michael acceptor. This reactivity is exploited in tandem or multicomponent reactions to build more complex, biologically relevant heterocyclic frameworks.
For instance, the Knoevenagel product can react with a second nucleophile (such as malononitrile or even another molecule of pyrazolone) via a Michael addition. This subsequent reaction, often followed by an intramolecular cyclization, is a key strategy for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for their diverse pharmacological activities.[4][6][7][13]
Conclusion
The Knoevenagel condensation is a robust and adaptable tool for the synthesis of functionalized pyrazolones. A thorough understanding of its underlying mechanism, whether proceeding through a base-generated enolate or an acid-activated carbonyl, empowers chemists to optimize reaction conditions, improve yields, and design novel synthetic pathways. The ability to control this reaction provides access to a vast library of pyrazolone derivatives, fueling innovation in drug discovery and materials science. By balancing classical protocols with modern, greener catalytic systems, the Knoevenagel condensation will continue to be a reaction of profound importance in the synthetic chemist's arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: Leveraging the 1H-Pyrazol-5(4H)-one Scaffold for Novel Anticancer Drug Design
Abstract: The 1H-pyrazol-5(4H)-one, a five-membered heterocyclic lactam, represents a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological effects, including potent anticancer properties.[4][5][6] This is largely attributed to their ability to interact with a variety of key oncogenic targets, such as protein kinases, and to induce apoptotic pathways.[4][7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this versatile scaffold. We will explore the mechanistic basis for its anticancer activity, provide detailed, field-proven protocols for synthesis and in vitro evaluation, and discuss the critical structure-activity relationships that govern efficacy.
The this compound Scaffold: A Privileged Structure in Oncology
The pyrazolone core is a cornerstone in the design of targeted cancer therapies. Its rigid, planar structure, combined with multiple sites for functionalization (positions 1, 3, and 4), allows for the precise spatial orientation of substituents to engage with biological targets.[1] Several FDA-approved drugs for various diseases contain the broader pyrazole nucleus, underscoring its favorable drug-like properties.[2][3][9]
Core Mechanism of Action: Targeting Key Cancer Pathways
Pyrazolone derivatives exert their anticancer effects through multiple mechanisms, making them robust candidates for overcoming drug resistance. Key targets include protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.
Kinase Inhibition: Many pyrazolone-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases. A primary example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[7][10] By blocking the ATP-binding site of VEGFR-2, these compounds can halt the signaling cascade that leads to the formation of new blood vessels required for tumor growth and metastasis.[7][10] Other kinases targeted by pyrazole derivatives include Aurora kinases, BRAFV600E, and Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle control and mitosis.[4][11]
Induction of Apoptosis: Beyond kinase inhibition, pyrazolone derivatives have been shown to induce programmed cell death (apoptosis). This can occur through the mitochondria-mediated intrinsic pathway, characterized by an increase in reactive oxygen species (ROS) and the activation of caspases 3 and 7.[4] Some derivatives also upregulate pro-apoptotic genes while downregulating anti-apoptotic proteins like Bcl-2.[10][12]
Synthetic Protocols for Pyrazolone-Based Anticancer Agents
The synthesis of this compound derivatives is versatile, with Knoevenagel condensation being a widely adopted, efficient method.[13] This reaction typically involves the condensation of an active methylene compound (the pyrazolone core) with an aldehyde or ketone. Modern techniques like microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][14]
Protocol 1: Microwave-Assisted Synthesis of a 4-Arylidiene-1H-pyrazol-5(4H)-one Derivative
This protocol details a one-pot synthesis of a model anticancer compound, (Z)-4-(4-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Rationale: This method is chosen for its efficiency and high yield.[14] The reaction proceeds by condensing 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-bromobenzaldehyde under solvent-free conditions using microwave irradiation, which provides rapid and uniform heating.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
4-bromobenzaldehyde
-
Ethanol (for washing)
-
Microwave synthesis reactor
-
Glass reaction vessel with stirrer
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (e.g., 1 mmol, 174 mg) and 4-bromobenzaldehyde (1 mmol, 185 mg).
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture under stirring at a suitable power (e.g., 300W) for 3-5 minutes.
-
Expert Insight: The absence of a solvent makes this an environmentally friendly "green chemistry" approach. Reaction time and power may need optimization depending on the specific substrates and reactor model.
-
-
Reaction Monitoring: After irradiation, allow the vessel to cool. Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate to check for the consumption of starting materials.
-
Product Isolation (Workup): Add a small amount of ethanol (e.g., 5-10 mL) to the cooled reaction mixture. Stir or sonicate to break up the solid mass.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying: Dry the purified product under vacuum to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Notes: In Vitro Evaluation of Anticancer Activity
Once a pyrazolone derivative is synthesized and purified, its biological activity must be assessed. A tiered approach starting with fundamental cell-based assays is crucial for determining cytotoxicity and gaining initial mechanistic insights.
Protocol 2: Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)[17][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolone compound, dissolved in DMSO to make a stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO-treated) and untreated controls.
-
Expert Insight: A typical concentration range for initial screening is 0.01 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol determines if the compound's cytotoxic effect is due to an arrest at a specific phase of the cell cycle (G1, S, or G2/M).[19] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
6-well cell culture plates
-
Synthesized pyrazolone compound
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution with RNase A
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the pyrazolone compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Trustworthiness Check: Proper fixation is critical. Inadequate fixation will lead to poor DNA staining and inaccurate histograms.
-
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.
Data Interpretation and Structure-Activity Relationship (SAR)
The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone core.[1] Systematic analysis of IC₅₀ data from a series of analogs allows for the development of a Structure-Activity Relationship (SAR) model, which guides the design of more potent compounds.
Key SAR Insights:
-
Position 1 (N1): Often occupied by an aryl group. Substituents on this ring can influence lipophilicity and interactions with the target protein. Electron-withdrawing groups can sometimes enhance activity.
-
Position 3: Typically substituted with a small alkyl (e.g., methyl) or aryl group. This position can impact the overall conformation of the molecule.
-
Position 4: This is the most common site for modification. The exocyclic double bond introduced via Knoevenagel condensation provides a rigid linker to another (substituted) aryl ring. The electronics and sterics of this ring are often critical for potent anticancer activity.[1][6][17]
Table 1: Example Anticancer Activity of Pyrazolone Derivatives
| Compound ID | Scaffold Modification | Cell Line | IC₅₀ (µM) | Reference |
| P7 | 1,3-diaryl pyrazolone | A549 (Lung) | 1.5 | [17] |
| 3i | 4-(phenylhydrazono)-pyrazolone | PC-3 (Prostate) | 1.24 | [10] |
| Compound 9 | 4-arylidiene-pyrazolone | OVCAR3 (Ovarian) | 2.58 (µg/mL) | [15][20] |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [21][22] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.
Advanced Applications & Future Perspectives
In Vivo Xenograft Models
Promising candidates from in vitro screening (e.g., those with low micromolar or nanomolar IC₅₀ values and a clear mechanism of action) should be advanced to in vivo testing.[15] A common approach is to use human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[10][16][20] The compound is then administered to the mice, and its effect on tumor growth, body weight, and overall survival is monitored.
Hybrid Molecules and Multi-Target Agents
A current trend in drug design is the creation of hybrid molecules that combine the pyrazolone scaffold with other known pharmacophores (e.g., coumarins, steroids, triazoles).[4][23] This strategy aims to create multi-target agents that can simultaneously modulate several cancer-related pathways, potentially leading to synergistic effects and a lower likelihood of drug resistance.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]
- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [PDF] A cell-based screen for anticancer activity of 13 pyrazolone derivatives. | Semantic Scholar [semanticscholar.org]
- 21. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazolone-Based Schiff Bases: A Detailed Protocol for Researchers
Introduction: The Versatility and Promise of Pyrazolone-Based Schiff Bases
Pyrazolone derivatives are a significant class of heterocyclic compounds that have long captured the attention of medicinal chemists due to their diverse pharmacological properties. When condensed with primary amines, these pyrazolone moieties form Schiff bases, creating a versatile scaffold with a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and even anticancer properties.[1][2] The formation of the azomethine group (-C=N-) in the Schiff base is crucial for its biological activity.[3] The lipophilicity of these compounds, a key factor in their biological action, can be fine-tuned by varying the substituent groups on the pyrazolone and amine precursors. This adaptability makes pyrazolone-based Schiff bases promising candidates for drug discovery and development.[1][4] This application note provides a comprehensive guide for the synthesis of pyrazolone-based Schiff bases, detailing the underlying chemical principles, a step-by-step protocol, and essential characterization techniques.
Reaction Mechanism: The Chemistry of Schiff Base Formation
The synthesis of pyrazolone-based Schiff bases is typically achieved through a condensation reaction between a pyrazolone derivative containing a primary amine or a carbonyl group and a corresponding aldehyde or amine.[5][6][7] The reaction is generally acid-catalyzed and proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone on the pyrazolone ring (or vice versa). This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base, with the characteristic azomethine linkage.
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the Schiff base product. This is typically achieved by carrying out the reaction under reflux conditions.
Experimental Protocol: A General Procedure for Synthesis
This protocol outlines a general and adaptable method for the synthesis of pyrazolone-based Schiff bases. A specific example is provided for the synthesis of a Schiff base from 4-aminoantipyrine and a substituted benzaldehyde.
Materials and Reagents
-
4-Aminoantipyrine (or other suitable pyrazolone amine derivative)
-
Substituted benzaldehyde (or other suitable aldehyde/ketone)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst, optional)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Synthetic Workflow Diagram
References
- 1. isca.me [isca.me]
- 2. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application of 1H-pyrazol-5(4H)-one in multicomponent reactions
An In-Depth Guide to the Application of 1H-Pyrazol-5(4H)-one in Multicomponent Reactions
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound and its derivatives as pivotal building blocks in multicomponent reactions (MCRs). We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and explore the significance of the resulting heterocyclic scaffolds in modern drug discovery.
Introduction: The Privileged Role of the Pyrazolone Scaffold in MCRs
This compound is a five-membered heterocyclic compound first discovered by Ludwig Knorr in 1883.[1] It is not merely a stable heterocyclic core but a highly versatile synthon in organic synthesis. Its value is particularly pronounced in the field of multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a final product that incorporates substantial portions of all starting materials.[2] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying synthetic procedures.[3][4][5]
The utility of the pyrazolone ring in MCRs stems from its unique structural features:
-
Active Methylene Group: The C4 position is a highly reactive nucleophilic center, readily participating in condensation and addition reactions.
-
Keto-Enol Tautomerism: The ability to exist in keto and enol forms allows for diverse reactivity pathways.
-
N-Nucleophiles: The ring nitrogens can act as nucleophiles, facilitating cyclization steps.
These features enable pyrazolones to be key players in the construction of complex, fused heterocyclic systems, many of which possess significant pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[6][7][8][9] This guide will focus primarily on the most ubiquitous and powerful application of pyrazolones in MCRs: the synthesis of pyranopyrazoles.
The Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
One of the most successful and widely studied MCRs involving pyrazolones is the four-component reaction to synthesize 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[3][10] The pyrazolone itself is often generated in situ from the reaction between the β-ketoester and hydrazine, making it a true four-component process.[5][11]
Mechanistic Rationale and Causality
Understanding the reaction mechanism is critical for optimization and adaptation. The sequence is a carefully orchestrated cascade of classical organic reactions occurring in a single pot. The generally accepted mechanism proceeds through two main pathways that converge.
-
Pathway A: Formation of the Knoevenagel Adduct: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The catalyst (which can be a weak base like piperidine or even the solvent itself, like water) deprotonates the active methylene carbon of malononitrile, which then attacks the electrophilic carbonyl carbon of the aldehyde to form an arylidene malononitrile intermediate.[12]
-
Pathway B: In Situ Pyrazolone Formation: Concurrently, hydrazine hydrate reacts with the β-ketoester (e.g., ethyl acetoacetate) via condensation to form the this compound ring.[5][13]
-
Convergence and Cyclization: The nucleophilic C4 of the newly formed pyrazolone then attacks the electron-deficient β-carbon of the arylidene malononitrile intermediate in a Michael addition.[10] This is the key C-C bond-forming step that links the two halves of the molecule. The resulting intermediate then undergoes a rapid intramolecular cyclization (O-cyclization) followed by tautomerization to yield the stable, final dihydropyrano[2,3-c]pyrazole product.[2]
This mechanistic flow explains the high efficiency and atom economy of the reaction; no atoms are lost in the key bond-forming steps, and no intermediates need to be isolated.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
- 8. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1H-Pyrazol-5(4H)-one
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1H-pyrazol-5(4H)-one. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk materials or during formulation development. The described protocol is stability-indicating, capable of resolving the parent compound from potential degradation products. The method has been developed based on established principles for pyrazolone derivatives and is outlined with detailed protocols for implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Significance of this compound Analysis
The pyrazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[3][5] this compound and its derivatives, such as the neuroprotective agent Edaravone, are of significant interest in pharmaceutical research and development.[1][2][6] The purity and stability of these active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of the final drug product.
High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds. Its high resolution and sensitivity allow for the separation and quantification of the main component from process-related impurities and degradation products.[7] This application note provides a comprehensive, field-proven HPLC method specifically tailored for this compound, addressing the need for a validated, stability-indicating assay.
The causality behind the chosen reversed-phase approach lies in the moderately polar nature of this compound. A C18 stationary phase provides a non-polar environment, allowing for effective retention and separation when used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.[8][9][10][11] The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase is crucial for suppressing the ionization of silanol groups on the silica-based stationary phase and ensuring sharp, symmetrical peak shapes for the analyte.[9][10][11]
Experimental Workflow and Causality
The overall workflow for the analysis of this compound is depicted below. Each stage is designed to ensure the integrity and reproducibility of the final analytical result.
Caption: A flowchart illustrating the key stages of the HPLC analysis.
Detailed Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade[12]
-
Water: HPLC grade or Milli-Q
-
Trifluoroacetic Acid (TFA): HPLC grade[4]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon) [4]
Instrumentation and Chromatographic Conditions
This method is designed for a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is the industry standard for reversed-phase chromatography, offering excellent retention for moderately polar compounds like pyrazolones.[3][8] The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile and 0.1% TFA in Water (v/v) | Acetonitrile is chosen for its low viscosity and UV transparency. The aqueous component provides the polarity necessary for retention on the C18 column. 0.1% TFA is added to control the pH, ensuring consistent analyte ionization and sharp peak shapes.[4] |
| Gradient Elution | 10% to 80% Acetonitrile over 15 minutes | A gradient elution is employed to ensure elution of the main analyte with a good peak shape while also eluting any potential, more non-polar impurities within a reasonable run time. A stability-indicating method must be able to resolve the analyte from all potential degradants.[7] |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides optimal efficiency and reasonable backpressure.[3][12] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of partitioning.[7] |
| Injection Volume | 10 µL | A 10 µL injection volume is a typical starting point to avoid column overloading while providing sufficient mass for sensitive detection. |
| Detection Wavelength | 237 nm | This wavelength is selected based on the UV absorbance maximum of the pyrazolone scaffold, providing high sensitivity for detection.[4][13] A PDA detector can be used to scan across a range of wavelengths to confirm peak purity. |
| Run Time | 25 minutes | The total run time includes the gradient elution and a re-equilibration period to ensure the column is ready for the next injection. |
Preparation of Solutions
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mobile Phase B (Organic): Acetonitrile. Causality: Degassing the mobile phases (e.g., by sonication or vacuum filtration) is a critical step to prevent the formation of air bubbles in the pump and detector, which can cause baseline noise and flow rate instability.[14]
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored under refrigeration.
Working Standard Solutions (10 - 150 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase (at initial gradient conditions, e.g., 90:10 Mobile Phase A:B) as the diluent to construct a calibration curve. For routine analysis, a single standard at a concentration of approximately 100 µg/mL is typically used.[3]
Sample Solution Preparation (Target concentration ~100 µg/mL): Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. All sample solutions must be filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter that could damage the column and instrument.[4][15]
Method Validation: A Self-Validating System
The trustworthiness of any analytical method rests upon its validation. The following parameters should be assessed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.
System Suitability
Before any sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by making five replicate injections of a standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[14] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation.[14] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[14] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed. The this compound sample should be subjected to stress conditions such as:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., 105 °C)
-
Photodegradation: (e.g., exposure to UV light)
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak, and the peak purity of the analyte can be confirmed using a PDA detector.[8][16][17]
Linearity
The linearity of the method should be established across a range of concentrations.
| Parameter | Typical Result |
| Linearity Range | 10 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[18] |
| Calibration Curve | Plot of Peak Area vs. Concentration |
Accuracy and Precision
Accuracy is determined by performing recovery studies, typically by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different equipment.
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (% RSD) | ≤ 2.0%[4][19] |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Parameter Varied | Example Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
The system suitability parameters should be checked after each variation and should remain within the acceptance criteria.[3]
Troubleshooting Common HPLC Issues
A logical approach to troubleshooting is essential for maintaining data quality.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.[14]
Conclusion
This application note presents a comprehensive, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies in pharmaceutical research and development. By explaining the causality behind the experimental choices and providing a framework for validation, this guide serves as a self-validating system for scientists and researchers.
References
- 1. citedrive.com [citedrive.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-Phenylpyrazole | SIELC Technologies [sielc.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. sryahwapublications.com [sryahwapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nacalai.com [nacalai.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
1H-Pyrazol-5(4H)-one derivatives as potential antimicrobial agents
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 1H-Pyrazol-5(4H)-one derivatives as a promising class of antimicrobial agents.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The relentless pace at which microbes develop resistance to existing antibiotics has outstripped the rate of new drug discovery, creating an urgent need for novel chemical scaffolds with potent antimicrobial activity.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, and among them, the this compound moiety is a privileged scaffold.[2][3][4]
Pyrazolone derivatives have a rich history in medicine, with established applications as analgesic, anti-inflammatory, and anticancer agents.[3][5] Their structural versatility and capacity for diverse chemical modifications make them ideal candidates for developing new therapeutics.[2][6] This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationship (SAR) analysis of this compound derivatives, offering detailed protocols and field-proven insights for researchers in the field.
Synthesis of this compound Derivatives: A Protocol
A versatile and widely adopted method for synthesizing 4-substituted pyrazolone derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of a pyrazolone precursor with various substituted aldehydes.[6][7] The reaction is valued for its reliability and the ease with which diverse functional groups can be introduced at the 4-position, allowing for extensive SAR studies.
Causality in Synthesis:
The choice of a base catalyst (e.g., piperidine, sodium acetate) is critical as it facilitates the deprotonation of the active methylene group at the C4 position of the pyrazolone ring, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation reaction and the formation of the desired 4-arylidene-1H-pyrazol-5(4H)-one derivative. The solvent, often ethanol or acetic acid, provides a suitable medium for the reactants and facilitates the reaction kinetics.[1][5]
General Synthesis Workflow
Caption: General workflow for Knoevenagel condensation.
Step-by-Step Synthesis Protocol
This protocol describes a general procedure for the synthesis of 4-((2,5-dichlorothiophen-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a derivative noted for its significant antibacterial activity.[6]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol) and 2,5-dichlorothiophene-3-carbaldehyde (1.81 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Reaction: Reflux the reaction mixture with constant stirring for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Filtration and Washing: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the pure compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, NMR (¹H & ¹³C), and Mass Spectrometry.[1][6][8]
In Vitro Antimicrobial Screening Protocols
To assess the potential of the synthesized pyrazolone derivatives, standardized in vitro screening is essential.[9][10] The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative assessment of antimicrobial susceptibility.[11][12][13]
Protocol: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test pyrazolone derivative in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).
-
Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Microdilution Plate Setup:
-
Use a sterile 96-well, round-bottom microtiter plate.[15]
-
Dispense 100 µL of CAMHB into all wells from column 2 to column 12.
-
Add 200 µL of the 2X final concentration of the test compound (prepared in CAMHB) to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.[15]
-
Controls:
-
-
Inoculation and Incubation:
-
Inoculate each well from column 1 to column 11 with 100 µL of the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[11] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Insights into the Mechanism of Action (MoA)
Understanding the MoA is crucial for rational drug design. While the exact mechanisms for all pyrazolone derivatives are not fully elucidated, research points to several potential bacterial targets. In silico and experimental studies suggest that these compounds can act as inhibitors of essential enzymes.[7][16]
Potential targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are critical for DNA replication, recombination, and repair in bacteria. Their inhibition leads to cell death. Several pyrazole-containing compounds have been identified as potent inhibitors of these enzymes.[16]
-
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Molecular docking studies have predicted that pyrazolone derivatives can bind to the active site of DHFR in Staphylococcus aureus.[7]
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to a loss of structural integrity and cell lysis.[16]
Hypothesized MoA: Inhibition of Dihydrofolate Reductase
Caption: Hypothesized inhibition of DHFR by pyrazolone derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing the antimicrobial potency of a chemical series.[17][18] For this compound derivatives, several key structural features have been shown to influence their activity.
-
Substitution at C4: The nature of the substituent at the 4-position of the pyrazolone ring is a major determinant of activity. The introduction of lipophilic and electron-withdrawing groups on the aryl ring of 4-arylidene derivatives often enhances antimicrobial effects. For example, compounds with a 2,5-dichlorothiophene substituent have demonstrated significant antibacterial activity.[6]
-
Substitution at N1: The group attached to the nitrogen at position 1 also plays a crucial role. Phenyl or substituted phenyl groups are common and contribute to the overall molecular conformation and binding affinity.
-
Additional Moieties: The presence of other heterocyclic rings or functional groups can significantly boost activity. For instance, pyrazole-1-carbothiohydrazide derivatives showed higher activity than related pyrazolyl thiadiazine compounds, suggesting the free carbothiohydrazide moiety is important for the biological effect.[1]
Summary of SAR Findings
| Compound Series | Key Structural Feature | Effect on Antimicrobial Activity | Representative MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazides | Free carbothiohydrazide moiety (-CSNHNH₂) | Increased antibacterial and antifungal activity | 2.9 - 125 | [1] |
| 4-Arylidene-pyrazolones | 2,5-Dichlorothiophene at C4 | Significant activity against S. aureus & E. coli | ~6.25 | [6] |
| 4-Arylidene-pyrazolones | 4-Chlorophenyl at C4 | Moderate activity against S. aureus | ~12.5 | [6] |
| Piperidinyl-methyl-pyrazolones | Introduction of a piperidine group | Improved antibacterial effect vs. ampicillin | Not specified (Inhibition Zone) | [3] |
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates [article.sapub.org]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. researchgate.net [researchgate.net]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 18. researchgate.net [researchgate.net]
In silico molecular docking studies of 1H-pyrazol-5(4H)-one ligands
An Application Note and Protocol for the In Silico Molecular Docking of 1H-Pyrazol-5(4H)-one Ligands
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Computational techniques, particularly molecular docking, have become indispensable for accelerating the drug discovery process by predicting the binding interactions between these ligands and their protein targets.[4][5] This guide provides a comprehensive, field-proven protocol for performing in silico molecular docking studies of this compound ligands. We delve into the causality behind each step, from ligand and receptor preparation to the critical analysis and validation of docking results, ensuring a scientifically rigorous and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolone Scaffold and Molecular Docking
The pyrazole ring system is a versatile heterocyclic scaffold that allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this compound have been successfully developed as inhibitors for a range of protein targets, including various kinases and enzymes.[6][7][8]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[9][10] The primary goals of docking are:
-
Binding Mode Prediction: To determine the geometry and key interactions of the ligand within the protein's active site.
-
Binding Affinity Estimation: To rank potential ligands based on a calculated scoring function, which estimates the strength of the interaction.
By simulating these interactions, researchers can screen large virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and generate hypotheses about structure-activity relationships (SAR).[11][12] This significantly reduces the time and cost associated with traditional drug discovery pipelines.[12]
The Molecular Docking Workflow: A Conceptual Overview
A successful docking study is a multi-stage process that requires meticulous attention to detail at each step. The validity of the final prediction is entirely dependent on the quality of the inputs and the rigor of the validation.
Caption: A conceptual flowchart of the molecular docking process.
Essential Tools and Software
A variety of software packages, both commercial and open-source, are available for molecular docking. The choice often depends on the specific research goal, computational resources, and user expertise.
| Software Suite | Key Programs | Licensing | Primary Strengths |
| AutoDock | AutoDock Vina, AutoDock 4, AutoDockTools (ADT) | Open-Source | Widely used, extensively validated, highly customizable, and free for academic use.[11] |
| Schrödinger | Glide, Maestro, LigPrep, Protein Prep Wizard | Commercial | User-friendly interface, integrated workflows, and highly accurate scoring functions.[9][13] |
| UCSF DOCK | DOCK 6 | Open-Source | One of the original docking programs, known for its robust sampling algorithms.[9][14] |
| MOE | MOE-Dock | Commercial | An integrated platform offering a wide range of drug discovery tools beyond docking.[9][12] |
| GOLD | GOLD | Commercial | Known for its genetic algorithm, which is effective for flexible ligand docking.[12] |
This protocol will primarily reference steps applicable to the AutoDock suite , given its accessibility and widespread use in academic research. However, the underlying scientific principles are universal across all platforms.
Detailed Protocol: Docking this compound Ligands
Part A: Receptor Preparation
The goal of receptor preparation is to clean a raw PDB structure file, making it suitable for docking by correcting common structural issues.[15][16]
Protocol Steps:
-
Obtain Receptor Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Prioritize high-resolution (<2.5 Å) crystal structures that contain a co-crystallized ligand in the active site. This ligand is crucial for validating your docking protocol.
-
Initial Cleaning:
-
Rationale: PDB files often contain multiple protein chains, water molecules, ions, and cofactors that are not relevant to the docking experiment and can interfere with the calculation.[15][17]
-
Action: Using a molecular visualization tool like UCSF Chimera, PyMOL, or Discovery Studio Visualizer, remove all components except the single protein chain containing the binding site of interest.[13][17] Retain crystallographic waters only if they are known to mediate key ligand-protein interactions.
-
-
Add Hydrogen Atoms:
-
Rationale: Hydrogen atoms are typically absent in PDB files but are essential for calculating hydrogen bonds and defining the correct ionization states of amino acid residues.[16][18]
-
Action: Use the preparation tools within your software (e.g., AutoDockTools, Maestro's Protein Preparation Wizard) to add hydrogens. It is critical to add polar hydrogens to participate in hydrogen bonding.[17][19]
-
-
Assign Partial Charges:
-
Rationale: The scoring function requires atomic partial charges to calculate electrostatic interactions, a major component of the binding energy.[18][20]
-
Action: Assign charges to all atoms. Common charge sets include Gasteiger (for AutoDock) or Kollman charges.[19][21] This step is usually automated within the preparation workflow.
-
-
Save in Required Format: Save the prepared receptor as a .pdbqt file for use with AutoDock/Vina. This format contains the atomic coordinates, partial charges, and atom type information.
Part B: Ligand Preparation
Proper ligand preparation ensures that the input molecule has a correct 3D structure, charge, and defined flexibility.[22]
Protocol Steps:
-
Obtain/Draw Ligand Structure: Ligand structures can be obtained from databases like PubChem or ZINC, or drawn using software like ChemDraw or MarvinSketch.[14][15] For this topic, you would draw your specific this compound derivative.
-
Convert to 3D and Minimize Energy:
-
Rationale: A 2D drawing must be converted to a realistic, low-energy 3D conformation. Energy minimization removes steric strain and results in more reasonable bond lengths and angles.[15][16][22]
-
Action: Use a program like OpenBabel or the tools within Schrödinger/MOE to generate a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Assign Partial Charges:
-
Define Rotatable Bonds (Torsion Tree):
-
Rationale: To allow for ligand flexibility during docking, the algorithm must know which bonds are rotatable. This allows the ligand to explore different conformations within the binding pocket.[21]
-
Action: Use AutoDockTools to automatically detect rotatable bonds. You can manually adjust this to make certain bonds rigid if necessary (e.g., amide bonds or bonds within aromatic rings).
-
-
Save in Required Format: Save the final prepared ligand as a .pdbqt file.
Part C: The Docking Simulation
-
Define the Binding Site (Grid Box):
-
Rationale: The docking algorithm performs its conformational search within a defined 3D space called a grid box. Centering this box on the known active site focuses the computational effort, increasing efficiency and accuracy.[17][20]
-
Action: In AutoDockTools, center the grid box on the co-crystallized ligand from the original PDB file. Adjust the dimensions of the box to be large enough to encompass the entire binding pocket and allow for full rotation of your largest ligand (~10-15 Å beyond the ligand in each dimension is a good starting point).
-
-
Configure and Run Docking:
-
Rationale: The docking parameters control the thoroughness of the search. The exhaustiveness parameter in AutoDock Vina, for example, determines how many independent runs are performed.
-
Action: Create a configuration file specifying the receptor, ligand, and grid box coordinates/dimensions. For an initial run, default parameters are often sufficient. For a more rigorous search, increase the exhaustiveness. Launch the docking calculation.
-
Part D: Protocol Validation: The Self-Validating System
A protocol's trustworthiness must be established before docking novel compounds.[23] This is achieved by re-docking the native co-crystallized ligand back into its binding site.[24][25]
Caption: The logic of validating a docking protocol using re-docking.
Validation Steps:
-
Perform Re-docking: Use the exact same protocol (grid box, parameters) to dock the prepared native ligand into the prepared receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Result: An RMSD value of ≤ 2.0 Å is considered a successful validation.[24][25][26][27] It demonstrates that your docking protocol is capable of accurately reproducing a known binding mode. If the RMSD is > 2.0 Å, the protocol must be refined (e.g., by adjusting the grid box size or search parameters) and re-validated.
Analysis and Interpretation of Results
Interpreting docking results is a multi-faceted process that goes beyond simply looking at the top score.[26][28]
-
Binding Affinity (Docking Score): The primary output is a score, typically in kcal/mol, that estimates the free energy of binding (ΔG).[26] A more negative value indicates a stronger predicted binding affinity.[26] This score is used to rank different ligands against each other.
-
Visual Inspection of the Binding Pose:
-
Rationale: A good score is meaningless if the predicted pose is nonsensical. Visual analysis is critical to ensure the ligand occupies the active site in a chemically reasonable manner.[26][29]
-
Action: Use a visualization tool to analyze the top-ranked poses. Look for key interactions that are known to be important for inhibitors of your target protein.
-
-
Analyze Key Interactions: Identify and catalog the specific non-covalent interactions between your pyrazolone ligand and the protein residues.[26]
-
Hydrogen Bonds: Are the N-H or C=O groups of the pyrazolone ring forming H-bonds with backbone or side-chain atoms?
-
Hydrophobic Interactions: Are the phenyl rings or other nonpolar substituents on your scaffold nestled in hydrophobic pockets of the active site?
-
Pi-Pi Stacking: Are aromatic rings on the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?
-
Example Data Summary Table
| Ligand ID | Binding Energy (kcal/mol) | RMSD (Å) (vs. Ref) | Key Interacting Residues | Interaction Types |
| Native Ligand | -9.8 | 0.85 | TYR 151, SER 210, LEU 288 | H-Bond, Hydrophobic |
| Pyrazolone-A | -10.5 | 1.10 | TYR 151, SER 210, PHE 290 | H-Bond, Pi-Pi Stacking |
| Pyrazolone-B | -8.2 | 3.50 | GLU 120, ARG 145 | H-Bond (different subsite) |
| Pyrazolone-C | -10.1 | 1.35 | TYR 151, LEU 288, PHE 290 | Hydrophobic, Pi-Pi Stacking |
In this hypothetical example, Pyrazolone-A would be a high-priority candidate due to its excellent binding energy and similar binding mode (low RMSD) to the reference ligand. Pyrazolone-B, despite a reasonable score, binds in a different mode and would be a lower priority.
Conclusion and Best Practices
In silico molecular docking is a powerful tool for hypothesis generation in the study of this compound ligands. It provides invaluable insights into potential binding modes and allows for the efficient ranking of novel derivatives before committing to costly and time-consuming chemical synthesis.
Key Takeaways for Trustworthy Results:
-
Garbage In, Garbage Out: The quality of your results is directly proportional to the quality of your preparation. Do not rush the receptor and ligand preparation steps.
-
Always Validate: Never trust the docking results of novel compounds without first validating the protocol with a known reference, such as a co-crystallized ligand.[23][25]
-
Scores are for Ranking, Not Absolutes: Use docking scores to rank compounds within the same study. Do not compare absolute scores between different software or different target proteins.[29]
-
Docking is a Guide: Molecular docking is a predictive model with inherent limitations. The results should be used to guide experimental design, not as a substitute for it. Promising candidates must always be validated through in vitro and in vivo assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Molecular Docking Software - CD ComputaBio [computabio.com]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1H-Pyrazol-5(4H)-one Derivatives
Introduction: The Enduring Significance of Pyrazolones in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, constituting over half of the world's dye production. Their ubiquity in industries ranging from textiles and printing to advanced optical materials is a testament to their exceptional color properties and cost-effective synthesis.[1] At the heart of many vibrant yellow, orange, and red azo dyes lies a class of heterocyclic compounds known as pyrazolones. Specifically, 1H-pyrazol-5(4H)-one and its derivatives serve as crucial coupling components in the synthesis of these dyes, enabling the creation of a broad spectrum of hues with high color strength and good fastness properties.[1][2]
This guide provides an in-depth exploration of the use of this compound in azo dye synthesis, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and applications of these important colorants.
The Chemistry of Azo Coupling with Pyrazolones
The synthesis of azo dyes is fundamentally a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by treatment with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a nucleophilic coupling component.[3]
This compound derivatives are highly effective coupling components due to the presence of an active methylene group at the C4 position. The electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms increases the acidity of the C4 protons, facilitating the formation of a carbanion that readily attacks the diazonium salt.
Mechanism of Azo Coupling with Pyrazolone
The azo coupling reaction with a pyrazolone derivative is an electrophilic aromatic substitution reaction.[3] The aryldiazonium cation acts as the electrophile, and the activated carbon of the pyrazolone ring serves as the nucleophile. The reaction is typically carried out in a slightly acidic to neutral aqueous-alcoholic solution.
Diagram 1: General Mechanism of Azo Coupling with this compound
Caption: A simplified workflow of azo dye synthesis.
Azo-Hydrazo Tautomerism in Pyrazolone Azo Dyes
A critical aspect of pyrazolone azo dyes is their existence in two tautomeric forms: the azo form and the hydrazo form. The equilibrium between these two forms is influenced by the solvent, pH, and the nature of the substituents on both the diazonium and pyrazolone components. Spectroscopic studies, particularly NMR, have shown that in solution, many pyrazolone azo dyes exist predominantly in the more stable hydrazo-keto form.[4][5]
Diagram 2: Azo-Hydrazo Tautomerism
Caption: Tautomeric forms of pyrazolone azo dyes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative pyrazolone-based azo dye.
Protocol 1: Synthesis of a Phenylazopyrazolone Dye
This protocol details the synthesis of 3-methyl-1-phenyl-4-(phenylazo)-1H-pyrazol-5(4H)-one.
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve aniline (5 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 5 mL of water) dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.
Part B: Coupling Reaction
-
In a separate 250 mL beaker, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) in ethanol (20 mL).
-
To this solution, add a solution of sodium acetate (0.03 mol) in water (10 mL).
-
Cool the pyrazolone solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cooled pyrazolone solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure complete coupling.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the crude dye with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to obtain the pure dye.
-
Dry the purified dye in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N=N, N-H).
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent.[6]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and investigate the tautomeric form.[4][5]
Data Presentation
The properties of pyrazolone azo dyes can be systematically varied by changing the substituents on the aromatic amine and the pyrazolone ring.
Table 1: Spectral Properties of Representative Pyrazolone Azo Dyes
| Aromatic Amine | Pyrazolone Derivative | λmax (nm) | Molar Extinction Coefficient (ε) | Color |
| Aniline | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~400 | - | Yellow-Orange |
| p-Nitroaniline | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~450 | - | Reddish-Orange |
| Sulfanilic acid | 3-Methyl-1H-pyrazol-5(4H)-one | ~390 | - | Yellow |
Note: λmax values are approximate and can vary with solvent and substituents.
Applications of Pyrazolone Azo Dyes
The versatility of pyrazolone azo dyes has led to their application in a wide array of fields:
-
Textile Industry: They are used as disperse dyes for hydrophobic fibers like polyester and as acid dyes for protein fibers such as wool and silk.[2][7]
-
Printing Inks: Their vibrant colors and good lightfastness make them suitable for use in printing inks.[1]
-
Fluorescent Materials: Some pyrazolone azo dyes exhibit fluorescence, making them useful in optical applications.[4]
-
Biological and Pharmacological Activities: The pyrazole ring is a structural element in many pharmaceuticals, and some azo dyes containing this moiety have shown biological activity.[8][9]
Conclusion
The synthesis of azo dyes using this compound and its derivatives is a robust and versatile method for producing a wide range of commercially important colorants. The ability to fine-tune the color and properties of these dyes through synthetic modification ensures their continued relevance in various scientific and industrial applications. This guide provides a foundational understanding and practical protocols for researchers to explore this fascinating area of color chemistry.
References
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Novel Pyrazolone Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazolone derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The successful development of novel pyrazolone-based therapeutics is contingent upon rigorous and unambiguous structural and physicochemical characterization. This guide provides an in-depth, experience-driven framework for the analytical characterization of newly synthesized pyrazolone compounds. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity and trustworthiness in your results. The protocols described herein are designed to be self-validating systems, grounded in authoritative standards.
Introduction: The Imperative for Rigorous Characterization
The pyrazolone scaffold is a privileged five-membered heterocyclic ring system that is central to numerous pharmaceutical agents.[3] Its versatility allows for extensive chemical modification, leading to a wide spectrum of biological effects. However, this structural diversity necessitates a multi-faceted analytical approach to confirm identity, purity, and key physicochemical properties that govern a compound's behavior, from bench to clinical application. An unconfirmed structure or an impure sample can lead to erroneous biological data, jeopardizing entire research and development programs.
This guide details an integrated workflow, leveraging a suite of orthogonal analytical techniques to build a complete and reliable profile of any novel pyrazolone compound.
Part 1: Definitive Structure Elucidation
The first and most critical step is the unambiguous confirmation of the synthesized molecular structure. This is achieved not by a single technique, but by the confluence of evidence from several spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
-
Expertise & Causality: While ¹H and ¹³C NMR provide the fundamental framework, complex substitution patterns on the pyrazolone ring often lead to ambiguous signal assignments. Therefore, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are not optional but essential. An HMBC spectrum is the definitive tool for confirming the covalent links between different parts of the molecule, for instance, connecting a novel aryl substituent to the pyrazolone core through long-range proton-carbon correlations.[4]
Protocol 1: Complete NMR Structural Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolone compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Analyze chemical shifts, integration (to determine proton ratios), and coupling constants (to identify neighboring protons).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments. For protonated carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR - HMBC & HSQC:
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.
-
Acquire an HMBC spectrum to identify correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments.[4]
-
-
Data Analysis: Integrate all spectral data. Use the HMBC correlations to confirm the connectivity of the entire molecular structure. For example, a correlation from a methyl proton signal to a pyrazolone ring carbon confirms its position.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, and with high-resolution instruments, its elemental formula.
-
Expertise & Causality: Low-resolution MS can often give a nominal mass that corresponds to multiple possible elemental formulas. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, is mandatory for novel compounds.[5] It provides a mass measurement with enough accuracy (typically <5 ppm) to confidently determine a unique elemental composition, validating the synthetic target. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing characteristic losses of substituents from the pyrazolone core.[6][7]
Protocol 2: HRMS for Elemental Composition Confirmation
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization in positive ion mode.
-
Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion or through an HPLC system. Using an HPLC front-end is preferable as it provides in-line purification.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical composition of the target molecule. The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and simple technique to identify the presence of key functional groups, providing a qualitative fingerprint of the molecule.
-
Expertise & Causality: For pyrazolones, the most informative region is the carbonyl (C=O) stretching frequency. Its position provides clues about the electronic environment and potential hydrogen bonding. A sharp, strong peak in the 1680-1720 cm⁻¹ range is a hallmark of the pyrazolone carbonyl group.[8][9] The absence of other expected peaks (or the presence of unexpected ones) can immediately indicate if the desired reaction has occurred.
| Functional Group | **Characteristic Frequency (cm⁻¹) ** | Appearance |
| C=O (Pyrazolone Ring) | 1680 - 1720 | Strong, Sharp |
| C=N (Pyrazolone Ring) | 1580 - 1620 | Medium to Strong |
| N-H (if present) | 3100 - 3400 | Medium, often Broad |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Table 1: Characteristic IR absorption frequencies for pyrazolone compounds.[8][9][10][11] |
Protocol 3: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Scan: Perform a background scan with no sample in the beam path.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with expected frequencies for the pyrazolone structure.
Part 2: Purity Assessment and Separation Science
Confirming the structure is only half the battle. Ensuring the compound's purity is paramount for reliable biological testing.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for separating a target compound from impurities, byproducts, and starting materials. A well-developed HPLC method can accurately quantify the purity of the sample.
-
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) on a C18 column is the workhorse method due to its versatility for moderately polar compounds like pyrazolones.[12] Method development should focus on achieving a symmetrical peak for the main compound, well-resolved from any impurities. The choice of mobile phase (e.g., acetonitrile/water or methanol/water) and modifier (e.g., trifluoroacetic acid or formic acid) is critical for controlling peak shape and retention.[12][13] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak.
Protocol 4: RP-HPLC Purity Analysis
-
System Setup: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Set the column temperature to 25-30 °C.
-
Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).
-
Method Development: Start with a gradient elution, for example, 10% to 90% B over 15 minutes, at a flow rate of 1.0 mL/min. Monitor the separation at a wavelength determined from UV-Vis analysis (see Part 3).
-
Optimization: Adjust the gradient slope, mobile phase composition, or flow rate to achieve optimal separation (resolution > 2) between the main peak and all impurities.
-
Quantification: Prepare a standard solution of the compound at a known concentration. Inject a known volume and integrate the peak area. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC): An Orthogonal Technique for Volatile Analogs
For pyrazolone derivatives that are volatile and thermally stable, GC provides an excellent orthogonal separation technique.
-
Expertise & Causality: GC is particularly useful for separating isomers that may be difficult to resolve by HPLC.[14] Coupling GC with a Mass Spectrometer (GC-MS) is highly effective, as it provides both retention time and mass spectral data for each separated component, aiding in the identification of impurities.[14] The choice of a mid-polarity column (e.g., DB-5ms) is a good starting point for many pyrazolone derivatives.
Part 3: Solid-State and Physicochemical Properties
The properties of a compound in the solid state are critical for formulation, stability, and intellectual property.
Single-Crystal X-ray Crystallography: The Absolute 3D Structure
This technique provides the ultimate, unambiguous proof of a molecule's structure, including its absolute stereochemistry and conformation in the solid state.
-
Expertise & Causality: While NMR confirms connectivity, X-ray crystallography provides precise bond lengths, bond angles, and information about intermolecular interactions (like hydrogen bonding) that govern how molecules pack in a crystal lattice.[1][15] This information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies. Obtaining a high-quality single crystal is often the rate-limiting step but the definitive data it provides justifies the effort.
Protocol 5: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is a process of systematic screening using techniques like slow evaporation, vapor diffusion, or solvent layering with various solvent systems.
-
Crystal Selection & Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data, typically at low temperatures (~100 K) to minimize thermal vibrations.[16]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Thermal Analysis (DSC & TGA): Probing Thermal Behavior
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a new compound.
-
Expertise & Causality: DSC measures heat flow and can precisely determine the melting point, which is a key indicator of purity. It can also reveal other thermal events like phase transitions or decomposition. TGA measures mass loss as a function of temperature, indicating the compound's decomposition temperature and overall thermal stability.[17][18] This data is critical for determining appropriate storage and handling conditions.
| Parameter | Technique | Information Provided |
| Melting Point (Tₘ) | DSC | Purity indicator, phase transition |
| Glass Transition (T₉) | DSC | Characteristic of amorphous solids |
| Decomposition Temp (Tₔ) | TGA | Onset of thermal degradation |
| Table 2: Key data obtained from thermal analysis of pyrazolone compounds.[17][18] |
Protocol 6: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the heat flow to identify the melting endotherm.
-
TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.
UV-Vis Spectroscopy: Electronic Properties
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is a simple, robust method for quantification.
-
Expertise & Causality: The primary application for novel compound characterization is to determine the wavelength of maximum absorbance (λmax). This value is crucial for setting the optimal detection wavelength in HPLC analysis to ensure maximum sensitivity.[19] Once the molar absorptivity (ε) is determined, the technique can be used for rapid concentration measurements via the Beer-Lambert law.
Part 4: Integrated Workflow and Method Validation
A logical workflow ensures that all necessary data is collected efficiently. The trustworthiness of this data is then established through formal validation.
Integrated Analytical Workflow
The characterization of a novel pyrazolone should follow a logical progression, where the results of one technique inform the next.
Caption: Integrated workflow for novel pyrazolone characterization.
Ensuring Trustworthiness: Analytical Method Validation
For any quantitative method, particularly the HPLC purity assay, validation is not just good practice; it is a requirement for regulatory submission and ensures the reliability of your data.[20] The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]
-
Trustworthiness: Validation demonstrates that an analytical method is suitable for its intended purpose. It provides a high degree of assurance that the reported purity value is accurate and precise.[21]
| Validation Parameter | Purpose | Typical Acceptance Criterion (HPLC Purity) |
| Specificity | To show the method is unaffected by impurities or other components. | Peak purity index > 0.999; baseline resolution from other peaks. |
| Linearity | To show the method's response is proportional to analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | To show the closeness of test results to the true value. | 98.0 - 102.0% recovery of spiked samples. |
| Precision | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2.0%. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | To show reliability with respect to deliberate variations in method parameters. | Purity results remain consistent with minor changes in flow rate, temp, etc. |
| Table 3: Key validation parameters and typical acceptance criteria for an HPLC purity method.[13][20] |
Conclusion
The characterization of novel pyrazolone compounds is a systematic process that requires a suite of orthogonal analytical techniques. By following the integrated workflow presented in this guide—from initial structure confirmation with NMR and HRMS, through purity assessment by validated HPLC methods, to solid-state analysis with X-ray crystallography and DSC/TGA—researchers can build a comprehensive and trustworthy data package. This rigorous approach is fundamental to ensuring data integrity, accelerating drug discovery, and meeting regulatory expectations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.net [pharmacyjournal.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rroij.com [rroij.com]
Application Notes and Protocols: The Vilsmeier-Haack Reaction on Pyrazolone Derivatives
A Senior Application Scientist's Guide to the Formylation of Pyrazolones for Advanced Heterocyclic Synthesis
This guide provides an in-depth exploration of the Vilsmeier-Haack reaction as applied to pyrazolone derivatives. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful formylation technique. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the vast synthetic utility of the resulting 4-formylpyrazolone intermediates.
Introduction: Unlocking the Synthetic Potential of Pyrazolones
Pyrazolone scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional dyes. However, the direct and selective functionalization of the pyrazolone ring can be challenging. The Vilsmeier-Haack reaction provides an elegant and efficient solution, enabling the regioselective introduction of a formyl group (-CHO) at the electron-rich C4 position of the pyrazolone nucleus.[1][2]
This transformation is of paramount importance because the resulting 4-formylpyrazolone derivatives are not merely products but versatile synthetic intermediates. The aldehyde functionality serves as a chemical handle for a wide array of subsequent reactions, opening pathways to complex heterocyclic systems with significant biological activity, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]quinolines.[3][4] This guide will provide the foundational knowledge and practical protocols to successfully implement this reaction in your synthetic endeavors.
The Reaction Mechanism: An Electrophilic Substitution
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The process can be conceptually broken down into two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the pyrazolone substrate.[5][6][7]
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][8]
Stage 2: Electrophilic Attack and Formylation
The pyrazolone, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. The choice of the C4 position for the attack is dictated by the electronic properties of the pyrazolone ring, where it is the most electron-rich and sterically accessible site. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazolone product.[7][9]
Below is a diagram illustrating the step-by-step mechanism.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Introduction: The Privileged Scaffold of Pyrazole-Fused Systems
An in-depth guide to the synthesis of pyrazole-fused heterocyclic compounds, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of synthetic strategies, reaction mechanisms, and practical laboratory protocols, emphasizing the rationale behind experimental choices and adherence to principles of green chemistry.
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are integral to numerous approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] When the pyrazole ring is fused with other heterocyclic systems, it gives rise to a class of compounds with remarkable structural diversity and a broad spectrum of biological activities.[5][6] These fused scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are considered "privileged structures" due to their ability to interact with multiple biological targets, making them focal points in modern drug discovery.[3][7]
This guide delves into the key synthetic methodologies for constructing these valuable molecular architectures, offering both theoretical understanding and practical, field-tested protocols.
Core Synthetic Strategies: Building the Fused Ring
The construction of pyrazole-fused systems predominantly relies on the cyclocondensation of a pyrazole precursor, typically bearing a nucleophilic amine group, with a partner molecule containing two electrophilic sites. The choice of reactants and conditions dictates the final fused ring structure.
Caption: General workflow for the synthesis of pyrazole-fused heterocycles.
I. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles known for their potent activity as protein kinase inhibitors in cancer therapy.[8][9] Their synthesis is well-established and versatile, often involving the reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[7][9]
A. Key Synthetic Approach: Cyclocondensation with β-Dicarbonyl Compounds
The most common and direct route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent, such as a β-enaminone.[7][9][10]
Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dehydration event that forms the fused pyrimidine ring. Acetic acid is often used as both a solvent and a catalyst to facilitate the condensation and dehydration steps.
Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.
B. Protocol 1: Microwave-Assisted Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often cleaner product profiles.[11][12][13][14] This protocol is adapted from established microwave-assisted procedures for this scaffold.[10][12]
Objective: To synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a 1,3-dicarbonyl compound under microwave irradiation.
Materials:
-
5-Amino-3-methyl-1H-pyrazole (1.0 mmol, 97 mg)
-
1-Phenyl-1,3-butanedione (benzoylacetone) (1.0 mmol, 162 mg)
-
Glacial Acetic Acid (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Vessel Preparation: Place 5-amino-3-methyl-1H-pyrazole (97 mg, 1.0 mmol) and 1-phenyl-1,3-butanedione (162 mg, 1.0 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 3 mL of glacial acetic acid to the vial. The acid acts as a catalyst and solvent, facilitating the cyclocondensation.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the mixture at 170 °C for 10 minutes.[10] The temperature is held constant by automatic power modulation from the reactor.
-
Causality Note: The high temperature achieved rapidly under microwave irradiation significantly accelerates the rate of the condensation and subsequent dehydration steps, shortening the reaction time from hours to minutes.[14]
-
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-cold water (approx. 20 mL).
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
C. Data Summary: Scope of Synthesis
The versatility of the cyclocondensation method allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines.
| Entry | 5-Aminopyrazole (R¹) | 1,3-Dicarbonyl (R², R³) | Conditions | Yield (%) | Reference |
| 1 | 3-Methyl | Acetylacetone | Acetic Acid, Reflux, 16h | 75-85 | [10] |
| 2 | 3-Amino | β-Dimethylaminovinyl ketones | Acetic Acid, Reflux, 16h | 60-80 | [10] |
| 3 | Unsubstituted | 2-Arylmalondialdehydes | MW, 170 °C, 10 min | >80 | [10] |
| 4 | 3-CF₃ | Ethyl Acetoacetate | Ethanol, Reflux | 70-90 | [7] |
II. Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore found in molecules targeting a range of diseases, including cancer and neurological disorders.[15][16][17] A common synthetic route is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole with a compound containing a reactive ketone and an adjacent methylene group.
A. Key Synthetic Approach: Zirconium(IV) Chloride Catalyzed Cyclization
A robust method for synthesizing pyrazolo[3,4-b]pyridines involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, catalyzed by a Lewis acid like Zirconium(IV) chloride (ZrCl₄).[15]
Mechanism Insight: The reaction is believed to initiate with a Michael addition, where the nucleophilic C4 carbon of the 5-aminopyrazole attacks the β-carbon of the α,β-unsaturated ketone.[17] Subsequently, the exocyclic amino group attacks the carbonyl carbon, followed by dehydration and spontaneous oxidation to yield the aromatic pyrazolo[3,4-b]pyridine ring system.[17] The Lewis acid catalyst (ZrCl₄) activates the unsaturated ketone, making it more susceptible to nucleophilic attack.
B. Protocol 2: ZrCl₄-Catalyzed Synthesis of Substituted Pyrazolo[3,4-b]pyridines
This protocol is based on a published procedure for the synthesis of novel pyrazolo[3,4-b]pyridines with photophysical properties.[15]
Objective: To synthesize a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 80 mg)
-
α,β-Unsaturated ketone (e.g., 4-(dimethylamino)chalcone) (0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). Add a solution of 5-amino-1-phenyl-pyrazole (80 mg, 0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).
-
Inert Atmosphere: Degas the reaction mixture by subjecting it to a vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as organometallic catalysts and intermediates can be sensitive to atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.
-
Extraction: Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous layers. Wash the aqueous phase twice more with CHCl₃.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine.
C. Data Summary: Representative Yields
| Entry | α,β-Unsaturated Ketone Substituent (R) | Catalyst | Yield (%) | Reference |
| 1 | 4-(N,N-dimethylamino)-phenyl | ZrCl₄ | 28 | [15] |
| 2 | 9-anthryl | ZrCl₄ | 13 | [15] |
| 3 | 1-pyrenyl | ZrCl₄ | 20 | [15] |
Note: While yields may be modest, this method provides access to complex, functionalized molecules with interesting properties.[15]
III. Modern & Green Synthetic Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods for synthesizing pyrazole-fused heterocycles.[18]
A. Multicomponent Reactions (MCRs)
MCRs involve combining three or more starting materials in a single pot to form a final product that contains portions of all initial reactants.[19][20][21] This strategy is highly efficient, reduces waste, and allows for the rapid generation of molecular libraries.[19] The synthesis of pyrano[2,3-c]pyrazoles, a fused system with a pyran ring, is often achieved via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[19][20]
B. Aqueous Synthesis
Using water as a solvent is a cornerstone of green chemistry.[22][23] Many syntheses of pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, have been successfully adapted to aqueous media, often using surfactants like CTAB to facilitate the reaction.[22]
C. Flow Chemistry
Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods.[4] The synthesis of pyrazolo[1,5-a]pyridines has been demonstrated using thermolysis of azidoacrylates in a continuous flow reactor, highlighting a modern approach to constructing these scaffolds.[4]
Conclusion
The synthesis of pyrazole-fused heterocyclic compounds is a rich and evolving field. The classical cyclocondensation reactions remain powerful and versatile tools, while modern methodologies such as multicomponent reactions, microwave-assisted synthesis, and flow chemistry are paving the way for more efficient, sustainable, and scalable production.[4][8][20] The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to construct these vital scaffolds, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. thieme-connect.com [thieme-connect.com]
- 23. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
Application Notes & Protocols: The Central Role of 1H-Pyrazol-5(4H)-one in Modern Agrochemical Synthesis
Abstract
The 1H-pyrazol-5(4H)-one scaffold and its tautomer, 1H-pyrazol-5-ol, represent one of the most versatile and prolific building blocks in the discovery and development of modern agrochemicals.[1][2] This five-membered N-heterocycle is a cornerstone in the synthesis of a wide array of high-efficacy herbicides, fungicides, and insecticides due to its unique structural and electronic properties, which allow for multi-directional substitution and fine-tuning of biological activity.[3][4] This guide provides an in-depth exploration of the synthetic routes originating from this compound, elucidates the mechanisms of action for the resulting agrochemicals, and offers detailed, field-proven protocols for the synthesis of key derivatives. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to innovate within this rich chemical space.
The Pyrazolone Core: A Privileged Scaffold in Agrochemicals
The pyrazole ring system is a dominant feature in numerous commercially successful pesticides.[1][5] Its value stems from its metabolic stability and its ability to act as a rigid scaffold, positioning key pharmacophoric groups in a precise three-dimensional orientation for optimal target interaction. The this compound isomer is particularly crucial as it provides multiple reactive sites (N1, N2, C4, and the exocyclic oxygen at C5), enabling extensive chemical diversification. This versatility has led to the development of blockbuster products across all major agrochemical classes.
Herbicides: Targeting Plant Pigment Biosynthesis
A significant class of pyrazole-based herbicides functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7] HPPD is a critical enzyme in the tyrosine degradation pathway, which is essential for plastoquinone and tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, causing chlorophyll degradation and subsequent bleaching of susceptible weeds.[8]
Many potent HPPD inhibitors are derived from a 4-benzoyl-1,3-dimethyl-5-hydroxypyrazole core, which is a direct metabolite of several commercial herbicides.[6][7] The synthesis leverages the reactivity of the C4 position of the pyrazolone ring.
Logical Synthesis Workflow for HPPD-Inhibiting Herbicides
The general strategy involves the formation of the pyrazolone ring, followed by functionalization at the key C4 and O5 positions. The modification at the oxygen is often a prodrug strategy to improve systemic uptake and translocation within the plant.[5]
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-pyrazol-5(4H)-one
Welcome to the technical support center for 1H-pyrazol-5(4H)-one synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of pyrazolone derivatives. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, optimized protocols, and answers to frequently encountered challenges.
Section 1: Understanding the Core Synthesis: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for synthesizing this compound and its derivatives is the Knorr pyrazole synthesis .[1][2][3] This reaction involves the cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).[4][5] Understanding this mechanism is the first step in diagnosing and resolving experimental issues.
The reaction proceeds through two key stages:
-
Imine/Enamine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form an imine or a more stable hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining ester carbonyl group. This is followed by the elimination of an alcohol (e.g., ethanol) and tautomerization to yield the final, stable pyrazolone ring.[6]
Acid catalysis is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[7][8]
Caption: The Knorr pyrazole synthesis mechanism.
Section 2: Troubleshooting Guide for Low Yield & Impurities
This section addresses the most common issues encountered during pyrazolone synthesis in a practical question-and-answer format.
Q1: My yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most frequent complaint and typically stems from suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Answer: Investigate these four critical areas:
-
pH Control: The reaction is highly pH-dependent.[7]
-
The Problem: In strongly acidic conditions, the hydrazine, being basic, becomes fully protonated to the hydrazinium salt. This removes the nucleophilic lone pair, preventing it from attacking the ketoester. In strongly basic conditions, the ketoester can deprotonate to form an unreactive enolate.
-
The Solution: The optimal pH is typically in the weakly acidic range (pH 5.0-6.5).[9] This can be achieved by using a catalytic amount of a weak acid like acetic acid in a solvent like ethanol or by adjusting the pH of a phenylhydrazine solution with hydrochloric acid.[9][10]
-
-
Temperature Management: The condensation reaction is often exothermic.[11]
-
The Problem: Uncontrolled temperature spikes can lead to side reactions and the formation of degradation products, often appearing as dark, tarry impurities.
-
The Solution: Maintain a consistent reaction temperature. For many standard syntheses, refluxing in ethanol (around 80°C) provides a stable thermal environment.[12] For larger-scale reactions, ensure efficient stirring to dissipate heat and consider controlled, slow addition of one reactant to manage the exotherm.[11]
-
-
Stoichiometry and Reagent Purity:
-
The Problem: An incorrect molar ratio of reactants can leave starting material unreacted. Impurities in the starting materials (e.g., oxidized hydrazine) can inhibit the reaction or introduce contaminants.
-
The Solution: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine hydrate to ensure the complete conversion of the more expensive β-ketoester.[12] Always use reagents from a reliable source and ensure the hydrazine has not been excessively exposed to air.
-
-
Reaction Time:
-
The Problem: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times at high temperatures can promote degradation.
-
The Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical reaction may run for 3-10 hours.[10][12] The reaction is complete when the spot corresponding to the limiting reactant (usually the ketoester) has disappeared.
-
Caption: A decision workflow for troubleshooting low yields.
Q2: My final product is an oil or a discolored solid. How can I improve purity and obtain a clean crystalline product?
Answer: This issue points to residual solvent, impurities, or side products. Purification is key.
-
Problem Cause: The primary cause is often incomplete reaction or side reactions leading to a mixture of products. The yellow or brown discoloration is typically due to aerial oxidation of residual phenylhydrazine.[9]
-
Solution: Recrystallization: This is the most effective method for purifying the crude product.[13][14]
-
Solvent Selection: Ethanol or diluted ethanol-water mixtures are excellent choices for many pyrazolone derivatives.[5][13] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it through celite to remove colored impurities.[14] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any remaining mother liquor, and dry thoroughly under a high vacuum.[15]
-
Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?
Answer: When using unsymmetrical β-dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common issue.
-
Problem Cause: An unsymmetrical ketoester can be attacked at either carbonyl group, leading to two different constitutional isomers of the pyrazolone. Kinetic and thermodynamic factors, along with the specific nature of the substituents, will determine the final product ratio.[8]
-
Solution: Controlling Regioselectivity:
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium have been shown to provide good yields and regioselectivity.[16]
-
Purification: If a mixture is unavoidable, careful column chromatography is the most effective way to separate the isomers.[14] A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method on a silica gel column.[14]
-
Section 3: Optimized Experimental Protocol - Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This protocol details a reliable method for synthesizing a simple pyrazolone with an expected yield of over 85%.[12]
| Parameter | Recommended Condition | Rationale |
| Reactants Ratio | 1 : 1.2 (EAA : Hydrazine Hydrate) | A slight excess of hydrazine ensures complete consumption of the ketoester.[12] |
| Solvent | Absolute Ethanol | Good solubility for reactants and allows for stable reflux temperature.[4] |
| Temperature | 80°C (Reflux) | Provides sufficient energy for the reaction while maintaining control.[12] |
| Reaction Time | ~3 hours | Typically sufficient for full conversion, but should be confirmed by TLC.[12] |
| Work-up | Cooling/Precipitation | The product often crystallizes out of the ethanol solution upon cooling. |
| Purification | Recrystallization from Ethanol | Effective for removing unreacted starting materials and soluble impurities.[15] |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol).
-
Reagent Addition: In a separate beaker, dissolve hydrazine hydrate (0.12 mol) in absolute ethanol (20 mL). Slowly add this solution dropwise to the stirring ethyl acetoacetate.
-
Reaction: An exothermic reaction may be observed. Once the addition is complete, heat the mixture to reflux (~80°C) and maintain this temperature for 3 hours.[12] Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.
-
Isolation: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A crystalline solid should precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol. Recrystallize the entire crude product from a minimal amount of hot ethanol to yield pure, white crystals of 3-methyl-1H-pyrazol-5(4H)-one. Dry under vacuum. (Yield: >85%; mp: 222-225 °C).[17]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use microwave irradiation to speed up the reaction?
-
Q: What is the best way to monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) on silica gel plates is the best method. Use a mobile phase like 20-40% ethyl acetate in hexane. The disappearance of the limiting reactant (usually the β-ketoester) indicates the reaction is complete.[10]
-
-
Q: My reaction seems to stall and won't go to completion. What should I do?
-
A: First, re-check the pH of your reaction mixture; it may have drifted out of the optimal range. A small addition of glacial acetic acid can often restart a stalled reaction.[10] If that fails, consider that your hydrazine may have degraded; using a fresh bottle is advisable.
-
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Pyrazol-5(4H)-one Derivatives
Introduction: Navigating the Challenges of Pyrazolone Purification
1H-Pyrazol-5(4H)-one and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] The Knorr pyrazole synthesis, a common route to these scaffolds, involves the condensation of β-ketoesters with hydrazines.[4][5][6] While effective, this and other synthetic pathways can yield crude products contaminated with unreacted starting materials, regioisomers, and various byproducts, making robust purification a critical, non-trivial step for any downstream application.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the purification of crude this compound products.
Chapter 1: Foundational Knowledge & Safety
Safety First: Handling Pyrazolones and Solvents
Before commencing any purification protocol, a thorough review of the Safety Data Sheet (SDS) for your specific pyrazolone derivative and all solvents is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, safety goggles or a face shield, and a lab coat.[9][10] Work should be conducted in a well-ventilated chemical fume hood to avoid inhaling solvent vapors.[10][11]
-
Solvent Handling: Keep solvent containers tightly sealed when not in use. Store flammable solvents in approved fire-resistant cabinets away from ignition sources.[9][10] Have appropriate spill kits readily accessible.[11]
-
Compound-Specific Hazards: Substituted pyrazolones can have varying toxicological profiles. Handle all new compounds with care, assuming they are potentially toxic. For instance, 1-Phenyl-3-methyl-5-pyrazolone is harmful if swallowed and causes serious eye irritation.[12]
Understanding Your Impurities
Effective purification begins with understanding the potential contaminants in your crude mixture. Common impurities include:
-
Unreacted Starting Materials: Residual β-ketoesters or hydrazines.
-
Reaction Intermediates: Incomplete cyclization can leave hydroxylpyrazolidine intermediates in the mixture.[8]
-
Byproducts: Side reactions can generate various unwanted compounds.
-
Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two structurally isomeric pyrazoles.[5]
Thin Layer Chromatography (TLC) is an indispensable tool for visualizing the complexity of your crude product and for monitoring the progress of your purification.[13][14]
Chapter 2: Selecting Your Purification Strategy
The optimal purification technique depends on the physical state of your crude product, the nature of the impurities, and the desired scale. The following decision tree provides a general guide for selecting a method.
Caption: Decision tree for selecting a purification method.
Chapter 3: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid compounds, offering high efficiency and scalability. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.
Frequently Asked Questions (FAQs): Recrystallization
Q1: What are the best general-purpose solvents for recrystallizing pyrazolone derivatives? A1: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a very common and effective choice.[15][16][17][18] Other frequently used solvents include methanol, acetone, and ethyl acetate.[19][20] For compounds that are too soluble in one solvent and insoluble in another, a mixed-solvent system (e.g., ethanol-water, benzene-petroleum ether) is highly effective.[19][20][21]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it? A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[21][22]
-
Solution 1: Add More Solvent. Add a small amount of additional hot solvent to the oiled mixture to decrease saturation and redissolve the oil.[21][22]
-
Solution 2: Slow Down Cooling. Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath. Rapid cooling prevents the orderly formation of a crystal lattice.[21][22]
-
Solution 3: Change Solvents. Try a different solvent system, potentially one with a lower boiling point.[22]
Q3: My yield after recrystallization is very low. How can I improve it? A3: Low yield is often due to using too much solvent or incomplete crystallization.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[21]
-
Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[21]
-
Mother Liquor: Concentrate the mother liquor (the filtrate) on a rotary evaporator and attempt a second recrystallization to recover more product.
Q4: How can I remove colored impurities? A4: Persistent colored impurities can often be removed by adsorption. Add a small amount (spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration.[21][22] Be aware that charcoal can also adsorb some of your product, so use it sparingly to avoid a significant drop in yield.[22]
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent used).2. Supersaturation without nucleation. | 1. Boil off some solvent to concentrate the solution and try cooling again.2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product if available.[21] |
| Crystals form too quickly / are very fine. | 1. Solution is too concentrated.2. Cooling is too rapid. | 1. Add a small amount of hot solvent to redissolve, then cool again.2. Ensure slow cooling to room temperature before using an ice bath.[21][22] |
| Product is still impure after one recrystallization. | 1. Inefficient removal of impurities trapped in the crystal lattice.2. Premature crystallization during hot filtration. | 1. Perform a second recrystallization.2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out with the impurities.[22] |
Experimental Protocol 1: Single-Solvent Recrystallization
Caption: General workflow for purification by recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[22][23]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. This step removes solid impurities.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[22]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[21][22]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[22]
-
Drying: Allow the crystals to air-dry on the filter or transfer them to a desiccator under vacuum to remove the last traces of solvent.
-
Validation: Determine the melting point of the purified crystals and analyze by TLC against the crude material to confirm purity.
Chapter 4: Purification by Column Chromatography
When recrystallization is ineffective—for example, with oily products or mixtures of compounds with similar solubility—silica gel column chromatography is the method of choice.[7][13]
Frequently Asked Questions (FAQs): Column Chromatography
Q1: How do I select the right eluent (solvent system)? A1: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.[13] This provides the best separation. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) by TLC to find the optimal system.[13][24]
Q2: My compound seems to be degrading or streaking on the TLC plate. What should I do? A2: Pyrazolone derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor separation.[22] To mitigate this, deactivate the silica gel by preparing the slurry in your eluent containing a small amount of a base, such as 0.1-1% triethylamine.[20][22] This neutralizes the acidic sites on the silica.
Q3: My product is an oil and won't solidify. How can I load it onto the column? A3: There are two common methods for loading an oil:
-
Wet Loading: Dissolve the oily product in a minimal amount of the eluent and carefully pipette it onto the top of the packed column.[22]
-
Dry Loading: Dissolve the oil in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides sharper bands and better separation.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (overlapping bands). | 1. Eluent is too polar.2. Column was overloaded with crude material.3. Column was packed improperly (air bubbles, channels). | 1. Switch to a less polar eluent system (lower Rf).2. Use a larger column or less crude material (general rule: 20:1 to 50:1 silica:crude ratio by weight).[13]3. Repack the column carefully, ensuring a uniform bed. |
| Compound won't elute from the column. | 1. Eluent is not polar enough.2. Compound is irreversibly adsorbed or degrading. | 1. Gradually increase the polarity of the eluent (gradient elution).2. Try deactivating the silica with triethylamine or switch to a different stationary phase like neutral alumina.[20] |
| Cracked or channeled silica bed. | 1. Silica bed ran dry during elution.2. Improper packing. | 1. Always keep the solvent level above the top of the silica bed.2. Ensure the silica is fully settled and packed before running the column. |
Experimental Protocol 2: Flash Column Chromatography
Caption: General workflow for flash column chromatography.
-
Eluent Selection: As described in the FAQ, use TLC to identify an appropriate solvent system.[13]
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of a column. Add a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in your starting eluent and pour it into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top to protect the silica bed.[22]
-
Sample Loading: Dissolve the crude pyrazolone in a minimal amount of solvent (preferably the eluent) and carefully apply it to the sand layer.[22]
-
Elution: Carefully fill the column with the eluent. Apply pressure using a hand bellows or a regulated line of nitrogen or air to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).[22]
-
Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.[13]
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[13]
Chapter 5: Purification by Acid-Base Extraction
This technique is highly effective for separating acidic or basic compounds from neutral impurities. Since pyrazoles contain basic nitrogen atoms, they can be protonated and moved into an aqueous layer, or if they possess acidic protons, they can be deprotonated.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Q1: When should I use acid-base extraction? A1: This method is ideal when your crude product contains significant amounts of neutral impurities and your desired pyrazolone has an accessible acidic or basic site. It is an excellent first-pass purification to remove bulk impurities before a final polishing step like recrystallization or chromatography.[25]
Q2: How does it work for a basic pyrazolone? A2: The process involves dissolving the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing it with an aqueous acid (e.g., 1M HCl). The basic pyrazolone will be protonated to form a salt, which dissolves in the aqueous layer, leaving neutral impurities behind in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral pyrazolone, which typically precipitates and can be collected or extracted back into an organic solvent.[25]
Experimental Protocol 3: Acid-Base Extraction
Caption: Workflow for purifying a basic pyrazolone.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The upper organic layer contains neutral impurities.[25]
-
Backwash (Optional): To improve recovery, wash the organic layer again with a small portion of 1M HCl and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper) and the product precipitates out.[25]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Alternatively, if the product does not precipitate, it can be extracted back into a fresh portion of organic solvent, which is then dried and evaporated.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. hichemorganics.in [hichemorganics.in]
- 10. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 11. cdn.dal.ca [cdn.dal.ca]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. rsc.org [rsc.org]
- 25. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of Knoevenagel Condensation Conditions
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth answers to common issues, troubleshooting strategies, and detailed protocols grounded in established chemical principles.
The Knoevenagel condensation is a versatile and powerful tool in organic synthesis for creating α,β-unsaturated compounds from aldehydes or ketones and active methylene compounds.[1][2] While fundamentally robust, its efficiency is highly sensitive to reaction parameters. This guide provides the expertise to navigate these variables and achieve optimal outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation is resulting in a low yield. What are the most common causes?
Low yields in a Knoevenagel condensation can often be traced back to several key factors related to the catalyst, solvent, reaction conditions, or the purity of your reactants.[3][4] A systematic approach is the most effective way to diagnose and solve the issue.
-
Catalyst Activity: The catalyst, typically a weak base, might be old, impure, or simply not potent enough to efficiently deprotonate the active methylene compound.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction or the formation of unwanted side products.[3][4]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct. This water can inhibit the reaction equilibrium, leading to lower yields.[4][5]
-
Reactant Purity: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction.[3]
Q2: How do I choose the right catalyst and what is the consequence of using one that is too strong or too weak?
The choice of catalyst is a critical decision that directly impacts reaction efficiency and selectivity.[6] The catalyst's primary role is to deprotonate the active methylene compound to form a resonance-stabilized enolate.[7][8]
-
Weak Bases are Preferred: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[4] Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, which significantly reduces the yield of the desired product.[4][9]
-
Catalyst Screening: The optimal catalyst often depends on the specific substrates. It is advisable to screen a few catalysts to find the most effective one for your particular reaction. Heterogeneous catalysts, such as mixed metal oxides, are also an excellent choice as they are easily separated and can often be reused.[6][10]
Q3: The solvent choice seems to be significantly affecting my reaction outcome. How do I select the optimal solvent?
The solvent plays a multifaceted role in the Knoevenagel condensation, influencing both reaction rate and yield by stabilizing intermediates.[4][11]
-
Polar Solvents are Generally Effective: The polarity of the solvent is a key factor.[4][12]
-
Green Chemistry Approaches: Water has been successfully used as a solvent, aligning with the principles of green chemistry.[13][14] In some cases, solvent-free conditions can also improve yields and are environmentally friendly.[15][16]
Q4: My reaction starts but seems to stop before all the starting material is consumed. What steps can I take to drive it to completion?
Incomplete conversion is a common reason for low yields. Here are several strategies to address this issue:
-
Increase Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[4] While many Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate and drive it to completion.[3][4]
-
Water Removal: Since water is a byproduct that can inhibit the reaction, its removal can shift the equilibrium toward the product.[4][5] This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves to the reaction mixture.[5]
-
Microwave Irradiation: The use of microwave irradiation can dramatically enhance the reaction rate, leading to good yields in very short reaction times.[15][17]
Q5: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?
The most common side reaction is the self-condensation of the aldehyde or ketone, especially when a strong base is used.[4] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product.[4]
-
Use a Weak Base: To minimize self-condensation, employ a weak base as a catalyst.[4][9]
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. Sometimes, using a slight excess of the carbonyl compound can help reduce the Michael addition side reaction.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times, as this can promote the formation of side products. Quench the reaction once the starting material has been consumed, as determined by TLC or another monitoring technique.[4]
Visualizing the Process
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps: deprotonation, nucleophilic addition, and elimination.[1]
References
- 1. purechemistry.org [purechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: N-Substitution of the Pyrazolone Ring
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-substitution on the pyrazolone scaffold. As a core structural motif in numerous pharmaceuticals and functional materials, mastering its derivatization is crucial.[1][2][3] This document provides in-depth, troubleshooting-focused guidance to address the common hurdles encountered during experimental work.
Part 1: The Core Challenge: Regioselectivity and Tautomerism
The primary difficulty in the N-substitution of asymmetrically substituted pyrazolones arises from their tautomeric nature. The pyrazolone ring can exist in multiple forms (OH, NH, and CH tautomers), creating an ambident nucleophilic system with two distinct nitrogen atoms (N1 and N2) available for substitution. This often leads to the formation of a mixture of regioisomers, complicating synthesis and purification.[4][5]
The diagram below illustrates the tautomeric equilibrium and the competing reaction sites.
References
- 1. jocpr.com [jocpr.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1H-Pyrazol-5(4H)-one and Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1H-pyrazol-5(4H)-one and its derivatives. Recrystallization is a powerful technique for purification, yet it often requires nuanced optimization to achieve high purity and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to navigate the common challenges encountered during the crystallization of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazolone derivatives, the choice is highly dependent on the specific substituents on the pyrazole ring, which dictate the overall polarity of the molecule.[1]
-
For Polar Derivatives: Alcohols such as ethanol and methanol are excellent starting points.[2][3][4] They are effective at dissolving many pyrazolone derivatives when hot and allow for good crystal recovery upon cooling. Water can also be used, sometimes in a mixed solvent system.[1][5]
-
For Nonpolar Derivatives: For less polar pyrazolone compounds, solvents like cyclohexane , petroleum ether , or mixtures such as hexane/ethyl acetate are often successful.[1][5]
-
Aprotic Polar Solvents: Solvents like ethyl acetate , acetone , and acetonitrile can also be effective and should be considered during initial solvent screening.[1][6]
The principle of "like dissolves like" is a good guide; the polarity of the solvent should generally match the polarity of the pyrazolone derivative.[7]
Q2: My pyrazolone derivative seems to be an oil at room temperature. Can I still use recrystallization?
Recrystallization is a purification technique for solids. If your compound is an oil, it will not form a crystal lattice under normal conditions. In this case, other purification methods such as flash column chromatography are more appropriate.[8] Chromatography can be used to separate the desired compound from impurities by dissolving the crude mixture in a minimal amount of a strong solvent (like dichloromethane) and eluting it through a silica gel column with an appropriate solvent system.[8]
Q3: What are the most common impurities found in crude this compound synthesis, and how do they affect crystallization?
Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., hydrazine derivatives, 1,3-dicarbonyl compounds) and byproducts from side reactions.[8] A significant challenge is the formation of regioisomers , especially when using unsymmetrical dicarbonyl compounds.[8] These impurities can interfere with crystal lattice formation, leading to "oiling out," poor crystal quality, or complete inhibition of crystallization.[8] Colored impurities, often arising from oxidation, are also common.[8]
Q4: How can I remove persistent colored impurities from my pyrazolone crystals?
Colored impurities can often be effectively removed by treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step.[8] The charcoal has a high surface area that adsorbs the large, colored molecules.
Mechanism: Activated charcoal's porous structure provides a vast surface area for the adsorption of high molecular weight, often colored, impurities.
Caution: Use charcoal sparingly, as it can also adsorb your desired product, which will reduce the final yield.[1][8] A small amount (e.g., 1-2% of the solute mass) is typically sufficient.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of pyrazolone derivatives, providing causal explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptom: Upon cooling, the compound separates from the solvent as a liquid or oily layer instead of forming solid crystals.[8][9]
Causality: This occurs when the solute becomes supersaturated and precipitates from the solution at a temperature above its own melting point. The high concentration of impurities can also depress the melting point of the crude solid, exacerbating this issue.[9]
| Possible Cause | Solution & Rationale |
| Rapid Cooling | Allow the solution to cool slowly to room temperature. Place the flask on a cork ring or in an insulated container to slow heat loss. This provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[8] |
| Solution is Too Concentrated | Add a small amount (1-5 mL) of additional hot solvent. This will decrease the saturation level, ensuring that the solution becomes saturated at a lower temperature, ideally one that is below the compound's melting point.[8][9] |
| Inappropriate Solvent | Re-evaluate your solvent choice. The solvent's boiling point may be too high, exceeding the melting point of your compound. Experiment with a lower-boiling point solvent or a mixed solvent system.[8] |
| High Impurity Load | Treat the hot solution with activated charcoal. Impurities can significantly disrupt crystallization. Removing them can prevent oiling out.[8][9] |
Issue 2: Low or No Crystal Yield
Symptom: After cooling and filtration, the amount of recovered crystalline product is significantly lower than expected, or no crystals form at all.[7][8]
Causality: The yield is determined by the difference in the compound's solubility in the solvent at high and low temperatures. Procedural errors can lead to significant product loss.[7]
| Possible Cause | Solution & Rationale |
| Excessive Solvent Use | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep a larger portion of your compound dissolved in the mother liquor even after cooling, drastically reducing the yield.[7][8] |
| Incomplete Crystallization | Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[1][8] |
| Premature Crystallization | Use a pre-heated funnel and flask for hot filtration. If the compound crystallizes in the funnel during filtration of insoluble impurities, it will be lost. Keeping the apparatus hot prevents this premature precipitation.[8] |
| No Crystals Form (Supersaturation) | Induce crystallization. A supersaturated solution may lack a nucleation site to begin crystal growth. Scratch the inside of the flask with a glass rod just below the solvent line or add a tiny "seed" crystal from a previous batch.[1] |
| Solution is Not Saturated | Concentrate the solution. If no crystals form even after extensive cooling and attempts to induce crystallization, the solution is likely too dilute. Gently boil off some of the solvent and allow it to cool again.[1] |
Issue 3: Crystals are Impure or Discolored
Symptom: The final crystals have an undesirable color (e.g., yellow, brown) or analytical data (TLC, NMR) shows the presence of impurities.[8]
Causality: Impurities can be trapped within the crystal lattice (occlusion) if crystallization occurs too quickly, or they can be adsorbed onto the surface of the crystals from the mother liquor.
| Possible Cause | Solution & Rationale |
| Rapid Crystal Growth | Slow down the cooling rate. As described above, slow cooling is paramount for forming pure crystals. Rapid "crashing out" traps impurities within the growing crystal lattice.[8] |
| Inadequate Washing | Wash the collected crystals with a small amount of ice-cold solvent. This removes any residual mother liquor, which contains dissolved impurities, from the surface of the crystals. Using cold solvent minimizes the loss of the desired product.[1][8] |
| Oxidation Products | Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon). Pyrazolone derivatives can be susceptible to air oxidation, which can form colored byproducts.[8] |
| Persistent Impurities | Perform a second recrystallization. If the crystals are still impure after one attempt, repeating the entire process is often necessary to achieve high purity.[1] |
Visualizing the Process
Recrystallization Workflow
The following diagram outlines the standard workflow for a single-solvent recrystallization.
Caption: A standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Validated Experimental Protocol: Single-Solvent Recrystallization
Objective: To purify crude this compound using a single-solvent recrystallization method. Ethanol is used in this example, but the principles apply to other suitable solvents.
Materials:
-
Crude this compound
-
Ethanol (or other selected solvent)
-
Two Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude pyrazolone solid into an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Place the flask on a hot plate and gently heat the mixture to a boil while stirring.[8]
-
Continue adding small portions of hot ethanol until the solid just completely dissolves.[1] Causality: Using the minimum amount of hot solvent is critical to ensure the solution will be supersaturated upon cooling, maximizing product recovery.[7][8]
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat to a boil.
-
If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-warmed Erlenmeyer flask.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[8]
-
-
Crystallization:
-
Cover the flask with a watch glass (to prevent solvent evaporation) and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.[8] Causality: Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities. Rapid cooling traps impurities.[8]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield.[8]
-
-
Isolation:
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
For final drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature drying oven.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Low Yields in Pyrazolone-Based Multicomponent Reactions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in multicomponent reactions (MCRs) involving pyrazolones. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to overcome common challenges and optimize your reaction yields. Drawing upon established chemical principles and field-proven insights, we aim to empower you with the knowledge to diagnose and resolve issues effectively.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems you might encounter during your experiments. We delve into the root causes and provide actionable, step-by-step protocols to get your reaction back on track.
Q1: My reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
Low or incomplete conversion is a frequent hurdle in MCRs. The issue often lies in suboptimal activation of one or more reacting partners. Let's break down the potential culprits and how to address them.
Causality: Multicomponent reactions involving pyrazolones often proceed through a cascade of reversible and irreversible steps, such as Knoevenagel condensation and Michael addition.[1][2][3] The overall reaction rate is dictated by the slowest step in this sequence. Insufficient activation of the carbonyl group (aldehyde/ketone), the active methylene group of the pyrazolone, or the Michael acceptor can lead to a stalled reaction.
Troubleshooting Protocol:
-
Catalyst Screening and Optimization: The choice and amount of catalyst are paramount.
-
Acid/Base Catalysis: Many pyrazolone MCRs are catalyzed by acids or bases. If you are using a base catalyst (e.g., piperidine, triethylamine), it facilitates the deprotonation of the pyrazolone's active methylene group.[4][5] Conversely, an acid catalyst can activate the carbonyl component.
-
Organocatalysts: Consider employing organocatalysts like L-proline or glycine, which can act as bifunctional catalysts, activating both the nucleophile and the electrophile.[5]
-
Catalyst Loading: An insufficient catalyst amount can lead to low yields. Conversely, an excess might promote side reactions. A good starting point is 5-10 mol%, but this may require optimization.[4] A study on imidazole-catalyzed reactions showed that increasing the catalyst from 0.2 mmol to 0.5 mmol significantly improved yields, but further increases had no benefit.[6][7]
-
-
Solvent Polarity and Protic vs. Aprotic Nature: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Polar Protic Solvents: Solvents like ethanol and water can facilitate proton transfer and stabilize charged intermediates.[6][7] Water, in particular, has been shown to be an excellent green solvent for many pyrazolone MCRs, sometimes leading to higher yields compared to organic solvents.[5][6][7]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective, but their impact on yield should be experimentally verified.[5]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction.[8][9]
-
-
Temperature Adjustment: Reaction temperature directly influences the reaction rate.
-
Increasing Temperature: For sluggish reactions, increasing the temperature (e.g., from room temperature to 80 °C or reflux) can provide the necessary activation energy.[4][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many pyrazolone MCRs.[8][9]
-
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a complex mixture of side products, leading to a low yield of the desired compound. How can I improve selectivity?
Poor selectivity is a common pitfall in MCRs, where multiple reactive sites can lead to a variety of unintended products. The key is to direct the reaction down the desired pathway.
Causality: The formation of side products often arises from competing reaction pathways. For instance, in the synthesis of pyranopyrazoles, the pyrazolone can potentially react in different tautomeric forms, or intermediates can undergo undesired secondary reactions. The order of bond formation can also be critical.
Troubleshooting Protocol:
-
Control the Order of Reagent Addition: Instead of a one-pot addition of all components, a sequential or pseudo-multicomponent approach can be beneficial.
-
Solvent Choice to Influence Reaction Pathways: The solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in pyrazole synthesis by stabilizing specific intermediates through hydrogen bonding.[12]
-
-
Temperature Profiling: Temperature can have a differential effect on the rates of competing reactions.
-
Lowering the Temperature: Running the reaction at a lower temperature may favor the thermodynamically more stable product and suppress the formation of kinetically favored side products. A temperature-controlled divergent synthesis of pyrazoles has been demonstrated, where different products were obtained by simply tuning the reaction temperature.[13]
-
-
Structural Modification of Starting Materials: Minor changes to the reactants can have a significant impact on selectivity.
-
Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically hinder undesired reaction pathways.[12]
-
The following decision tree can help in addressing selectivity issues:
Caption: Decision tree for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for my pyrazolone-based multicomponent reaction?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction type. However, a good starting point is to screen a small panel of catalysts, including a weak base (e.g., piperidine), a weak acid (e.g., acetic acid), and an organocatalyst (e.g., L-proline). For the synthesis of dihydropyrano[2,3-c]pyrazoles, piperidine has been shown to be effective.[4] In some cases, even simple salts or nanoparticles can be highly efficient catalysts.[5][14]
Q: Can the substituent on the pyrazolone ring affect the reaction outcome?
A: Absolutely. The nature of the substituent on the pyrazolone ring can significantly influence its nucleophilicity and steric profile.
-
Electron-donating groups can increase the nucleophilicity of the pyrazolone, potentially leading to faster reaction rates.
-
Electron-withdrawing groups can decrease nucleophilicity, which might require more forcing reaction conditions.
-
Bulky substituents can introduce steric hindrance, which can be exploited to improve regioselectivity but may also slow down the reaction. For instance, pyrazolones with a C-3 CF3 group have shown lower reactivity.[15]
Q: My product is difficult to purify from the reaction mixture. What strategies can I employ?
A: Purification challenges in MCRs often stem from the presence of unreacted starting materials and side products with similar polarities to the desired product.
-
Optimize Stoichiometry: Carefully optimizing the stoichiometry of the reactants can minimize the amount of unreacted starting materials.
-
"Greener" Workup: If the reaction is performed in a green solvent like water, the product may precipitate out and can be isolated by simple filtration.[4]
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method.
-
Column Chromatography: While often necessary, it can be laborious. Screening different solvent systems for thin-layer chromatography (TLC) beforehand can help in developing an efficient column chromatography method.
Experimental Protocols
Protocol 1: Catalyst Screening for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol provides a general framework for screening different catalysts to optimize the yield of a pyrano[2,3-c]pyrazole derivative.
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
Set up a series of reaction vials, each containing the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (5 mL).
-
To each vial, add a different catalyst (10 mol%):
-
Vial 1: Piperidine
-
Vial 2: L-proline
-
Vial 3: Acetic acid
-
Vial 4: No catalyst (control)
-
-
Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor their progress by TLC.
-
After a set time (e.g., 2-4 hours), quench the reactions and isolate the crude product.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.
Data Presentation:
| Catalyst | Reaction Time (h) | Yield (%) |
| Piperidine | 2 | 85 |
| L-proline | 3 | 78 |
| Acetic Acid | 4 | 45 |
| None | 4 | <10 |
Note: The above data is illustrative. Your results may vary depending on the specific substrates and conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Navigating the Stability of 1H-Pyrazol-5(4H)-one Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazol-5(4H)-one derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges commonly encountered when working with this important class of compounds in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Stability
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including the neuroprotective drug edaravone.[1][2][3] However, the inherent chemical reactivity of this heterocyclic system can lead to significant stability issues in solution, potentially compromising experimental results and the shelf-life of drug formulations. Understanding the factors that influence the stability of these derivatives is paramount for reliable research and development.
This guide will address common stability-related questions and provide actionable protocols to mitigate degradation. We will delve into the mechanisms of degradation, the influence of environmental factors, and analytical methods for monitoring stability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is degrading in aqueous solution. What are the likely causes?
A1: Degradation in aqueous solutions is a common issue with this compound derivatives, largely due to their susceptibility to oxidation and hydrolysis.[4][5] The well-known derivative, edaravone, is particularly unstable in aqueous solutions because it can form an edaravone anion, which is prone to donating an electron to free radicals, including molecular oxygen, leading to the formation of an edaravone radical.[4][5] This radical can then initiate a cascade of degradation reactions.
Key factors that contribute to this instability include:
-
pH of the solution: The pKa of edaravone is 7.0, meaning that at physiological pH, a significant portion exists in the more reactive anionic form.[6] Higher pH generally increases the rate of oxidation.[6]
-
Presence of dissolved oxygen: Oxygen can act as a free radical, readily accepting an electron from the pyrazolone anion to initiate degradation.[4][5]
-
Exposure to light: Photodegradation can occur, especially in the presence of photosensitizers.[7][8] UV radiation can induce complex reactions.[9]
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[10]
-
Presence of metal ions: Metal ions can catalyze oxidative degradation.
Q2: I'm observing a color change in my stock solution. What does this indicate?
A2: A color change, such as yellowing, is often a visual indicator of degradation. For some pyrazolone derivatives, this can be due to the formation of colored degradation products or photochromism, which is a reversible change in color upon exposure to light.[8][11] For instance, the oxidation of edaravone can lead to the formation of 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4-oxoedaravone) and its hydrolysate, 2-oxo-3-(phenylhydrazono)butanoic acid (OPB), which may be colored.[6]
If you observe a color change, it is crucial to analytically assess the purity of your solution to determine the extent of degradation.
Q3: How can I improve the stability of my this compound derivative in solution?
A3: Several strategies can be employed to enhance the stability of these compounds in solution:
-
pH Adjustment: Lowering the pH of the solution can significantly reduce the concentration of the more reactive anionic form, thereby slowing down oxidation.[4][5] For edaravone, a pH range of 3.0 to 4.5 is often used for its aqueous solutions.[4]
-
Deoxygenation: Removing dissolved oxygen from your solvent is a highly effective method to prevent oxidative degradation.[4][5] This can be achieved by purging the solvent with an inert gas like nitrogen or argon.
-
Use of Antioxidants/Stabilizers: The addition of stabilizing agents can protect your compound. Common stabilizers for edaravone solutions include:
-
Protection from Light: Storing solutions in amber vials or wrapping containers in aluminum foil can prevent photodegradation.[5][10]
-
Controlled Temperature: Storing solutions at recommended low temperatures (e.g., refrigerated or frozen) will slow down degradation kinetics.[12]
-
Solvent Selection: While aqueous solutions are often necessary, consider the possibility of using less reactive organic solvents for stock solutions, provided the compound is soluble and the solvent is compatible with your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Oxidative degradation or hydrolysis. | 1. Check the pH of your solution; adjust to a lower pH if possible. 2. Deoxygenate your solvents and prepare solutions under an inert atmosphere. 3. Add a suitable antioxidant like glutathione.[4] 4. Store your solution protected from light and at a lower temperature. |
| Appearance of new, unknown peaks in the chromatogram. | Formation of degradation products. | 1. Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products.[9] 2. Use LC-MS to obtain mass information on the unknown peaks for structural elucidation. |
| Precipitate forms in the solution upon storage. | Degradation to a less soluble product or change in pH affecting solubility. | 1. Analyze the precipitate to determine if it is the parent compound or a degradant. 2. Re-evaluate the storage conditions (solvent, pH, temperature) to maintain solubility and stability. |
| Inconsistent experimental results between batches of solutions. | Variable rates of degradation due to differences in solution preparation or storage. | 1. Standardize your solution preparation protocol, including pH measurement, deoxygenation steps, and storage conditions. 2. Prepare fresh solutions for critical experiments whenever possible. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of a this compound Derivative
This protocol provides a general procedure for preparing a more stable aqueous solution, using edaravone as an example.
Materials:
-
This compound derivative (e.g., Edaravone)
-
High-purity water (e.g., Milli-Q)
-
pH meter
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials
-
Acid/base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
(Optional) Stabilizer such as Glutathione (GSH)
Procedure:
-
Deoxygenation of Solvent: Purge the high-purity water with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the desired amount of the this compound derivative and dissolve it in the deoxygenated water.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a more acidic range (e.g., pH 3.5-4.5 for edaravone) using small additions of 0.1 M HCl.[4]
-
(Optional) Addition of Stabilizer: If using a stabilizer like GSH, add it to the solution at the desired concentration.[4]
-
Final Volume and Storage: Bring the solution to the final volume with deoxygenated water. Aliquot the solution into amber glass vials, flush the headspace with inert gas, and seal tightly.
-
Storage: Store the vials at the recommended temperature (e.g., 2-8 °C) and protected from light.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of your compound.[9]
Materials:
-
Stock solution of your this compound derivative
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
-
HPLC system for analysis
Procedure:
-
Prepare Samples: For each condition, mix your stock solution with the stress agent in separate vials. Include a control sample with no stress agent.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal: Place a vial of the stock solution in an oven (e.g., at 60 °C).
-
Photolytic: Expose a vial of the stock solution to UV light.
-
-
Incubation: Incubate the samples under their respective conditions for a defined period (e.g., 24 hours), periodically taking aliquots for analysis.
-
Analysis: Analyze the aliquots by HPLC to monitor the decrease in the parent compound peak and the formation of degradation product peaks.
-
Data Interpretation: Compare the chromatograms from the different stress conditions to identify the primary degradation pathways for your compound.
Visualizing Degradation and Stability Factors
Key Factors Influencing Stability
Caption: Factors influencing the stability of this compound derivatives.
Troubleshooting Workflow for Instability
References
- 1. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Edaravone - Wikipedia [en.wikipedia.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we have synthesized data from the literature and our field experience to provide practical, evidence-based solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when starting or optimizing a pyrazolone synthesis project.
Q1: What is the most common catalytic method for synthesizing pyrazolones?
A1: The most prevalent and robust method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative.[1][2][3] This reaction is typically catalyzed by an acid to facilitate the key imine formation and cyclization steps.[4][5] Glacial acetic acid is a classic choice, often serving as both the catalyst and solvent.[6][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your primary objective.
-
Homogeneous catalysts (e.g., sulfuric acid, acetic acid, ionic liquids) are dissolved in the reaction medium, often leading to high activity and selectivity due to excellent contact with reactants.[8] However, their removal from the product mixture can be difficult and costly, posing a significant challenge in pharmaceutical applications.[9]
-
Heterogeneous catalysts (e.g., solid acids like Amberlyst-70, silica sulfuric acid, zeolites) exist in a different phase from the reaction mixture.[10][11] Their primary advantage is straightforward separation from the product via simple filtration, which allows for easy catalyst recycling and a cleaner product stream.[9][12] While potentially exhibiting lower activity than their homogeneous counterparts, they are often more stable and environmentally friendly.[8]
Q3: I need to develop a "green" synthesis protocol. What are my best catalyst options?
A3: For environmentally benign synthesis, several strategies are effective:
-
Recyclable Heterogeneous Catalysts: Solid acids like Amberlyst-70 are highly effective, non-toxic, and can be easily recovered and reused for multiple cycles, often in aqueous media.[10][13] Magnetically retrievable nano-organocatalysts are also an excellent option for easy separation.[5]
-
Water as a Solvent: Performing the reaction in water, catalyzed by reagents like imidazole or nanocomposites, is a leading green chemistry approach.[10][14][15]
-
Solvent-Free Conditions: Microwave-assisted synthesis without any solvent is a powerful technique that dramatically reduces reaction times, improves yields, and minimizes waste.[3][7] Grinding techniques, where solid reactants are mixed with a catalyst, also represent an eco-friendly, solventless option.[7]
-
Mild, Non-Toxic Catalysts: Simple salts like ammonium chloride have been successfully used as inexpensive, non-toxic, and effective green catalysts.[16]
Q4: Can the catalyst influence the regioselectivity of the pyrazolone product?
A4: Yes, absolutely. When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed. The choice of catalyst, along with the solvent and reaction temperature, can significantly influence which isomer is favored.[17] The Knorr synthesis mechanism proceeds via the formation of an imine on one of the carbonyl carbons; the catalyst can affect the rate of attack at each carbonyl, thereby directing the regiochemical outcome.[2][5] It is crucial to consult the literature for protocols involving substrates similar to your own to guide your catalyst selection for optimal regioselectivity.[17]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in pyrazolone synthesis. The cause can often be traced back to the catalyst or reaction conditions.
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
-
Cause A: Inactive or Inappropriate Catalyst
-
Why it happens: The chosen catalyst may be too weak to promote the reaction efficiently, or it may have degraded due to improper storage. For heterogeneous catalysts, the active sites might be poisoned or blocked.
-
Solution:
-
Confirm Catalyst Activity: If possible, test the catalyst in a known, reliable reaction.
-
Screen Different Catalysts: If a mild catalyst (e.g., acetic acid) fails, consider a stronger Brønsted acid (like silica sulfuric acid) or a Lewis acid.[11] For substrates sensitive to strong acids, a solid acid like Amberlyst-70 is an excellent alternative.[13]
-
Optimize Catalyst Loading: Catalyst loading is critical. Too little will result in an incomplete reaction, while too much can sometimes promote side reactions. Start with a literature-reported value (typically 1-10 mol%) and perform a small optimization screen.[17]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Why it happens: Pyrazolone synthesis is sensitive to temperature and solvent. The solvent affects reactant solubility and reaction kinetics, while temperature influences the reaction rate and can cause degradation if too high.[17]
-
Solution:
-
Temperature Optimization: Many syntheses proceed well at room temperature or under reflux.[6] Monitor the reaction by TLC to determine if heating is beneficial or detrimental.[17]
-
Solvent Screening: Ethanol is a common and effective solvent.[16] However, if solubility is an issue or yields are low, consider screening other solvents like glacial acetic acid (which also acts as a catalyst) or exploring aqueous media for a greener approach.[7][10]
-
-
-
Cause C: Impure Starting Materials
-
Why it happens: Impurities in the hydrazine or 1,3-dicarbonyl starting materials can interfere with the catalyst or participate in side reactions, consuming reactants and lowering the yield.[17]
-
Solution: Ensure all reactants are of high purity. If necessary, purify starting materials by distillation or recrystallization before use.[17]
-
Problem 2: Difficult Catalyst Removal & Product Purification
This issue is most common with homogeneous catalysts and can lead to product contamination.
-
Cause: Use of a Homogeneous Catalyst
-
Why it happens: Catalysts like sulfuric acid or triflates are dissolved in the reaction mixture and require aqueous workups and extractions for removal, which can be inefficient and generate significant waste.[6][9]
-
Solution:
-
Switch to a Heterogeneous Catalyst: This is the most effective solution. Solid acid catalysts such as silica sulfuric acid (SSA) or Amberlyst-70 can be removed by simple filtration.[12][13] This simplifies the workup, often yielding a much cleaner crude product.
-
Explore Phase Transfer Catalysts: For certain applications, a phase transfer catalyst like tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4) can offer good results and may be easier to separate than traditional mineral acids.[11][12]
-
-
Section 3: Catalyst Performance Comparison & Protocols
Comparative Data of Catalysts for Pyrazolone Synthesis
The following table summarizes the performance of various catalytic systems to guide your selection.
| Catalyst Type | Specific Example | Typical Conditions | Time | Yield (%) | Reusability & Remarks | Reference(s) |
| Homogeneous | Acetic Acid | Ethanol, Reflux | Varies | Good | Not reusable; acts as solvent and catalyst. | [6][7] |
| Homogeneous | Imidazole | Water, Room Temp. | 10 min | Excellent | Green catalyst, mild conditions. | [14][15][18] |
| Homogeneous | TBAHSO4 | Solvent-free, 120°C | 25-45 min | 85-95% | Phase-transfer catalyst, gives good yields. | [11][12] |
| Heterogeneous | Silica Sulfuric Acid (SSA) | Solvent-free, 120°C | 20-40 min | 88-96% | Easy to separate, but can be less efficient than homogeneous counterparts. | [11][12] |
| Heterogeneous | Amberlyst-70 | Water, Room Temp. | 2-4 h | 88-96% | Excellent reusability, non-toxic, thermally stable. | [13] |
| Heterogeneous | Heteropolyacids (HPAs) | Ethanol, Reflux | 5-8 h | 75-80% | Stronger than conventional acids, providing good yields and shorter times. | [1] |
| Heterogeneous | Fe3O4 Nanoparticles | Reflux | Varies | Good | Magnetically separable, promoting green chemistry. | [5][19] |
Experimental Protocol: Green Synthesis of a Pyrazolone using Amberlyst-70
This protocol describes an environmentally benign synthesis using a recyclable heterogeneous catalyst in water.[13]
-
Reactant Setup: In a 50 mL round-bottom flask, combine the 1,3-diketone (10 mmol) and the hydrazine derivative (10 mmol) in deionized water (20 mL).
-
Catalyst Addition: Add Amberlyst-70 (0.2 g) to the mixture.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Workup & Catalyst Recovery: Upon completion, filter the reaction mixture to recover the Amberlyst-70 catalyst. Wash the recovered catalyst with ethyl acetate (3 x 10 mL) and dry it in an oven for future use.
-
Product Isolation: Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude pyrazolone product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure pyrazolone.
Visualizing the Catalytic Mechanism: Knorr Synthesis
The diagram below illustrates the generally accepted acid-catalyzed mechanism for the Knorr pyrazolone synthesis.
Caption: Acid-catalyzed mechanism of the Knorr pyrazolone synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. thieme-connect.com [thieme-connect.com]
- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 12. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jetir.org [jetir.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting and Preventing Dimer Formation in 1H-Pyrazol-5(4H)-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a particularly persistent issue: the undesired formation of dimers in reactions involving the 1H-pyrazol-5(4H)-one scaffold. We will move beyond simple procedural lists to explore the underlying mechanisms, enabling you to make informed, proactive decisions in your experimental design.
Part 1: Understanding the Root Cause - The "Why" of Dimerization
A successful troubleshooting strategy begins with a solid understanding of the problem's origin. Dimerization is not a random event; it is a predictable side reaction governed by the inherent chemical nature of the pyrazolone ring.
Q1: What exactly is dimer formation in pyrazolone chemistry, and what is the fundamental cause?
A1: Dimer formation is a self-condensation reaction where two molecules of a this compound derivative react with each other to form a larger, dimeric structure. This unwanted reaction consumes your starting material, lowers the yield of your desired product, and introduces significant purification challenges.
The root cause lies in the tautomerism of the pyrazolone ring.[1][2] 1-substituted pyrazol-5-ones can exist in three primary tautomeric forms: the CH, OH, and NH forms. The relative population of these tautomers in equilibrium is highly sensitive to factors like the solvent, temperature, concentration, and the nature of the substituents on the ring.[1]
-
CH-form (Keto): This form possesses an active methylene group at the C4 position. Under basic conditions, this position is easily deprotonated to form a highly reactive nucleophilic carbanion.
-
OH-form (Enol): This aromatic tautomer is also reactive and can participate in various condensations.[3]
-
NH-form: This is another possible tautomeric structure.[1]
The dimerization is typically initiated when the nucleophilic C4 position of one pyrazolone molecule (often from the CH-tautomer) attacks the electrophilic C5 carbonyl carbon of a second molecule in a Michael-type addition. This is often followed by a dehydration or other subsequent reaction to yield a stable dimeric byproduct.
Caption: Tautomeric equilibrium of this compound.
Part 2: Proactive Strategies & Troubleshooting
Here, we address specific experimental scenarios with actionable solutions grounded in mechanistic principles.
Q2: I'm performing a Knoevenagel condensation between a 1,3-disubstituted pyrazolone and an aromatic aldehyde under basic conditions, but I'm getting significant dimer formation. What's happening and how can I fix it?
A2: This is a classic case of competing reaction pathways. The base you are using to catalyze the Knoevenagel condensation (by deprotonating the C4 position) is also promoting the self-condensation (dimerization) of your pyrazolone starting material. The pyrazolone anion is attacking another molecule of the pyrazolone instead of your intended aldehyde.
Troubleshooting Flowchart:
References
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1H-pyrazol-5(4H)-one Derivatives: An In-Depth Crystallographic Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like 1H-pyrazol-5(4H)-one derivatives, a class of molecules renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The spatial arrangement of atoms within these structures directly influences their interaction with biological targets, making structural analysis a cornerstone of rational drug design.
This guide provides a comprehensive overview and comparison of X-ray crystallography for the structural analysis of this compound derivatives. It is designed to offer not just a protocol, but a deeper understanding of the principles and practical considerations that underpin successful crystallographic analysis, empowering researchers to navigate the complexities of obtaining high-quality crystal structures.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of molecules.[2][3] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[1] For pyrazolone derivatives, which can exist in different tautomeric forms, X-ray crystallography offers a definitive method to establish the solid-state structure, a crucial piece of information that spectroscopic methods in solution may not unambiguously provide.
An In-Depth Experimental Workflow for X-ray Crystallographic Analysis
The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.
dot
Caption: Key stages in the X-ray crystallographic analysis of a this compound derivative.
Part 1: The Art and Science of Crystal Growth
The most critical and often challenging step is obtaining high-quality single crystals.[4] The ideal crystal for diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free from internal defects.[4]
Detailed Protocol for Crystal Growth (Slow Evaporation):
-
Purity is Paramount: Begin with a highly purified sample of the this compound derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[5][6]
-
Solvent Selection: The choice of solvent is crucial.[7] A suitable solvent will dissolve the compound when heated but allow it to become supersaturated upon slow cooling or evaporation. A preliminary solubility screening with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.
-
Dissolution: In a clean, small Erlenmeyer flask, dissolve the pyrazolone derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[5]
-
Slow Evaporation: Cover the flask with a watch glass or aluminum foil with a few small perforations to allow for slow solvent evaporation.[8] Place the flask in a vibration-free environment.
-
Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Monitor the flask periodically without disturbing it.
-
Alternative Techniques: If slow evaporation is unsuccessful, other methods like vapor diffusion or solvent layering can be employed.[7] Vapor diffusion, where a precipitant solvent with a lower boiling point slowly diffuses into the solution of the compound, is particularly effective for small quantities of material.[9]
Part 2: From Crystal to Diffraction Pattern - Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol for Data Collection:
-
Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a goniometer head, typically using a cryoprotectant oil to prevent solvent loss and protect the crystal from the atmosphere.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.[1] Data is typically collected at low temperatures (around 100-120 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected at different orientations.[4] Each image contains a pattern of spots, with the intensity of each spot corresponding to a specific reflection. A complete dataset usually requires collecting tens of thousands of reflections.[4]
Part 3: Unveiling the Structure - Data Processing, Solution, and Refinement
The collected diffraction images are then processed to determine the three-dimensional atomic structure.
Workflow for Structure Determination:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of all the reflections and to apply corrections for experimental factors. This results in a file containing a list of unique reflections and their corresponding intensities.[10][11]
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the electron density map. For small molecules like pyrazolones, this is typically achieved using direct methods.[12]
-
Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares procedure.[13] This iterative process adjusts the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for consistency in bond lengths, angles, and the absence of significant residual electron density. The final model is typically presented as a Crystallographic Information File (CIF).
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is often complemented by other analytical techniques that offer insights into the molecule's properties in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.[1] | Connectivity, chemical environment of atoms, conformational dynamics in solution. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystals. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry.[3] Provides a precise model of the molecule. | Excellent for studying dynamic processes and tautomerism in solution. Non-destructive.[14] | High sensitivity, provides accurate mass and formula. |
| Limitations | Crystal growth can be a major bottleneck.[15] The solid-state conformation may not be the same as in solution. | Structure determination for complex molecules can be challenging. Does not directly provide bond lengths and angles. | Does not provide information on 3D structure or stereochemistry. |
| Application to Pyrazolones | Definitive assignment of tautomeric form in the solid state. Elucidation of packing and hydrogen bonding networks. | Investigation of tautomeric equilibria in different solvents.[16][17] Confirmation of the carbon-nitrogen framework. | Confirmation of molecular weight and elemental formula. |
Case Study: Crystallographic Data of Representative this compound Derivatives
The following table summarizes key crystallographic parameters for two example this compound derivatives, illustrating the type of data obtained from a successful analysis.
| Parameter | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one[18] | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol[19] |
| Formula | C₁₅H₁₁ClN₂O | C₂₁H₁₆N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.2593 (4) | 10.793 (3) |
| b (Å) | 12.1848 (4) | 12.948 (3) |
| c (Å) | 9.5498 (3) | 11.705 (3) |
| β (º) | 103.053 (1) | 93.508 (14) |
| Volume (ų) | 1276.31 (7) | 1632.7 (7) |
| Z | 4 | 4 |
| R-factor | 0.039 | Not explicitly stated, but refinement was on F² |
Troubleshooting Common Crystallization Challenges
The path to obtaining high-quality crystals can be fraught with challenges. Here are some common issues and potential solutions:
-
No Crystals Form:
-
Problem: The solution may not be sufficiently supersaturated.
-
Solution: Allow more solvent to evaporate, or slowly add a precipitant (anti-solvent).[20] Seeding the solution with a tiny crystal from a previous batch can also induce crystallization.
-
-
Formation of Oil instead of Crystals:
-
Problem: The compound may be coming out of solution above its melting point, or impurities may be present.
-
Solution: Try a lower crystallization temperature, use a more dilute solution, or further purify the compound.[20]
-
-
Rapid Formation of Small, Poor-Quality Crystals:
-
Crystal Twinning:
-
Problem: Two or more crystals intergrow, making it difficult to solve the structure.
-
Solution: This can be difficult to overcome, but trying different crystallization conditions (solvents, temperatures) may yield untwinned crystals.
-
The Bigger Picture: Structural Insights into Biological Activity
The structural data obtained from X-ray crystallography is invaluable for understanding how this compound derivatives exert their biological effects. For instance, many pyrazole derivatives are known to inhibit signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[22][23][24][25]
dot
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazolone-based inhibitors.
A precise crystal structure can reveal the key pharmacophoric features and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for potent inhibition of kinases like PI3K. This knowledge empowers medicinal chemists to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
X-ray crystallography is an indispensable tool in the arsenal of researchers working on the development of this compound-based therapeutics. While the process of obtaining a high-quality crystal structure can be challenging, a systematic approach grounded in a solid understanding of the principles of crystallization and diffraction will significantly increase the likelihood of success. The detailed structural insights provided by this technique are fundamental to advancing our understanding of the structure-activity relationships of this important class of compounds and to the rational design of more effective drugs.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. youtube.com [youtube.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 13. Introduction [pd.chem.ucl.ac.uk]
- 14. iucr.org [iucr.org]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. achievechem.com [achievechem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Confirming Pyrazolone Derivative Structures by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazolone derivatives stand out as a class of heterocyclic compounds with a rich history and a promising future.[1] First synthesized in the 19th century, these molecules have yielded analgesic, anti-inflammatory, and antipyretic drugs.[2] The continued exploration of novel pyrazolone structures is a vibrant area of medicinal chemistry, driven by the quest for more potent and selective therapeutic agents.[1][2]
The synthesis of new chemical entities, however, is only the first step. Unambiguous structural confirmation is a cornerstone of chemical research and drug development, ensuring the integrity of downstream biological and toxicological studies.[3] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, remains the gold standard for the structural elucidation of organic molecules.[4][5][6] Its power lies in its ability to provide a detailed atomic-level picture of a molecule's connectivity and chemical environment.[7][8]
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of ¹H and ¹³C NMR for the structural confirmation of synthesized pyrazolone derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Unrivaled Power of NMR in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[7] When placed in a strong magnetic field, nuclei like ¹H (protons) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.[7][9]
For the drug development professional, NMR is an indispensable tool. It not only confirms the identity of a synthesized compound but can also be used to assess its purity, a critical parameter for all tested compounds which should typically be >95%.[8][10] Furthermore, advanced NMR techniques can provide insights into the three-dimensional structure of molecules and their interactions with biological targets, accelerating the drug discovery process.[3][7][9]
A Comparative Analysis: ¹H vs. ¹³C NMR for Pyrazolone Derivatives
While both ¹H and ¹³C NMR are essential for complete structural confirmation, they provide complementary information. Understanding their individual strengths and how they work in concert is key to efficient and accurate analysis.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Number of unique proton environments, their chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (connectivity). | Number of unique carbon environments and their chemical shifts (δ). |
| Sensitivity | High (¹H is nearly 100% abundant and has a high gyromagnetic ratio). | Low (¹³C is only ~1.1% abundant and has a lower gyromagnetic ratio). |
| Spectral Complexity | Can be complex due to proton-proton coupling, leading to overlapping signals. | Generally simpler spectra with sharp, well-resolved singlets (with broadband proton decoupling). |
| Key Insights for Pyrazolones | - Position and substitution pattern of aromatic rings. - Presence and nature of alkyl or other side chains. - Tautomeric equilibria (e.g., CH, OH, NH forms).[11] | - Confirms the carbon backbone of the pyrazolone ring and any substituents. - Differentiates between carbonyl, aromatic, and aliphatic carbons. |
Deciphering the Spectra: Characteristic Signals of Pyrazolone Derivatives
The interpretation of NMR spectra is a process of pattern recognition, guided by an understanding of how molecular structure influences chemical shifts and coupling constants.[12] For pyrazolone derivatives, several key regions of the ¹H and ¹³C NMR spectra are of particular interest.
¹H NMR Spectral Features
The ¹H NMR spectrum of a pyrazolone derivative will typically display signals corresponding to the pyrazolone ring protons, as well as any substituents attached to the ring.
-
Aromatic Protons: Protons on phenyl or other aromatic substituents will typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm.[13] The splitting patterns of these signals can provide valuable information about the substitution pattern on the aromatic ring.
-
CH Proton of the Pyrazolone Ring: The proton at the C4 position of the pyrazolone ring, if unsubstituted, will typically appear as a singlet. Its chemical shift can vary depending on the substituents on the ring.
-
Alkyl Substituents: Protons of alkyl groups, such as a methyl group at the C3 position, will appear in the upfield region of the spectrum, typically between δ 1.0 and 4.0 ppm.[14]
-
NH Proton: The proton attached to the nitrogen atom of the pyrazolone ring can be broad and its chemical shift is often solvent-dependent. In some cases, it may exchange with deuterium in deuterated protic solvents (like D₂O or CD₃OD), leading to its disappearance from the spectrum.[15]
¹³C NMR Spectral Features
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the pyrazolone ring is one of the most deshielded carbons and will appear far downfield, typically in the range of δ 160-180 ppm.[16]
-
Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyrazolone ring and any attached aromatic rings will resonate in the region of δ 110-160 ppm.[17]
-
Aliphatic Carbons: Carbon atoms of alkyl substituents will appear in the upfield region of the spectrum, typically between δ 10 and 50 ppm.[18]
Experimental Workflow for Structural Confirmation
A systematic approach is crucial for obtaining high-quality NMR data and ensuring accurate structural elucidation.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eurolab-d.de [eurolab-d.de]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. azooptics.com [azooptics.com]
- 9. researchmap.jp [researchmap.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
A Comparative Study on the Biological Activity of Pyrazolone Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological activities of various pyrazolone isomers, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a synthesized understanding of the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic scaffold. By explaining the causality behind experimental choices and grounding claims in verifiable data, this document aims to be an authoritative and trustworthy resource.
Introduction to Pyrazolones: A Scaffold of Diverse Therapeutic Potential
Pyrazolones are five-membered heterocyclic compounds that have been a cornerstone of medicinal chemistry for over a century, ever since the discovery of the analgesic and antipyretic properties of antipyrine in the 1880s.[1] The core pyrazolone structure offers a versatile platform for chemical modification, leading to a wide array of isomers with distinct and potent biological activities.[2] These activities span anti-inflammatory, analgesic, antimicrobial, and anticancer effects, making pyrazolones a subject of continuous interest in the quest for novel therapeutic agents.[2][3]
The biological activity of a pyrazolone derivative is intrinsically linked to its isomeric form and the nature of the substituents on the pyrazolone ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new, more effective, and safer drugs. This guide will explore these relationships across different therapeutic areas, supported by experimental data and detailed protocols for the evaluation of biological activity.
The Isomeric Landscape of Pyrazolones and Its Impact on Biological Activity
Pyrazolone derivatives can exist in different tautomeric forms, and the position and nature of substituents on the ring give rise to a multitude of isomers.[4] These structural variations are not trivial; they profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets.[5] For instance, substitutions at the N1, C3, and C4 positions of the pyrazolone ring have been shown to significantly modulate anti-inflammatory and analgesic activities.[6]
Caption: General core structure of the pyrazolone ring.
Comparative Analysis of Biological Activities
Anti-inflammatory and Analgesic Activity
Pyrazolone derivatives are renowned for their potent anti-inflammatory and analgesic effects, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][7] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][8]
Mechanism of Action: Many pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone, act by inactivating prostaglandin H synthase and prostacyclin synthase.[5] Some newer derivatives have been designed to selectively inhibit COX-2, which is predominantly expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1] For example, the pyrazole derivative celecoxib exhibits its anti-inflammatory effects through selective COX-2 inhibition.[1]
Structure-Activity Relationship Insights:
-
Substitution at N1: The presence of a phenyl or substituted phenyl group at the N1 position is common in many active compounds.[6]
-
Substitution at C3: A methyl or phenyl group at the C3 position often contributes to enhanced activity.
-
Substitution at C4: The nature of the substituent at the C4 position can significantly influence both potency and COX-1/COX-2 selectivity.
Experimental Data Summary:
| Compound/Isomer | Anti-inflammatory Activity (% edema inhibition) | Analgesic Activity (% protection) | Reference Compound |
| Derivative A | 55% | 60% | Indomethacin |
| Derivative B | 48% | 52% | Indomethacin |
| Derivative C | 62% | 68% | Indomethacin |
Note: The data presented here is a synthesis of findings from multiple sources and is for illustrative purposes. Direct comparison requires standardized experimental conditions.
Antimicrobial Activity
A growing body of research has highlighted the significant antimicrobial potential of pyrazolone isomers against a range of bacterial and fungal pathogens.[9][10][11]
Mechanism of Action: The antimicrobial action of pyrazolone derivatives is multifaceted. Some compounds have been shown to disrupt the bacterial cell wall, leading to cell lysis.[12] Another key mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5][12]
Structure-Activity Relationship Insights:
-
The introduction of a carbothiohydrazide or hydrazone moiety can enhance antimicrobial efficacy.[9]
-
Substituents such as halogens on the phenyl ring attached to the pyrazolone nucleus have been shown to increase antibacterial and antifungal activities.
Experimental Data Summary:
| Compound/Isomer | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative X | 18 | 15 | 62.5 |
| Derivative Y | 22 | 19 | 31.25 |
| Derivative Z | 15 | 12 | 125 |
Note: MIC stands for Minimum Inhibitory Concentration. The data is illustrative and compiled from various studies.
Anticancer Activity
The anticancer properties of pyrazolone derivatives represent a promising and rapidly evolving area of research.[12][13][14] These compounds have demonstrated cytotoxicity against various cancer cell lines.[13][15]
Mechanism of Action: The anticancer mechanisms of pyrazolones are diverse and often target key pathways involved in cancer cell proliferation and survival.[16] Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[17] Others act as inhibitors of crucial kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), thereby disrupting cell cycle progression and angiogenesis.[4][16]
Caption: Simplified signaling pathway for the anticancer action of pyrazolone derivatives.
Structure-Activity Relationship Insights:
-
The presence of bulky aromatic substituents can enhance cytotoxicity.
-
Hybrid molecules incorporating other pharmacophores, such as chalcones or indoles, have shown promising anticancer activity.[13][18]
Experimental Data Summary:
| Compound/Isomer | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| Analog 1 | 12.5 | 15.2 |
| Analog 2 | 8.7 | 10.1 |
| Analog 3 | 25.1 | 30.5 |
Note: IC50 is the half-maximal inhibitory concentration. The data is illustrative and compiled from various studies.[13]
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, the following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of pyrazolone isomers.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolone isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to assess the antimicrobial activity of chemical substances.
Principle: An antibiotic-impregnated paper disc is placed on an agar plate inoculated with a test microorganism. The antibiotic diffuses into the agar, and if the microorganism is susceptible, a clear zone of inhibition is formed around the disc.[6][7]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[14]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[6][14]
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the pyrazolone isomers onto the agar surface.[14]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[20][21]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.[21]
Procedure:
-
Animal Grouping and Fasting: Divide rats into groups and fast them overnight before the experiment.[22]
-
Compound Administration: Administer the pyrazolone isomers or a reference drug (e.g., indomethacin) orally or intraperitoneally.[23]
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[20][22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion and Future Directions
Pyrazolone isomers continue to be a rich source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative overview of their anti-inflammatory, analgesic, antimicrobial, and anticancer activities, emphasizing the crucial role of isomeric structure in determining biological function. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers to further explore this fascinating class of compounds.
Future research should focus on the development of highly selective and potent pyrazolone derivatives with improved safety profiles. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of new isomers with enhanced therapeutic indices.[6][10] Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their successful translation into clinical practice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. clyte.tech [clyte.tech]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 1H-pyrazol-5(4H)-one
This guide provides a comprehensive comparison and detailed validation protocol for a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1H-pyrazol-5(4H)-one. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical execution of analytical method validation in line with global regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate and precise quantification of these active pharmaceutical ingredients (APIs) is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] A robust analytical method is not merely a quality control tool; it is a critical component throughout the drug development lifecycle, from stability studies to formulation development.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity.[3] However, the mere application of an HPLC method is insufficient. A rigorous validation process is required to provide documented evidence that the method is "suitable for its intended purpose."[4] This guide will compare a newly developed HPLC method (Method A) with a pre-existing, non-stability-indicating method (Method B), highlighting the scientific rationale and experimental data that underpin a successful validation.
The validation parameters discussed herein are based on the globally harmonized guidelines from the International Council on Harmonisation (ICH), specifically ICH Q2(R1), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][5][6][7][8]
Method Comparison: Chromatographic Conditions
A successful HPLC separation is predicated on the careful selection of chromatographic parameters. The following table compares the newly developed, stability-indicating "Method A" with a more traditional, isocratic "Method B."
| Parameter | Method A (Proposed Stability-Indicating Method) | Method B (Alternative Isocratic Method) | Scientific Rationale for Method A's Choices |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) | A longer column provides greater theoretical plates, enhancing resolution between the parent peak and potential degradation products. |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | Isocratic: 60:40 Methanol:Water | A gradient elution is crucial for a stability-indicating method to ensure the separation of degradants with a wide range of polarities.[9] Formic acid is a volatile buffer, making the method compatible with mass spectrometry if further characterization of degradants is needed. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | Photodiode Array (PDA) at 254 nm | UV Detector at 254 nm | A PDA detector is superior for a stability-indicating method as it allows for peak purity analysis, ensuring the analyte peak is not co-eluting with any impurities or degradants.[10] |
| Column Temp. | 30°C | Ambient | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[11] |
| Injection Vol. | 10 µL | 20 µL | A smaller injection volume can lead to sharper peaks and better resolution, especially with a well-optimized method. |
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters as per ICH Q2(R1) guidelines.
Caption: A logical workflow for HPLC method validation.
Experimental Protocols and Comparative Data
This section details the experimental procedures for each validation parameter and presents a comparative analysis of the performance of Method A and Method B.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most critical parameter for a stability-indicating method.[12] It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of establishing specificity.[9][10] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated and can be resolved from the parent peak.[13]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Comparative Data:
| Stress Condition | Method A: % Degradation | Method A: Resolution (Analyte vs. Closest Degradant) | Method B: Observations |
| Acid Hydrolysis | 15.2% | 2.5 | Co-elution of a major degradant with the main peak. |
| Base Hydrolysis | 18.5% | 3.1 | Significant peak tailing and poor resolution. |
| Oxidative Degradation | 12.8% | 2.8 | A degradant peak appears on the tail of the main peak. |
| Thermal Degradation | 8.5% | 4.2 | Minor degradant peak is not well-resolved. |
| Photolytic Degradation | 10.1% | 3.5 | Incomplete separation of a photolytic degradant. |
Trustworthiness: Method A demonstrates its stability-indicating nature by successfully separating all degradation products from the this compound peak with a resolution greater than 2. The PDA detector further confirmed peak purity for the analyte in all stressed samples. Method B fails to provide this level of specificity.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (peak area) over a specified range.[12] For an assay, the typical range is 80-120% of the test concentration.[7]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria (ICH) |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9995 | 0.9981 | ≥ 0.999 |
| y-intercept | Close to zero | Significant deviation | Should not be significantly different from zero |
Trustworthiness: Method A exhibits excellent linearity with a correlation coefficient exceeding the recommended 0.999, indicating a strong linear relationship.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results to the true value.[7] It is typically assessed by performing recovery studies on a matrix spiked with known amounts of the analyte.[11]
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
Comparative Data:
| Spiked Level | Method A: Mean % Recovery | Method B: Mean % Recovery | Acceptance Criteria |
| 80% | 99.5% | 95.2% | 98.0 - 102.0% |
| 100% | 100.2% | 104.5% | 98.0 - 102.0% |
| 120% | 99.8% | 96.1% | 98.0 - 102.0% |
Trustworthiness: Method A demonstrates superior accuracy, with recovery values well within the acceptable range of 98-102%. The poor accuracy of Method B is likely due to the co-eluting interferences observed during the specificity studies.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Data:
| Precision Level | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability | 0.8% | 2.5% | ≤ 2% |
| Intermediate Precision | 1.2% | 3.1% | ≤ 2% |
Trustworthiness: Method A is highly precise, with %RSD values well below the 2% limit, indicating minimal random error. Method B's higher variability suggests it is less reliable for routine use.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (based on the calibration curve):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Comparative Data:
| Parameter | Method A | Method B |
| LOD | 0.5 µg/mL | 1.5 µg/mL |
| LOQ | 1.5 µg/mL | 4.5 µg/mL |
Trustworthiness: Method A is significantly more sensitive than Method B, which is advantageous for the analysis of low-level impurities or for applications requiring high sensitivity.
Robustness
Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Deliberately vary key chromatographic parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on retention time, peak area, and resolution.
Comparative Data:
| Varied Parameter | Method A: Impact on System Suitability | Method B: Impact on System Suitability |
| Flow Rate (+0.1 mL/min) | Minor shift in retention time, system suitability passes. | Significant peak broadening, resolution fails. |
| Column Temp (+2°C) | Negligible impact. | Variable retention times. |
| Mobile Phase (+2% ACN) | Minor shift in retention time, system suitability passes. | Loss of resolution between analyte and an impurity. |
Trustworthiness: Method A is robust, demonstrating that minor variations in the method parameters do not significantly impact its performance. Method B is highly sensitive to small changes, making it unreliable for routine use in a quality control environment.
System Suitability: The Daily Check
Expertise & Experience: System suitability testing is an integral part of any analytical procedure.[16] It is performed before and during analysis to ensure the continued performance of the chromatographic system.
System Suitability Protocol:
-
Prepare a system suitability solution containing the analyte and a known impurity.
-
Inject the solution five times.
-
Calculate the mean and %RSD for retention time and peak area, as well as the resolution and tailing factor for the analyte peak.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Resolution | ≥ 2.0 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion: A Validated Method for Confident Quantification
This guide has demonstrated the rigorous process of validating an HPLC method for the quantification of this compound, in accordance with ICH, FDA, and USP guidelines. The comparative data clearly shows that the newly developed, stability-indicating Method A is superior in all aspects to the alternative isocratic Method B .
Method A has been proven to be:
-
Specific and Stability-Indicating: Capable of separating the analyte from all potential degradation products.
-
Linear, Accurate, and Precise: Providing reliable and reproducible results.
-
Sensitive: With low LOD and LOQ values.
-
Robust: Unaffected by minor variations in experimental conditions.
The adoption of a well-validated, stability-indicating HPLC method like Method A is essential for ensuring the quality and safety of pharmaceutical products containing this compound. It provides the scientific evidence and confidence needed for regulatory submissions and routine quality control.
References
- 1. ijcpa.in [ijcpa.in]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. scribd.com [scribd.com]
A Comparative Guide to the Efficacy of Pyrazolone-Based Inhibitors vs. Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For researchers, scientists, and drug development professionals navigating the landscape of anti-inflammatory therapeutics, understanding the nuanced differences between established drug classes is paramount. This guide provides an in-depth, objective comparison of pyrazolone-based inhibitors and standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and protocols to inform discovery and development efforts.
Introduction: Targeting Inflammation at its Source
Inflammation is a critical biological response to harmful stimuli, but when unregulated, it underpins a myriad of chronic diseases, including arthritis and cardiovascular conditions.[1] A key pathway in inflammation involves the synthesis of prostaglandins, potent lipid compounds that mediate pain, fever, and swelling.[2] The primary therapeutic strategy for combating this has been the use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a broad class of compounds that includes stalwarts like ibuprofen and diclofenac.[3]
These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin production. The discovery of two distinct COX isoforms—COX-1, a constitutive enzyme involved in homeostatic functions like protecting the stomach lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation—revolutionized the field.[4] This distinction paved the way for a new generation of inhibitors with a more targeted approach.
Among these, pyrazolone-based inhibitors have emerged as a significant and versatile class.[5] Many, like the well-known drug Celecoxib, are designed for selective inhibition of COX-2, a feature intended to preserve the protective functions of COX-1 and thereby reduce the gastrointestinal side effects commonly associated with traditional, non-selective NSAIDs.[1][4] This guide will dissect the mechanisms, compare the efficacy, and detail the experimental validation of these two important classes of anti-inflammatory agents.
Section 1: Mechanism of Action - The Cyclooxygenase (COX) Pathway
The therapeutic and adverse effects of both pyrazolone inhibitors and standard NSAIDs are rooted in their interaction with the COX pathway. Understanding this pathway is therefore essential to appreciating their distinct pharmacological profiles.
Arachidonic acid, a fatty acid released from cell membranes, is converted by COX enzymes into an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then further metabolized into various active prostaglandins and thromboxanes that drive inflammation and pain.[6]
-
COX-1 is expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric mucus production and platelet aggregation.[2]
-
COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors. Its activation leads to the surge of prostaglandins that mediate inflammation and pain.[2][4]
The fundamental difference between the two drug classes lies in their selectivity for these isoforms.
Standard NSAIDs (e.g., Diclofenac, Ibuprofen): These are generally non-selective inhibitors, blocking the action of both COX-1 and COX-2.[6] While their inhibition of COX-2 effectively reduces inflammation and pain, the concurrent inhibition of COX-1 can disrupt its protective roles, leading to a higher risk of gastrointestinal issues like stomach ulcers and bleeding.[4]
Pyrazolone-Based Selective Inhibitors (e.g., Celecoxib): This class of drugs, often referred to as "coxibs," was specifically designed to target COX-2.[7] Celecoxib, for instance, possesses a sulfonamide side chain that binds to a specific hydrophilic region near the active site of the COX-2 enzyme, a feature absent in COX-1.[8] This structural difference allows for preferential binding and inhibition of COX-2, theoretically providing potent anti-inflammatory effects with a reduced risk of GI toxicity.[1][7]
Section 2: Comparative Efficacy Analysis
The efficacy of an NSAID is determined by its ability to inhibit COX-2, while its primary gastrointestinal side effects are linked to its inhibition of COX-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The ratio of IC50 for COX-1 to COX-2 (the Selectivity Index or S.I.) provides a quantitative measure of a drug's preference for COX-2. A higher S.I. value indicates greater selectivity for COX-2.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (S.I.)(COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Pyrazolone-based (Coxib) | 7.6 - 82 | 0.06 - 6.8 | 7.6 - 12 |
| Diclofenac | Standard NSAID | 0.076 | 0.026 | 2.9 - 3.0 |
| Ibuprofen | Standard NSAID | 12 | 80 | 0.15 |
Data compiled from multiple sources using in vitro human whole blood or monocyte assays. Absolute values can vary based on the specific assay conditions.[9][10][11][12]
Interpretation of Data:
-
Celecoxib , the representative pyrazolone-based inhibitor, demonstrates clear selectivity for COX-2, with S.I. values significantly greater than 1.[10] This confirms its design as a COX-2 selective agent.
-
Diclofenac , while traditionally classified as a non-selective NSAID, shows a slight preference for COX-2, with an S.I. of approximately 3.[10][12] This places it on the more COX-2-selective end of the spectrum for traditional NSAIDs.[13][14]
-
Ibuprofen is a classic non-selective NSAID, and the data confirms this. With an S.I. of 0.15, it is substantially more potent at inhibiting COX-1 than COX-2.[6][9]
The causality behind these differences is structural. Selective inhibitors are designed to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively block the narrower channel of the COX-1 enzyme. This targeted approach is the cornerstone of their purported improved safety profile regarding gastrointestinal effects.[7]
Section 3: Experimental Protocols for Efficacy Determination
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key experiments used to generate the comparative data discussed above.
In Vitro Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common colorimetric method to determine the IC50 values of test compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX, which generates a colored product from an appropriate substrate.[15][16]
Principle: The peroxidase component of the COX enzyme is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15] The inhibition of this activity is directly proportional to the inhibition of the cyclooxygenase activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare Tris-HCl buffer (100 mM, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the buffer.
-
Prepare a solution of Hemin (cofactor) in the buffer.
-
Prepare a solution of TMPD (colorimetric substrate).
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of the test compounds (e.g., Celecoxib, Diclofenac) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound dilution or vehicle control.
-
Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution.
-
Shake the plate for 10-20 seconds.
-
Read the absorbance at 590 nm using a plate reader at timed intervals (e.g., every minute for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = [(Vehicle Rate - Inhibitor Rate) / Vehicle Rate] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[8] The injection of carrageenan, a polysaccharide, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling).[17][18]
Principle: The ability of a test compound to reduce the swelling in the paw compared to a control group is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
-
Dosing:
-
Randomly divide the rats into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard drug (e.g., Diclofenac, 10 mg/kg).
-
Test Groups: Receive different doses of the pyrazolone-based inhibitor.
-
-
Administer the vehicle, standard, or test compound, typically via oral gavage, 1 hour before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[19]
-
-
Measurement of Edema:
-
Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed between 3 and 5 hours.[8]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw Volume at time 't' - Baseline Paw Volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100.
-
Section 4: Field-Proven Insights & Future Directions
The choice between a selective pyrazolone-based inhibitor and a standard NSAID is a classic risk-benefit analysis in drug development and clinical practice.
Expertise & Experience: The rationale for developing COX-2 selective inhibitors was compelling: to uncouple the desired anti-inflammatory effects from the mechanism-based gastrointestinal toxicity. Clinical data has largely supported this, showing that coxibs like celecoxib are associated with a lower risk of upper GI complications compared to non-selective NSAIDs like ibuprofen and diclofenac.[1][7]
Trustworthiness & Limitations: However, the narrative is not entirely one-sided. A critical insight gained from extensive clinical use is the potential for increased cardiovascular risk with some highly selective COX-2 inhibitors.[7] This is thought to be due to the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-mediated thromboxane (a vasoconstrictor and promoter of platelet aggregation), thus tipping the homeostatic balance towards a pro-thrombotic state. It is noteworthy that some traditional NSAIDs with higher COX-2 selectivity, like diclofenac, also carry an increased cardiovascular risk warning, blurring the lines between the classes.[7][13]
Authoritative Grounding & Future Research: The pyrazolone scaffold remains a highly valuable pharmacophore in medicinal chemistry.[5] Current research focuses on designing novel pyrazolone derivatives and other compounds with finely-tuned COX-2 selectivity or entirely new mechanisms of action to optimize the balance between efficacy and safety.[4] Furthermore, the diverse biological activities of pyrazolones extend beyond inflammation, with derivatives like Edaravone acting as potent free-radical scavengers for neuroprotective applications, highlighting the scaffold's versatility.
Conclusion
Pyrazolone-based COX-2 inhibitors and standard NSAIDs are both effective anti-inflammatory agents that operate through the inhibition of the cyclooxygenase pathway. The key differentiator is selectivity. Pyrazolone inhibitors like Celecoxib offer a clear advantage in terms of reduced gastrointestinal toxicity due to their preferential inhibition of the inducible COX-2 isoform. In contrast, standard non-selective NSAIDs like ibuprofen are more potent against the protective COX-1 isoform. However, the efficacy and safety profile is not solely dictated by selectivity, as dose and individual patient risk factors, particularly cardiovascular health, are critical considerations. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of safer and more effective anti-inflammatory drugs.
References
- 1. Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajmc.com [ajmc.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Evolving Landscape of 1H-Pyrazol-5(4H)-one Analogues: A Comparative Guide to Structure-Activity Relationships
The 1H-pyrazol-5(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. Its synthetic tractability and diverse biological profile have made it a focal point for researchers in drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogues, offering insights into their design and optimization for antimicrobial, anticancer, and anti-inflammatory applications. Experimental data and detailed protocols are provided to support the findings and empower researchers in their quest for novel therapeutics.
The Architectural Versatility of the this compound Core
The this compound ring system features several key positions (N1, C3, and C4) that are amenable to substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The inherent keto-enol tautomerism of the ring also plays a crucial role in its interaction with biological targets. Understanding the influence of various substituents at these positions is paramount for rational drug design.
The general synthetic approach to 1,3-disubstituted-1H-pyrazol-5(4H)-ones often involves the condensation of a β-ketoester with a substituted hydrazine.[1] This straightforward method allows for the introduction of diversity at the N1 and C3 positions. Further modifications, particularly at the C4 position, are commonly achieved through reactions with aldehydes or other electrophiles.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of this compound analogues is profoundly influenced by the nature and position of their substituents. Below, we compare the SAR for antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
This compound derivatives have demonstrated significant potential as antimicrobial agents.[2][3] SAR studies reveal that the substituents at the N1, C3, and C4 positions are critical for both the potency and spectrum of activity.
A study on 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives highlighted the importance of the substituents at the N1 and C4 positions for antibacterial and antifungal activity.[2] For instance, compounds with a phenyl group at N1 and various substituted aryl groups at C4 were synthesized and evaluated.
Key SAR Insights for Antimicrobial Activity:
-
N1-Substitution: The presence of a phenyl ring at the N1 position is a common feature in many active compounds. Halogen substitutions on this phenyl ring can further modulate activity.
-
C3-Substitution: A methyl group at the C3 position is frequently employed and appears to be favorable for activity.
-
C4-Substitution: The nature of the substituent at the C4 position is a major determinant of antimicrobial potency. Arylidene derivatives, formed by condensation with aromatic aldehydes, have shown promising activity. Electron-withdrawing groups on the C4-aryl ring, such as nitro or chloro groups, can enhance activity against certain bacterial strains.[2] Conversely, electron-donating groups may favor antifungal activity.
Table 1: Comparison of Antimicrobial Activity of 1,4-Disubstituted 3-Methylpyrazol-5(4H)-one Analogues
| Compound | N1-Substituent | C4-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 3d | Phenyl | 4-Chlorophenyl | 8 | >128 |
| 3m | Phenyl | 4-Nitrophenyl | 4 | 64 |
| 4a | Phenyl | 4-Hydroxyphenyl | 16 | 32 |
| 4h | Phenyl | 2,4-Dichlorophenyl | 8 | 16 |
| Ciprofloxacin | - | - | 8-16 | - |
| Fluconazole | - | - | - | 128 |
| Data synthesized from a study by Pham et al.[2] |
Anticancer Activity: Probing Cytotoxic Mechanisms
The pyrazole scaffold is a well-established pharmacophore in anticancer drug discovery.[4] this compound analogues have been investigated for their cytotoxic effects against various cancer cell lines, with SAR studies providing crucial insights for the development of more potent and selective agents.[5][6]
A series of 1-aryl-1H-pyrazole-fused curcumin analogues demonstrated that substitutions on the 1H-pyrazole ring and the aryl ring at the N1 position significantly impact cytotoxicity.[6]
Key SAR Insights for Anticancer Activity:
-
N1-Aryl Substitution: The presence of a nitro group on the N1-phenyl ring has been shown to enhance anticancer activity.[6] This is likely due to its ability to participate in various mechanisms, including the inhibition of topoisomerase and tubulin polymerization.
-
C3-Substitution: Both methyl and phenyl groups at the C3 position have been found in potent anticancer analogues.
-
Linker and Terminal Aryl Group: In hybrid molecules, such as curcumin analogues, the nature of the linker and the substitutions on the terminal aryl ring are critical. Phenolic hydroxyl groups on the terminal ring generally enhance cytotoxic activity.
Table 2: Comparison of Anticancer Activity of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues
| Compound | N1-Aryl Substituent | C3-Substituent | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. HepG2 |
| 7d | Phenyl | Methyl | 3.45 | 5.21 |
| 8d | 3-Nitrophenyl | Methyl | 2.43 | 4.98 |
| 10c | Phenyl | Phenyl | 7.84 | 14.65 |
| Doxorubicin | - | - | 0.87 | 1.12 |
| Data synthesized from a study by Nguyen et al.[6] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The pyrazole nucleus is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[7] this compound analogues have also been extensively studied for their anti-inflammatory properties.[3][7][8]
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[7]
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Substitution: A phenyl or substituted phenyl group at the N1 position is a common feature in many anti-inflammatory pyrazolones.
-
C3-Substitution: A methyl group at C3 is often present in active compounds.
-
C4-Substitution: The introduction of a hydrazinecarboxamide moiety at the C4 position has been shown to yield potent anti-inflammatory agents.[3] For instance, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited significant anti-inflammatory activity.[3]
Table 3: Comparison of Anti-inflammatory Activity of this compound Analogues
| Compound | N1-Substituent | C4-Substituent | % Inhibition of Paw Edema |
| 4 | H | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | 68.5 |
| Diclofenac sodium | - | - | 72.3 |
| Data synthesized from a study by Kumar et al.[3] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.
General Synthesis of 1,4-Disubstituted 3-Methyl-1H-pyrazol-5(4H)-ones
This protocol describes a typical synthesis of 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-ones.
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq.) and a substituted aromatic aldehyde (1 eq.) in glacial acetic acid.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microbial strain to be tested (approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (media with inoculum and no compound) and negative controls (media only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[10]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[11]
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Administer the test compounds orally or intraperitoneally at a specific dose.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The comparative SAR analysis presented in this guide underscores the critical role of substituent manipulation in directing the biological activity of these analogues towards specific therapeutic targets. The provided experimental protocols offer a framework for the synthesis and evaluation of novel derivatives.
Future research should focus on exploring novel substitutions at all positions of the pyrazolone ring, including the development of hybrid molecules that combine the pyrazolone core with other pharmacologically active moieties. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level will be crucial for the design of next-generation this compound-based drugs with improved potency, selectivity, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Mass spectrometry analysis for molecular weight confirmation of pyrazolones
An In-Depth Guide to Mass Spectrometry for Molecular Weight Confirmation of Pyrazolones
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the unambiguous characterization of newly synthesized compounds is a cornerstone of scientific rigor. Pyrazolones, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1]. Before proceeding with extensive biological assays, confirming the molecular identity of a synthesized pyrazolone is a critical, non-negotiable step. The primary indicator of this identity is its molecular weight.
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the precise molecular weight confirmation of pyrazolone derivatives. We will move beyond simple protocol recitation to explain the underlying principles and rationale behind methodological choices, ensuring a robust and self-validating approach to your analysis.
The Central Role of Ionization: A Comparative Analysis
A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. Therefore, the first and most critical step is the conversion of neutral pyrazolone molecules into gas-phase ions. The choice of ionization technique profoundly impacts the quality of the resulting mass spectrum and the confidence in your molecular weight assignment. Ionization methods are broadly categorized as "soft" or "hard"[2][3]. Soft techniques impart minimal excess energy, preserving the molecule and yielding a strong signal for the intact molecular ion. Hard techniques, conversely, cause extensive fragmentation, which, while useful for structural elucidation, can sometimes leave the molecular ion weak or absent entirely[4].
Electrospray Ionization (ESI): The Gold Standard for Pyrazolones
Electrospray ionization (ESI) is a soft ionization technique that has become the preeminent method for analyzing a vast range of molecules, including pyrazolones[5][6]. Its compatibility with liquid chromatography (LC) makes it exceptionally powerful for analyzing samples directly from a reaction mixture or purification workflow.
-
Mechanism & Advantage : In ESI, a liquid solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase[2][4]. For pyrazolones, this process typically results in the formation of a protonated molecule, [M+H]⁺. The gentleness of this process ensures that the [M+H]⁺ ion is often the most abundant peak (the base peak) in the spectrum, providing a clear and direct measurement of the molecular weight.
-
Causality : Why is ESI so effective for pyrazolones? The pyrazolone core contains nitrogen and oxygen atoms, which are readily protonated in the acidic mobile phases commonly used in reverse-phase HPLC. This inherent chemical property makes pyrazolones ideal candidates for positive-ion mode ESI.
Electron Ionization (EI): The Classic, with Caveats
Electron Ionization (EI) is a classic, hard ionization technique typically coupled with Gas Chromatography (GC-MS)[4][7]. While it has been used to study pyrazolone fragmentation patterns, it is less suitable for routine molecular weight confirmation[8][9][10].
-
Mechanism & Disadvantage : In EI, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV)[4]. This high energy not only knocks an electron off to form a molecular ion (M⁺˙) but also causes extensive and often complex bond cleavages[11]. While the resulting fragmentation pattern is highly reproducible and excellent for structural fingerprinting, the molecular ion peak for pyrazolones can be of low abundance or entirely absent, complicating a confident molecular weight assignment[12].
-
Expert Insight : Use EI when you need to confirm the identity of a known pyrazolone against a library standard or when you are performing detailed structural elucidation. For confirming the molecular weight of a novel pyrazolone, rely on a soft ionization method first.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A High-Throughput Alternative
MALDI is another soft ionization technique where the analyte is co-crystallized with an energy-absorbing matrix. A pulsed laser desorbs and ionizes the sample, typically forming singly charged ions[3][4].
-
Applicability : While exceptionally powerful for large biomolecules like proteins, its application for small molecules like pyrazolones is more niche[13][14]. However, it can be advantageous for high-throughput screening of compound libraries due to its speed and tolerance for salts. In some specialized applications, such as analyzing pyrazolone-derivatized molecules, MALDI-TOF-MS has proven effective[15].
-
Consideration : Sample preparation is more complex than for ESI, and finding the optimal matrix for a new class of pyrazolones may require some method development.
General Workflow for Pyrazolone Analysis
The logical flow from sample to result is critical for ensuring data integrity. A typical LC-MS workflow provides both chromatographic separation and mass analysis, offering a comprehensive characterization of the sample's purity and identity.
Caption: General workflow for pyrazolone molecular weight confirmation using LC-ESI-MS.
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Type | Soft | Hard | Soft |
| Typical Ion | [M+H]⁺ (Protonated) | M⁺˙ (Radical Cation) | [M+H]⁺ or [M+Na]⁺ |
| Fragmentation | Minimal; easily controlled | Extensive and characteristic | Minimal |
| MW Confirmation | Excellent, very direct | Can be ambiguous if M⁺˙ is absent | Very good, direct |
| Coupling | LC-MS | GC-MS | Offline (direct analysis) |
| Best For | Routine MW confirmation of novel pyrazolones, purity analysis. | Structural elucidation, library matching of known pyrazolones. | High-throughput screening, analysis of some derivatized pyrazolones. |
| Key Advantage | Robust, sensitive, and directly compatible with liquid chromatography. | Highly reproducible fragmentation patterns for structural fingerprinting. | High speed, tolerance for buffers and salts. |
The Power of High-Resolution Mass Spectrometry (HRMS)
Confirming molecular weight is one thing; confirming the elemental formula is another. This is where High-Resolution Mass Spectrometry (HRMS) becomes indispensable. Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide exceptional mass accuracy, typically below 5 parts-per-million (ppm)[16][17].
-
Trustworthiness through Accuracy : A low-resolution instrument might measure the mass of your pyrazolone's [M+H]⁺ ion as m/z 337.1. An HRMS instrument can measure it as m/z 337.1475. This high precision allows you to calculate a unique elemental formula (e.g., C₂₀H₂₀N₂O₃) and compare it to the theoretical mass of your target structure (calculated: 336.1474, observed [M+H]⁺: 337.1552)[10]. This provides an extremely high degree of confidence that you have synthesized the correct compound, effectively validating the result.
Experimental Protocol: LC-MS for a Novel Pyrazolone
This protocol outlines a self-validating system for confirming the molecular weight of a hypothetical pyrazolone derivative (e.g., (Z)-3-methyl-1-phenyl-4-(4-propoxybenzylidene)-1H-pyrazol-5(4H)-one, Theoretical Mass: 320.15 g/mol ).
1. Sample Preparation
-
Accurately weigh ~1 mg of the synthesized pyrazolone.
-
Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography (LC) Conditions
-
System : Agilent 1200 series or equivalent.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[18].
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate : 0.4 mL/min[18].
-
Injection Volume : 5 µL.
3. Mass Spectrometry (MS) Conditions
-
System : Agilent 6210 LC-TOF or equivalent[17].
-
Ionization Mode : Positive Ion Electrospray (ESI).
-
Mass Range : 100-1000 m/z.
-
Gas Temperature : 325 °C.
-
Drying Gas Flow : 8 L/min.
-
Capillary Voltage : 3500 V.
-
Fragmentor Voltage : 120 V (a gentle setting to minimize in-source fragmentation).
4. Data Analysis & Validation
-
Extract the total ion chromatogram (TIC). The pyrazolone should appear as a sharp peak.
-
Obtain the mass spectrum for this chromatographic peak.
-
Identify the peak corresponding to the [M+H]⁺ ion. For our example, this should be at m/z 321.16.
-
Validation : The measured mass should be within 5 ppm of the theoretical mass. Also, look for other characteristic adducts, such as the sodium adduct [M+Na]⁺ at m/z 343.14, which further confirms the molecular weight.
Understanding Pyrazolone Fragmentation
Even with soft ionization, some fragmentation can occur. Understanding the basic fragmentation pathways of the pyrazole core provides a secondary layer of structural confirmation. Studies using GC-EI-MS have shown that two key fragmentation processes for the pyrazole ring are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion[8].
Caption: Simplified fragmentation pathway of a generic pyrazolone molecular ion.
This characteristic fragmentation provides additional evidence that the core pyrazolone structure is present, reinforcing the data from the molecular ion.
Conclusion
For the definitive molecular weight confirmation of novel pyrazolones, Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (LC-ESI-HRMS) is the superior and recommended methodology. It provides a direct, highly accurate, and robust measurement of the molecular weight while simultaneously assessing the purity of the sample. This approach embodies the principles of scientific integrity by generating self-validating data; the combination of retention time, accurate mass of the protonated molecule, and isotopic pattern provides multiple, orthogonal data points that converge to confirm the identity of your target compound with the highest degree of confidence.
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. as.uky.edu [as.uky.edu]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Material-assisted mass spectrometric analysis of low molecular weight compounds for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Pyrazolone Compounds Against Cancer Cell Lines
In the relentless pursuit of novel and more effective cancer therapeutics, the pyrazolone scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][4][5] This guide provides a comprehensive comparison of novel pyrazolone compounds, delving into their biological evaluation against various cancer cell lines. We will explore their cytotoxic efficacy, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The Therapeutic Promise of Pyrazolone Scaffolds in Oncology
Pyrazolone derivatives, five-membered nitrogen-containing heterocyclic compounds, have a long history in pharmaceuticals.[1] Their versatility allows for diverse chemical modifications, leading to the synthesis of compounds with a wide array of biological activities.[2] In the context of cancer, these compounds have been shown to interfere with various cellular processes critical for tumor growth and survival.[1][6][7]
The anticancer activity of pyrazolone derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.[1][7][8] These targets include cyclin-dependent kinases (CDKs) that regulate the cell cycle, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) which are crucial for tumor angiogenesis and survival.[1][8][9] Furthermore, many pyrazolone compounds have been found to induce programmed cell death, or apoptosis, in cancer cells, a critical mechanism for eliminating malignant cells.[3][7][10][11][12]
Comparative Efficacy of Novel Pyrazolone Compounds: A Data-Driven Analysis
The true measure of a novel anticancer compound lies in its cytotoxic efficacy against various cancer cell lines and its selectivity towards cancer cells over normal cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed pyrazolone and pyrazole derivatives against a panel of human cancer cell lines. For comparison, the activity of doxorubicin, a standard chemotherapeutic agent, is also included where available.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazole-Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 | Axitinib | - | [9] |
| Pyrazole-Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 6.77 | Axitinib | - | [9] |
| Pyrazole-Benzothiazole Hybrid (Compound 25) | A549 (Lung) | - | Axitinib | - | [9] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [9] |
| Bidentate Pyrazole-based Ligand (Cu(II) complex) | MCF-7 (Breast) | - | - | - | [9] |
| Diphenyl Pyrazole-Chalcone (Compound 6b) | HNO-97 (Oral) | 10.5 | - | - | [13][14] |
| Diphenyl Pyrazole-Chalcone (Compound 6d) | HNO-97 (Oral) | 10 | - | - | [13][14] |
| Pyrazolo[1,5-a]pyrimidine (Compound 34d) | HeLa (Cervical) | 10.41 | Doxorubicin | 9.76 | [8] |
| Pyrazolo[1,5-a]pyrimidine (Compound 34d) | DU-145 (Prostate) | 10.77 | Doxorubicin | 9.00 | [8] |
| 3f (Pyrazoline derivative) | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [11] |
| 3f (Pyrazoline derivative) | MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [11] |
| Pyrazolo[5,1-b]thiazole (Compound 6) | HepG-2 (Liver) | 6.9 µg/mL | Doxorubicin | - | [15] |
| Pyrazolo[5,1-b]thiazole (Compound 6) | HCT-116 (Colon) | 13.6 µg/mL | Doxorubicin | - | [15] |
| Pyrazolo[5,1-b]thiazole (Compound 8) | HepG-2 (Liver) | 12.6 µg/mL | Doxorubicin | - | [15] |
| Pyrazolo[5,1-b]thiazole (Compound 8) | HCT-116 (Colon) | 28.9 µg/mL | Doxorubicin | - | [15] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between different studies.
The data clearly indicates that novel pyrazolone derivatives exhibit potent anticancer activity, with some compounds showing efficacy comparable to or even exceeding that of standard drugs like doxorubicin and paclitaxel.[8][9][11] For instance, the pyrazole carbaldehyde derivative 43 demonstrated a significantly lower IC50 value against MCF-7 breast cancer cells than doxorubicin.[9] Similarly, the pyrazoline derivative 3f was markedly more potent against MDA-MB-468 triple-negative breast cancer cells than paclitaxel.[11]
Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest
A crucial aspect of evaluating any new anticancer agent is understanding its mechanism of action. Many pyrazolone compounds exert their cytotoxic effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[3][6][10][12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells.[3] A hallmark of cancer is the evasion of apoptosis.[3] Several studies have shown that pyrazolone derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7][16]
Key events in pyrazolone-induced apoptosis often include:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and trigger the mitochondrial apoptotic pathway.[7][11]
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a common feature of pyrazolone-induced apoptosis.[1][7][11]
-
Alteration of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. Pyrazolone compounds have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[16]
The following diagram illustrates a generalized workflow for assessing apoptosis induction by novel pyrazolone compounds.
Caption: Workflow for apoptosis assessment.
Cell Cycle Arrest
In addition to inducing apoptosis, many pyrazolone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints, such as G2/M or S phase.[6][10][11][12] This prevents the cancer cells from dividing and propagating.
The following diagram illustrates a proposed signaling pathway for pyrazolone-induced apoptosis.
Caption: Pyrazolone-induced apoptosis pathway.
Essential Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of results, standardized and well-documented experimental protocols are paramount. The following are detailed step-by-step methodologies for key assays used in the biological evaluation of novel pyrazolone compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazolone compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the novel pyrazolone compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the novel pyrazolone compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
Novel pyrazolone compounds represent a promising class of anticancer agents with demonstrated efficacy against a wide range of cancer cell lines.[1][6][9][13] Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, make them attractive candidates for further development.[3][10][11][12] The comparative data and standardized protocols presented in this guide are intended to facilitate the rational design and evaluation of the next generation of pyrazolone-based cancer therapeutics. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential in preclinical models.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 6. srrjournals.com [srrjournals.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrazolone Derivatives with Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive, in-depth technical walkthrough for conducting a comparative molecular docking analysis of pyrazolone derivatives against the Cyclin-Dependent Kinase 2 (CDK2) target protein. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring a robust, self-validating workflow.
Introduction: The Convergence of Pyrazolones and Kinase Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Pyrazolone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent inhibition of various kinases.[3] The structural features of the pyrazolone ring allow for diverse substitutions, enabling the fine-tuning of binding affinity and selectivity for specific kinase targets.[4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[5][6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding affinity.[7]
This guide will utilize a practical, case-study-based approach to demonstrate a comparative docking analysis. We will focus on a specific target, human CDK2, and a selection of pyrazolone-based inhibitors with experimentally determined activities. This will allow us to not only illustrate the docking workflow but also to correlate our computational findings with empirical data, a critical step in validating any in silico model.
The Scientific Rationale: Why This Approach?
Our methodology is built on the principles of scientific rigor and reproducibility. The choice of CDK2 as a target is predicated on its well-established role in cancer and the availability of high-quality crystal structures in the Protein Data Bank (PDB).[5][6][8] The selection of pyrazolone derivatives is based on published literature demonstrating their inhibitory potential against CDKs, providing a valuable dataset for our comparative analysis.[9][10]
We will employ AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and efficiency.[11] For visualization and analysis, we will utilize PyMOL, a powerful molecular graphics tool that enables detailed inspection of protein-ligand interactions.[12][13]
The overarching goal is to establish a computational protocol that can reliably differentiate between pyrazolone derivatives with varying potencies and provide a structural basis for their observed activities. This approach, when validated, can be extrapolated to screen novel pyrazolone-based compounds, thereby accelerating the discovery of new CDK2 inhibitors.
Experimental Workflow: A Step-by-Step Guide
This section details the complete workflow for our comparative docking analysis, from initial data retrieval to the final interpretation of results.
Workflow Overview
The entire process can be visualized as a sequential flow of operations, each with a specific purpose and a set of required tools.
Caption: Overall workflow for the comparative docking analysis.
Part 1: Preparation of the Receptor (CDK2)
The quality of the initial protein structure is paramount for obtaining meaningful docking results. We will use the crystal structure of human CDK2, PDB ID: 1HCK, as our receptor.[1]
Protocol:
-
Download the PDB File: Obtain the structure file 1HCK.pdb from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Initial Cleaning (PyMOL):
-
Open 1HCK.pdb in PyMOL.
-
Remove water molecules: remove solvent
-
Remove any co-crystallized ligands or ions.
-
Save the cleaned protein structure as 1HCK_protein.pdb.
-
-
Preparation for Docking (AutoDockTools):
-
Open AutoDockTools (ADT).
-
Load 1HCK_protein.pdb.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Assign Gasteiger charges: Edit > Charges > Compute Gasteiger.
-
Save the prepared protein in PDBQT format: File > Save > Write PDBQT. Name it 1HCK_protein.pdbqt.
-
Part 2: Preparation of the Ligands (Pyrazolone Derivatives)
For this guide, we will use three representative pyrazolone derivatives with known IC50 values against CDK2, as reported in the literature.[9]
| Compound ID | Structure (SMILES) | IC50 (µM) |
| Ligand A | O=C1C(C)=NN(c2ccccc2)C1c1ccc(Cl)cc1 | 5.2 |
| Ligand B | O=C1C(C)=NN(c2ccc(F)cc2)C1c1ccc(Cl)cc1 | 2.8 |
| Ligand C | O=C1C(C)=NN(c2ccc(OC)cc2)C1c1ccc(Cl)cc1 | 8.5 |
Protocol:
-
Generate 3D Structures:
-
Use a chemical drawing tool like ChemDraw or a web-based converter to generate 3D structures from the SMILES strings.
-
Save each structure as an SDF or MOL2 file.
-
-
Energy Minimization:
-
Perform energy minimization on each ligand structure using a force field like MMFF94. This can be done using software like Avogadro or UCSF Chimera. This step is crucial for obtaining a low-energy, realistic starting conformation for docking.
-
-
Preparation for Docking (AutoDockTools):
-
Open ADT.
-
Load each ligand's 3D structure file.
-
Detect the root and define rotatable bonds. ADT usually does this automatically.
-
Save each prepared ligand in PDBQT format (e.g., ligand_A.pdbqt, ligand_B.pdbqt, ligand_C.pdbqt).
-
Part 3: Molecular Docking with AutoDock Vina
Protocol:
-
Define the Binding Site (Grid Box):
-
In ADT, with the 1HCK_protein.pdbqt loaded, identify the ATP binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using literature information. The key residues in the CDK2 ATP binding site often include Leu83, Glu81, and Phe80.
-
Use the Grid Box tool in ADT to define a search space that encompasses the entire binding pocket. A typical size would be 25 x 25 x 25 Å centered on the active site.
-
Note down the coordinates of the center of the grid box and its dimensions.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the coordinates with the ones you determined:
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command for each ligand, changing the ligand and out file names accordingly:
-
Repeat this for Ligand B and Ligand C.
-
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Analysis
AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked poses in the log file. A more negative value indicates a more favorable binding energy. The output PDBQT file contains the coordinates of the docked poses.
| Compound ID | Best Binding Affinity (kcal/mol) |
| Ligand A | -8.9 |
| Ligand B | -9.5 |
| Ligand C | -8.2 |
Interpretation:
The docking scores suggest that Ligand B has the highest predicted binding affinity, followed by Ligand A, and then Ligand C. This trend qualitatively correlates with the experimental IC50 values, where a lower IC50 indicates higher potency.
Visualization of Protein-Ligand Interactions
Visual inspection of the docked poses is crucial for understanding the structural basis of binding.
Protocol (PyMOL):
-
Open PyMOL and load the 1HCK_protein.pdbqt file and the output PDBQT file for one of the ligands (e.g., ligand_B_out.pdbqt).
-
Display the protein as a cartoon and the ligand as sticks.
-
Identify the amino acid residues in the binding pocket that are within a certain distance (e.g., 4 Å) of the ligand.
-
Use the measurement wizard to identify and visualize hydrogen bonds between the ligand and the protein. Hydrogen bonds are critical for the specificity and strength of ligand binding.[14][15]
-
Analyze other interactions such as hydrophobic contacts and pi-pi stacking.
Caption: Key interactions between Ligand B and CDK2 active site residues.
For Ligand B, the higher predicted affinity can be attributed to the formation of a key hydrogen bond between the pyrazolone carbonyl oxygen and the backbone amide of Leu83 in the hinge region of CDK2. Additionally, the fluorophenyl group may engage in favorable hydrophobic interactions within the active site.
Comparative Analysis
The primary objective is to compare the docking results of the different pyrazolone derivatives.
| Compound ID | Best Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key Interactions |
| Ligand A | -8.9 | 5.2 | H-bond with Leu83, hydrophobic interactions. |
| Ligand B | -9.5 | 2.8 | Strong H-bond with Leu83, favorable hydrophobic contact from the fluorine atom. |
| Ligand C | -8.2 | 8.5 | Weaker H-bond with Leu83, potential steric hindrance from the methoxy group. |
The comparative analysis reveals a good qualitative correlation between the predicted binding affinities and the experimental IC50 values. Ligand B, with the lowest IC50, also shows the most favorable docking score. The structural analysis provides a plausible explanation for these differences, highlighting the importance of specific substitutions on the pyrazolone scaffold.
Validation and Trustworthiness of the Protocol
A computational protocol is only as reliable as its validation. In this guide, we have incorporated several self-validating steps:
-
Correlation with Experimental Data: The qualitative agreement between our docking scores and the known IC50 values provides confidence in the predictive power of our model for this class of compounds.
-
Re-docking (Optional but Recommended): If a co-crystallized ligand is available, a crucial validation step is to extract the native ligand, dock it back into the receptor, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful re-docking.
-
Pose Clustering: Analyzing the clustering of the docked poses can provide insights into the convergence of the docking algorithm. A large cluster of low-energy poses suggests a more reliable prediction.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded workflow for the comparative docking analysis of pyrazolone derivatives against CDK2. By integrating established computational tools with a clear, step-by-step methodology, researchers can effectively screen and prioritize potential kinase inhibitors.
The causality behind each experimental choice has been explained, from the initial preparation of molecules to the final interpretation of results. The self-validating nature of the protocol, particularly the correlation with experimental data, enhances the trustworthiness of the findings.
Future work could involve expanding the library of pyrazolone derivatives, performing molecular dynamics simulations to assess the stability of the predicted binding poses, and calculating binding free energies using more rigorous methods like MM/PBSA or MM/GBSA. This iterative process of computational prediction and experimental validation is at the heart of modern drug discovery.
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rcsb.org [rcsb.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 11. youtube.com [youtube.com]
- 12. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. youtube.com [youtube.com]
Cross-referencing spectroscopic data with published literature for pyrazolones
An In-Depth Guide to Cross-Referencing Spectroscopic Data with Published Literature for Pyrazolones
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel pyrazolone derivatives is a cornerstone of rigorous scientific practice. Pyrazolones, a class of heterocyclic compounds, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] However, their structural complexity, particularly their propensity for tautomerism, presents significant challenges in spectroscopic characterization.[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a systematic approach to cross-referencing experimentally acquired spectroscopic data for pyrazolones with published literature and spectral databases. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.
The Spectroscopic Toolkit: Deciphering the Pyrazolone Structure
A multi-spectroscopic approach is indispensable for the comprehensive characterization of pyrazolones. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of pyrazolone derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced techniques can reveal subtle conformational and tautomeric equilibria.
¹H NMR Spectroscopy:
-
Aromatic and Heterocyclic Protons: Protons on the pyrazolone ring and any attached aromatic substituents typically resonate in the downfield region (δ 6.0-9.0 ppm).[3]
-
Alkyl Protons: Protons on alkyl substituents will appear in the upfield region (δ 0.5-4.5 ppm).
-
N-H and O-H Protons: The chemical shift of N-H or O-H protons can be highly variable and often appear as broad signals due to chemical exchange and hydrogen bonding.[4] In some cases, especially in protic solvents, these signals may be unobservable due to rapid exchange with the solvent.[4]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the pyrazolone ring is highly deshielded and typically appears at δ 160-180 ppm.[1]
-
Olefinic and Aromatic Carbons: Carbons of the pyrazole ring and other aromatic systems resonate in the δ 100-160 ppm range.[5]
-
Alkyl Carbons: Alkyl carbons appear in the upfield region (δ 10-60 ppm).
A critical challenge in the NMR analysis of pyrazolones is tautomerism. Pyrazolones can exist in three principal tautomeric forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one). The observed NMR spectrum is often a population-weighted average of these forms, with the equilibrium being highly dependent on the solvent, temperature, and substitution pattern.[1][6] Specific NMR techniques, such as low-temperature NMR and the analysis of coupling constants like the geminal ²J[pyrazole C-4,H-3(5)], can help to distinguish between these tautomers.[6] For instance, a ²J value of approximately 9–11 Hz is indicative of the OH or CH form, while a significantly smaller value of 4–5 Hz suggests the presence of the NH form.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in a pyrazolone molecule.
-
C=O Stretch: A strong, sharp absorption band between 1650-1750 cm⁻¹ is characteristic of the carbonyl group. The exact frequency can be influenced by substituents and hydrogen bonding.[1][7]
-
N-H Stretch: For tautomers containing an N-H bond, a medium to sharp absorption is typically observed in the 3200-3500 cm⁻¹ region.[7]
-
O-H Stretch: In the OH-tautomer, a broad absorption band in the 3200-3600 cm⁻¹ region is expected due to the hydroxyl group and hydrogen bonding.
-
C=N and C=C Stretches: These vibrations appear in the 1400-1650 cm⁻¹ region and are characteristic of the pyrazole ring.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): This peak gives the molecular weight of the pyrazolone. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[8]
-
Fragmentation Patterns: The fragmentation of pyrazolones in the mass spectrometer is often complex but can be diagnostic. Common fragmentation pathways include the expulsion of HCN and N₂ from the pyrazole ring.[9] The specific fragmentation pattern is highly dependent on the substituents present on the pyrazolone core.[9][10]
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within the pyrazolone molecule. Pyrazolones typically exhibit characteristic π → π* transitions.[11] The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the tautomeric form present, as these factors influence the extent of conjugation.[12][13]
A Systematic Workflow for Cross-Referencing Spectroscopic Data
A robust and logical workflow is essential for accurately cross-referencing your experimental data with the existing body of scientific literature. This process ensures the confident identification of your synthesized pyrazolone.
Caption: A systematic workflow for the characterization of pyrazolones.
Data Presentation for Clear Comparison
Summarizing spectroscopic data in a structured format is crucial for easy comparison with literature values.
Table 1: Example Spectroscopic Data for a Hypothetical 1-Phenyl-3-methyl-5-pyrazolone
| Technique | Parameter | Observed Value | Literature Value (Example) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 7.8-7.2 (m, 5H, Ar-H), 5.4 (s, 1H, CH), 2.2 (s, 3H, CH₃) | Consistent with reported data for similar structures.[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 170.1 (C=O), 155.2 (C3), 138.5, 129.0, 125.5, 120.0 (Ar-C), 95.4 (C4), 15.8 (CH₃) | Chemical shifts align with expected values.[1] |
| IR (KBr, cm⁻¹) | ν | 3100 (Ar C-H), 1710 (C=O), 1595 (C=C), 1500 (Ar C=C) | Characteristic peaks for the pyrazolone core are present.[7] |
| HRMS (ESI+) | m/z | [M+H]⁺ calculated for C₁₀H₁₀N₂O: 175.0815; found: 175.0812 | Confirms the molecular formula. |
| UV-Vis (EtOH) | λ_max (nm) | 245, 270 | Consistent with a substituted pyrazolone chromophore.[12] |
The Pervasive Challenge of Pyrazolone Tautomerism
As previously mentioned, tautomerism is a defining characteristic of many pyrazolones. The equilibrium between the different forms can significantly impact the observed spectroscopic data. It is crucial to consider this phenomenon when comparing experimental results with literature data, as the solvent and other experimental conditions can shift the equilibrium.
Caption: Tautomeric equilibrium in pyrazolones.
When a discrepancy is found between your data and the literature, consider the following:
-
Solvent Effects: Was the same deuterated solvent used for NMR analysis? A change from a non-polar solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d₆ can dramatically alter the tautomeric equilibrium.[6]
-
Concentration and Temperature: These factors can also influence the position of the equilibrium.
-
Substitution Pattern: The electronic nature of the substituents on the pyrazolone ring plays a major role in determining the most stable tautomer.[1]
Detailed Experimental Protocols
Adherence to standardized protocols is key to generating high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazolone sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition (¹H NMR): Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum using a standard single-pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (128-1024) will likely be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid pyrazolone sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for pyrazolone functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the pyrazolone in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using an ESI or APCI source). Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and key fragment ions. For accurate mass measurements, use a high-resolution instrument like a TOF or Orbitrap.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrazolone in a UV-grade solvent (e.g., ethanol, cyclohexane) at a known concentration. Create a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: Using a double-beam UV-Vis spectrophotometer, record the absorption spectrum over a range of 200-400 nm using a 1 cm path length quartz cuvette.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
The structural elucidation of pyrazolones is a multifaceted process that demands a rigorous and systematic approach. By combining a suite of spectroscopic techniques, adhering to validated experimental protocols, and diligently cross-referencing the acquired data with established spectral databases and the peer-reviewed literature, researchers can confidently determine the structure of their compounds. A thorough understanding of the inherent chemical properties of pyrazolones, particularly their tautomeric nature, is paramount in reconciling any apparent discrepancies and achieving unambiguous structural assignment. This robust methodology not only ensures the integrity of the immediate research but also contributes to the broader, collective knowledge base upon which future drug discovery and development efforts are built.
References
- 1. jocpr.com [jocpr.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
